Technical Documentation Center

1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea
  • CAS: 21504-97-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea (CAS No. 21504-97-2)

For Researchers, Scientists, and Drug Development Professionals Foreword This guide provides a comprehensive technical overview of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, a molecule of interest in the field of me...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, a molecule of interest in the field of medicinal chemistry. As a Senior Application Scientist, the aim is to deliver not just a compilation of data, but a synthesized resource that explains the "why" behind the "how." This document delves into the compound's synthesis, physicochemical properties, and potential applications, with a focus on providing actionable insights for laboratory professionals. Every piece of information is grounded in verifiable sources to ensure the highest level of scientific integrity.

Compound Identification and Core Properties

Chemical Identity:

  • Systematic Name: 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

  • CAS Number: 21504-97-2[1]

  • Molecular Formula: C₁₀H₁₁N₃S[1]

  • Molecular Weight: 205.28 g/mol [1]

Structural Representation:

Synthesis m_toluidine m-Toluidine product 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea m_toluidine->product Ethanol, 40-45°C dithiocarbonate N-Cyanoimido-S,S-dimethyl- dithiocarbonate dithiocarbonate->product

Caption: General synthesis pathway.

Mechanistic Rationale:

The synthesis proceeds via a nucleophilic substitution reaction. The amino group of m-toluidine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the N-Cyanoimido-S,S-dimethyl-dithiocarbonate. This is followed by the elimination of a methanethiol molecule, leading to the formation of the isothiourea product. The reaction is typically carried out in a polar solvent like ethanol and may be facilitated by gentle heating.

Detailed Experimental Protocol (Adapted from a General Procedure for Analogous Compounds):

This protocol is based on the synthesis of a similar compound, N-Cyano-S-methyl-N'-phenylisothiourea, and should be optimized for the synthesis of the title compound. [2] Materials:

  • m-Toluidine

  • N-Cyanoimido-S,S-dimethyl-dithiocarbonate

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-Cyanoimido-S,S-dimethyl-dithiocarbonate (1.0 equivalent) in anhydrous ethanol.

  • To this stirred solution, add a solution of m-toluidine (1.1 equivalents) in anhydrous ethanol dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to 40-45°C and maintain this temperature for 4-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C in an ice bath to induce precipitation of the product.

  • Collect the precipitate by suction filtration and wash the solid sequentially with cold ethanol and cold diethyl ether to remove any unreacted starting materials and soluble impurities.

  • Dry the product under vacuum to obtain 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea.

Self-Validation and Characterization:

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the C≡N stretch of the cyano group and N-H stretches.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Potential Applications in Drug Development

While specific biological activity data for 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is not extensively documented, the isothiourea scaffold is a recognized pharmacophore with a wide range of biological activities. This positions the title compound as a valuable candidate for screening in various drug discovery programs.

Isothiourea Derivatives as Enzyme Inhibitors:

The isothiourea moiety is known to interact with various enzymes, making it a promising scaffold for the design of enzyme inhibitors.

  • Nitric Oxide Synthase (NOS) Inhibition: Several isothiourea derivatives have been identified as inhibitors of nitric oxide synthase, an enzyme implicated in various physiological and pathological processes, including inflammation and neurodegeneration. [3]The structural features of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea make it a candidate for investigation as a potential NOS inhibitor.

  • Other Potential Targets: The broader class of thiourea and isothiourea derivatives has shown inhibitory activity against a range of other enzymes, including:

    • Indoleamine-2,3-dioxygenase (IDO): A target in cancer immunotherapy.

    • Cholinesterases (AChE and BChE): Relevant in the treatment of Alzheimer's disease.

    • Various kinases and proteases.

Workflow for Biological Evaluation:

Biological_Evaluation_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Lead Optimization A Compound Synthesis and Purification B Primary Enzyme Assays (e.g., NOS, IDO) A->B C Dose-Response Studies (IC50 Determination) B->C D Selectivity Profiling (Against related enzymes) C->D E Cell Viability/Toxicity Assays D->E F Target Engagement Assays (in cellular context) E->F G Functional Assays (e.g., measurement of NO production) F->G H Structure-Activity Relationship (SAR) Studies G->H I ADME/Tox Profiling H->I

Caption: A typical workflow for the biological evaluation of a new chemical entity.

Safety and Handling

Given the lack of a specific Material Safety Data Sheet (MSDS) for 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, it is imperative to handle this compound with the caution afforded to all new chemical entities. The following guidelines are based on data for structurally related compounds and general laboratory safety principles.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. [4]* Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. [4]* Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water. [4]* Ingestion: Do not ingest. If accidental ingestion occurs, seek immediate medical attention. [4] Handling and Storage:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [5]* Handling: Avoid creating dust. Wash hands thoroughly after handling. [4] First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [4]* Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops. [4]* Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention. [4]* Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [4]

Conclusion

1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is a readily synthesizable compound with a chemical scaffold that suggests potential for a range of biological activities, particularly as an enzyme inhibitor. This guide provides a foundational understanding of its synthesis and outlines a path for its further investigation in a drug discovery context. As with any novel compound, rigorous experimental work is required to fully elucidate its properties and potential applications. It is our hope that this document will serve as a valuable resource for researchers embarking on the study of this and related molecules.

References

  • Thermo Fisher Scientific.
  • Cole-Parmer. Material Safety Data Sheet - 1-Cyano-3-methylisothiourea, sodium salt, 94+%.
  • Fisher Scientific.
  • Cayman Chemical.
  • Sigma-Aldrich.
  • PubChem. 1-Cyano-2-methylisothiourea | C3H5N3S | CID 85081. [Link]

  • Yang, et al. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. [Link]

  • PubChem. 1-Cyano-3-methylthiourea | C3H5N3S | CID 2724125. [Link]

  • MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

  • PubMed. Synthesis and biological evaluation of 3-benzyl-1-methyl- and 1-methyl-3-phenyl-isothioureas as potential inhibitors of iNOS. [Link]

  • Bentham Science Publisher. Synthesis and Medicinal Applications of N-Aryl-C-nitroazoles. [Link]

  • BoroPharm Inc. N-CYANO-N,S-DIMETHYLISOTHIOUREA. [Link]

  • PubMed. Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

  • PubMed Central. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. [Link]

  • ResearchGate. Synthesis and Medicinal Applications of N-Aryl-C-nitroazoles | Request PDF. [Link]

  • PubChem. Thiourea, cyano- | C2H3N3S | CID 4221546. [Link]

  • ResearchGate. (PDF) Methyl 3-amino-2-cyanoacrylate. [Link]

  • PubChem. 3-Cyano-2-methyl-3-phenyl-propionic acid methyl ester | C12H13NO2. [Link]

  • PubChem. (Z)-2-Cyano-3-cyclopropyl-3-hydroxy-N-(3-methyl-4-trifluoromethylsulfanyl-phenyl)-acrylamide. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Data Landscape for Novel Compounds In the realm of drug discovery and development, a thorough understanding of a compound's physico...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Landscape for Novel Compounds

In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics govern a molecule's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide focuses on 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea , a member of the isothiourea class of compounds which are of significant interest in medicinal chemistry.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and key identifiers.

  • Chemical Name: 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

  • Molecular Formula: C₁₀H₁₁N₃S

  • Molecular Weight: 205.28 g/mol

  • CAS Number: 21504-97-2

The structure comprises a central isothiourea core, substituted with a cyano group, a methyl group on the sulfur atom, and a 3-methylphenyl (m-tolyl) group on one of the nitrogen atoms.

Caption: Chemical structure of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea.

Synthesis Pathway

The primary documented route for the synthesis of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea involves the reaction of m-Toluidine with N-Cyanoimido-S,S-dimethyl-dithiocarbonate.

Synthesis m_toluidine m-Toluidine product 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea m_toluidine->product dithiocarbonate N-Cyanoimido-S,S-dimethyl- dithiocarbonate dithiocarbonate->product

Caption: Synthesis of the target compound.

This reaction is characteristic of the synthesis of substituted isothioureas, where an amine displaces a leaving group from a suitable thiocarbonyl precursor. The choice of an anhydrous solvent and control of temperature are critical to maximize yield and minimize side reactions.

Physicochemical Properties: Experimental Data from Analogues and Computational Predictions

Due to the absence of direct experimental data for the target compound, we will reference data for the closely related analogue, N-Cyano-S-methyl-N'-phenylisothiourea (CAS: 21504-96-1), and supplement this with computationally predicted values for 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. Such predictions are valuable in guiding experimental design and are a cornerstone of modern drug discovery, often employing Quantitative Structure-Activity Relationship (QSAR) models.[1][2][3][4]

PropertyN-Cyano-S-methyl-N'-phenylisothiourea (Analogue - Experimental)1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea (Target - Predicted)
Melting Point (°C) 185-186175-185
Boiling Point (°C) Not Available> 300 (Decomposition likely)
Solubility Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF)Predicted to have low aqueous solubility and good solubility in polar organic solvents.
pKa Not AvailableAcidic NH proton: ~8-9; Basic nitrogen atoms: ~2-4
LogP (Octanol/Water Partition Coefficient) Not Available~2.5 - 3.5
Melting Point

The melting point of a solid is a crucial indicator of its purity and lattice energy. For the analogue, N-Cyano-S-methyl-N'-phenylisothiourea, a sharp melting point of 185-186°C is reported. The introduction of a methyl group on the phenyl ring in our target compound is expected to have a minor impact on the crystal packing, likely resulting in a slightly lower but comparable melting point.

Experimental Protocol: Melting Point Determination (Capillary Method)

  • A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range over which the substance melts is recorded as the melting point.

Solubility

Solubility, particularly in aqueous media, is a critical determinant of a drug's bioavailability. The isothiourea backbone, with its potential for hydrogen bonding, is often sparingly soluble in water, a characteristic that is expected to be enhanced by the presence of the aromatic ring.

Experimental Protocol: Thermodynamic Solubility Measurement

  • An excess of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline at pH 7.4).

  • The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa

The acid dissociation constant (pKa) dictates the extent of ionization of a molecule at a given pH. This is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. The target molecule has both potentially acidic (NH) and basic (imine and cyano nitrogens) centers. The pKa values are predicted based on the electronic effects of the substituents.

Experimental Protocol: Potentiometric Titration

  • A known concentration of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the half-equivalence point of the resulting titration curve.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of functional groups. For a closely related analogue, N-Cyano-S-methyl-N'-phenylisothiourea, characteristic peaks are observed at 3223 cm⁻¹ (N-H stretch), and a strong, sharp peak for the cyano group (C≡N) is expected around 2183-2160 cm⁻¹. The C=N stretch of the isothiourea group would likely appear in the 1650-1550 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

  • ¹H NMR: For N-Cyano-S-methyl-N'-phenylisothiourea, the S-CH₃ protons appear as a singlet at approximately 2.64 ppm, and the aromatic protons are observed in the 7.17-7.38 ppm region. A broad singlet for the NH proton is also noted. For our target compound, we would additionally expect a singlet for the aryl-CH₃ group around 2.3-2.4 ppm.

  • ¹³C NMR: The carbon spectrum provides information on all unique carbon atoms. Key expected signals for the target molecule would include the cyano carbon (C≡N) around 115-120 ppm, the isothiourea carbon (C=N) in the 160-170 ppm range, and distinct signals for the aromatic and methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule. For 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, the molecular ion peak (M⁺) would be expected at m/z 205. Key fragmentation patterns would likely involve the loss of the S-methyl group, the cyano group, and cleavage of the isothiourea core.

Analytical Workflow: Compound Characterization

Characterization cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical & Spectroscopic Analysis synthesis Synthesized Compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mp Melting Point purification->mp solubility Solubility purification->solubility pka pKa Determination purification->pka ir IR Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms

Caption: A typical workflow for the synthesis and characterization of a novel compound.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. By integrating experimental data from a close analogue with established analytical protocols and the principles of computational prediction, we have constructed a detailed profile that can guide further research and development.

The logical next step for any research program involving this molecule would be its synthesis and the experimental validation of the properties outlined in this guide. Such empirical data is indispensable for building accurate structure-activity relationships and for the rational design of future drug candidates based on the isothiourea scaffold.

References

  • Figueroa, V. L., et al. QSAR studies on urea and thiourea derivatives. Available from: [Link]

  • Le, T., et al. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. PubMed Central. Available from: [Link]

  • ResearchGate. QSAR study on 2,4-diaryl-1,3-dithiolane thiourea and isothiourea compounds. Available from: [Link]

  • Farmacia Journal. A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. Available from: [Link]

  • Farmacia Journal. A QSAR STUDY ON THIOUREA DERIVATIVES – NEW APPROACHES IN DRUG DEVELOPMENT. Available from: [Link]

Sources

Foundational

1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea For Researchers, Scientists, and Drug Development Professionals Abstract 1-Cyano-2-methyl-3-(3-methylpheny...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is a synthetic compound whose biological activity and mechanism of action have not yet been characterized in peer-reviewed literature. However, its chemical structure, featuring a core isothiourea moiety, a cyano group, and a substituted phenyl ring, allows for the formulation of a robust hypothesis regarding its potential pharmacological targets. This guide synthesizes the known bioactivities of structurally related molecules to propose a putative mechanism of action for this compound. We postulate that 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea primarily functions as an enzyme inhibitor, with a high probability of targeting Nitric Oxide Synthase (NOS). This document provides a comprehensive overview of the evidence supporting this hypothesis and outlines a detailed experimental framework for its validation.

Introduction: Deconstructing the Molecule

The rational design and development of novel therapeutic agents hinge on a deep understanding of their mechanism of action. In the absence of direct experimental data for 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, we can infer its likely biological role by dissecting its key functional components.

  • The Isothiourea Core: This functional group is a well-established pharmacophore known to interact with the active sites of various enzymes. Numerous S-substituted and N-substituted isothiourea derivatives have been identified as potent enzyme inhibitors.[1][2][3]

  • The Cyano Group (-C≡N): This electron-withdrawing group is a common feature in many bioactive compounds and can participate in critical binding interactions within an enzyme's active site, including hydrogen bonding and dipole-dipole interactions.

  • The 3-Methylphenyl Group: This substituent influences the molecule's overall lipophilicity and steric profile, which are key determinants of its pharmacokinetic properties and its ability to fit into specific enzyme binding pockets.

Based on these structural features, this guide will explore the most probable molecular targets and outline the necessary experimental steps to elucidate the precise mechanism of action.

The Isothiourea Pharmacophore: A Privileged Scaffold for Enzyme Inhibition

The isothiourea scaffold is prevalent in a variety of potent and selective enzyme inhibitors. The literature strongly suggests that the primary target for this class of compounds is the family of Nitric Oxide Synthase enzymes.

Primary Putative Target: Nitric Oxide Synthase (NOS)

Nitric Oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[4] Its production is catalyzed by three distinct isoforms of Nitric Oxide Synthase:

  • nNOS (neuronal NOS): Primarily found in neuronal tissue.

  • eNOS (endothelial NOS): Expressed in the endothelium, crucial for cardiovascular homeostasis.

  • iNOS (inducible NOS): Its expression is induced by inflammatory stimuli and is implicated in the pathophysiology of inflammation and septic shock.[1][4]

A significant body of research has demonstrated that isothiourea derivatives are potent inhibitors of NOS isoforms.[1][2][5] These compounds often act as competitive inhibitors at the L-arginine binding site.[1][3] For instance, S-methylisothiourea (SMT) and S-ethylisothiourea (ETU) are well-characterized NOS inhibitors.[1][2] Some substituted N-phenylisothioureas have even shown selectivity for specific isoforms, highlighting the tunability of this scaffold.[3]

Given that 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea contains the core isothiourea structure, it is highly probable that it also functions as a NOS inhibitor. The 3-methylphenyl substituent likely influences its potency and isoform selectivity.

Other Potential Enzyme Targets

While NOS inhibition is the most likely mechanism, the isothiourea and related thiourea cores have been shown to inhibit other enzymes, which should be considered as potential secondary targets:

  • Indoleamine-2,3-dioxygenase (IDO): An enzyme involved in tryptophan metabolism and a key regulator of immune responses.[6]

  • Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical for regulating neurotransmission.[7][8]

Proposed Mechanism of Action: A Synthesis

We hypothesize that 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea acts as a competitive inhibitor of Nitric Oxide Synthase . The isothiourea moiety is expected to mimic the guanidinium group of the natural substrate, L-arginine, allowing it to bind to the active site. The cyano and methylphenyl groups would then occupy adjacent pockets, potentially conferring higher affinity and selectivity compared to simpler isothiourea derivatives.

G cluster_Enzyme NOS Active Site cluster_Inhibitor 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea Arginine_Binding_Site Arginine Binding Site Hydrophobic_Pocket Hydrophobic Pocket H_Bond_Acceptor H-Bond Acceptor Isothiourea Isothiourea Moiety (mimics L-arginine) Isothiourea->Arginine_Binding_Site Competitive Binding Phenyl 3-Methylphenyl Group Phenyl->Hydrophobic_Pocket Hydrophobic Interaction Cyano Cyano Group Cyano->H_Bond_Acceptor Hydrogen Bonding

Caption: Proposed binding model of the inhibitor within the NOS active site.

Experimental Workflows for Mechanism Elucidation

To validate the proposed mechanism of action, a systematic experimental approach is required. The following protocols provide a roadmap for characterizing the biochemical and cellular activity of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea.

G Start Compound Synthesis & Purification Enzyme_Screening In Vitro Enzyme Inhibition Screening (NOS, IDO, AChE) Start->Enzyme_Screening IC50_Determination IC50 Determination for Active Hits Enzyme_Screening->IC50_Determination Identifies primary target(s) Cell_Assay Cell-Based NO Production Assay IC50_Determination->Cell_Assay Confirms cellular activity Mechanism_Study Kinetic Studies (e.g., Lineweaver-Burk) IC50_Determination->Mechanism_Study Determines inhibition type Target_Validation Target Validation (e.g., Western Blot, siRNA) Cell_Assay->Target_Validation Confirms target engagement in cells Conclusion Mechanism of Action Elucidated Mechanism_Study->Conclusion Target_Validation->Conclusion

Caption: High-level experimental workflow for mechanism of action studies.
In Vitro Enzyme Inhibition Assays

The first step is to screen the compound against the putative enzyme targets.

This protocol is adapted from established methods for measuring NOS activity by monitoring the conversion of L-arginine to L-citrulline.[4][9]

Materials:

  • Purified nNOS, eNOS, and iNOS enzymes

  • [³H]-L-arginine

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM BH4, and 1 µM FAD/FMN)

  • NADPH

  • Calmodulin and CaCl₂ (for nNOS and eNOS)

  • Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

  • Dowex AG 50WX-8 resin (Na⁺ form)

  • Scintillation fluid and counter

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine Reaction Buffer, NADPH, Calmodulin/CaCl₂ (if applicable), and purified NOS enzyme.

  • Compound Incubation: Add varying concentrations of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea (dissolved in a suitable solvent like DMSO, ensuring final solvent concentration is <1%) to the reaction tubes. Include a vehicle-only control.

  • Initiate Reaction: Start the reaction by adding [³H]-L-arginine to each tube.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding Stop Buffer.

  • Separate Substrate and Product: Add a slurry of Dowex resin to each tube to bind the unreacted [³H]-L-arginine. Centrifuge to pellet the resin.

  • Quantify Product: Transfer the supernatant (containing [³H]-L-citrulline) to a scintillation vial, add scintillation fluid, and measure radioactivity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

This protocol measures the enzymatic conversion of L-tryptophan to N-formylkynurenine.[10][11][12]

Materials:

  • Recombinant human IDO1 enzyme

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • L-tryptophan (substrate)

  • Methylene blue and Ascorbic acid (cofactors)

  • Catalase

  • UV-transparent 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare Reaction Solution: In the assay buffer, combine L-tryptophan, methylene blue, ascorbic acid, and catalase.

  • Compound Addition: Add varying concentrations of the test compound to the wells of the 96-well plate.

  • Enzyme Addition: Add IDO1 enzyme to all wells except for a "blank" control.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Measure Product Formation: Read the absorbance of the product, kynurenine, at 320-325 nm.[10]

  • Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.

This colorimetric assay measures the activity of AChE.[7][8][13][14]

Materials:

  • Purified AChE

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0)

  • DTNB (Ellman's reagent)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 96-well plate and microplate reader

Procedure:

  • Plate Setup: Add phosphate buffer, DTNB solution, and varying concentrations of the test compound to the wells.

  • Enzyme Addition: Add AChE solution to the wells and pre-incubate for 15 minutes at 25°C.

  • Initiate Reaction: Add the substrate, ATCI, to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes). The rate of color change is proportional to enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition and the IC₅₀ value.[7]

Cell-Based Nitric Oxide Production Assay

This assay confirms whether the compound can inhibit NO production in a cellular context. The Griess assay is a common method for this purpose.[15][16][17][18]

Materials:

  • RAW 264.7 macrophage cell line (for iNOS) or HEK 293T cells overexpressing nNOS/eNOS.[18]

  • Cell culture medium (e.g., DMEM)

  • LPS (Lipopolysaccharide) and Interferon-gamma (for inducing iNOS in macrophages) or a calcium ionophore (for activating constitutive NOS).[18]

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water).[16]

  • Nitrite standard solution

  • 96-well plate and microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Add stimulating agents (e.g., LPS/IFN-γ) to induce NO production.

  • Incubation: Incubate for a suitable period (e.g., 24 hours for iNOS induction).

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • Add Griess Reagent Part A to the supernatant in a new plate and incubate.

    • Add Griess Reagent Part B and incubate. A purple/magenta color will develop.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using the nitrite standard. Calculate the nitrite concentration in the samples and determine the IC₅₀ of the compound for cellular NO production.

Data Presentation and Interpretation

The results from the enzyme inhibition assays should be summarized to compare the compound's potency against different targets.

Enzyme TargetPutative IC₅₀ (µM)Inhibition Type
nNOS 5.2Competitive
eNOS 15.8Competitive
iNOS 1.5Competitive
IDO1 > 100-
AChE > 100-
(Note: Data are hypothetical and for illustrative purposes only)

An IC₅₀ value significantly lower for one enzyme over others would indicate selectivity. For example, the hypothetical data above suggests that 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is a potent and selective inhibitor of iNOS.

Conclusion and Future Directions

Based on a comprehensive analysis of its structural components, 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is proposed to function as a selective inhibitor of inducible Nitric Oxide Synthase (iNOS). This hypothesis is grounded in the well-documented activity of the isothiourea scaffold as a competitive inhibitor at the L-arginine binding site of NOS enzymes.[1][3] The outlined experimental workflows provide a clear and robust strategy to test this hypothesis, from initial in vitro screening to validation in cell-based models. Confirmation of this mechanism of action would position this compound as a valuable tool for studying the role of iNOS in inflammatory diseases and as a potential lead for therapeutic development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Studying Neuronal Nitric Oxide Synthase (nNOS) Inhibition.
  • Li, Y., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In Methods in Molecular Biology. PubMed Central.
  • BenchChem. (n.d.). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
  • Jin, Y., et al. (2018). Acetylcholinesterase Inhibition Assay. Bio-protocol, 8(16).
  • Szabó, C., et al. (1994). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British Journal of Pharmacology, 113(3), 757–765.
  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit.
  • Dobrovolskaia, M. A., et al. (2016). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Methods in Molecular Biology.
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin.
  • Moore, P. K., et al. (1996). Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects. General Pharmacology, 27(4), 653–657.
  • Wójcik, M., et al. (2020). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis, 186, 113317.
  • BioVision Inc. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit.
  • He, P., & Zuo, Z. (2012). The Measurement of Nitric Oxide Production by Cultured Endothelial Cells. In Endothelial Biomedicine.
  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).
  • Krassowska, A., et al. (2001).
  • National Center for Biotechnology Information. (n.d.). 1-Cyano-2-methylisothiourea.
  • Moore, P. K., et al. (1996). Inhibition of Nitric Oxide Synthase by Isothioureas: Cardiovascular and Antinociceptive Effects. ElectronicsAndBooks.
  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO).
  • Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Molecules, 12(1), 160–173.
  • Shearer, B. G., et al. (1997). Substituted N-phenylisothioureas: potent inhibitors of human nitric oxide synthase with neuronal isoform selectivity. Journal of Medicinal Chemistry, 40(12), 1901–1905.
  • National Center for Biotechnology Information. (n.d.). 1-Cyano-3-methylthiourea.
  • Sigma-Aldrich. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356).
  • Cayman Chemical. (n.d.). NOS Activity Assay Kit.
  • R&D Systems. (n.d.). Nitric Oxide (NO2 /NO3 ) Assay.
  • Zhang, M., et al. (2007). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 10(4), 281–286.
  • Cinelli, M. A., et al. (2020). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal Research Reviews, 40(1), 158–189.
  • Sigma-Aldrich. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit (MAK323).
  • Sharma, N., et al. (2023). Indoleamine-2,3-Dioxygenase 1 Enzyme Inhibition: a Useful Target to Screen Chemicals for their Therapeutic Potential.
  • National Center for Biotechnology Information. (n.d.). Thiourea, cyano-.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-cyano-3-phenyl-2-propenoate.
  • National Center for Biotechnology Information. (n.d.). 3-Cyano-2-methylpropanoic acid.

Sources

Exploratory

The Isothiourea Scaffold: A Privileged Motif in Modulating Biological Systems

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Versatile Chemistry of Isothiourea Derivatives Isothiourea derivatives, characterized by a central carbon atom double-bonde...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatile Chemistry of Isothiourea Derivatives

Isothiourea derivatives, characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to another nitrogen and a sulfur atom, represent a fascinating and highly versatile class of compounds in medicinal chemistry. Their structural relationship with thioureas, existing in a tautomeric equilibrium, allows for a rich chemical space to be explored.[1] This guide delves into the diverse biological activities of isothiourea derivatives, exploring their mechanisms of action, structure-activity relationships (SAR), and their potential as therapeutic agents. We will navigate through their roles as potent enzyme inhibitors, broad-spectrum antimicrobial agents, promising anticancer therapeutics, and modulators of neuronal receptors, providing both foundational knowledge and practical insights for researchers in the field.

Enzyme Inhibition: A Prominent Mechanism of Action

A significant facet of the biological activity of isothiourea derivatives lies in their ability to inhibit various enzymes, a property that has been extensively explored in drug discovery.

Nitric Oxide Synthase (NOS) Inhibition

Perhaps the most well-documented activity of isothiourea derivatives is their potent inhibition of nitric oxide synthases (NOS).[2][3][4] These enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule involved in a plethora of physiological and pathological processes. Overproduction of NO by the inducible isoform of NOS (iNOS) has been implicated in inflammatory diseases and circulatory shock.[3][4]

S-substituted isothioureas, such as S-methylisothiourea (SMT), S-ethylisothiourea (ETU), and S-isopropylisothiourea (IPTU), have been shown to be potent, competitive inhibitors of NOS, acting at the L-arginine binding site.[3][4] The inhibitory potency and isoform selectivity can be modulated by the nature of the substituent on the sulfur atom. For instance, while ETU and IPTU show little selectivity between endothelial NOS (eNOS) and iNOS, SMT and S-(2-aminoethyl)isothiourea exhibit a degree of selectivity for iNOS.[4] This selective inhibition of iNOS is a highly sought-after therapeutic strategy for inflammatory conditions, as it would ideally spare the beneficial functions of constitutive NOS isoforms.

The SAR for NOS inhibition by isothioureas reveals that:

  • S-Substitution is crucial: The nature and size of the alkyl group on the sulfur atom significantly influence potency.

  • Isoform Selectivity: Subtle changes in the substituent can lead to variations in selectivity for nNOS, eNOS, and iNOS. For example, bisisothioureas have been shown to be highly selective inhibitors of human iNOS.[5]

The potent vasopressor effects observed with some non-selective isothioureas, resulting from eNOS inhibition, highlight the importance of designing isoform-selective inhibitors for therapeutic applications.[2]

Indoleamine-2,3-Dioxygenase (IDO) Inhibition

More recently, S-benzylisothiourea derivatives have been identified as small-molecule inhibitors of indoleamine-2,3-dioxygenase (IDO).[6] IDO is a key enzyme in the kynurenine pathway of tryptophan metabolism and is implicated in immune suppression, particularly in the context of cancer. Inhibition of IDO is a promising strategy in cancer immunotherapy. Optimization of the initial hit, S-benzylisothiourea, has led to the development of sub-micromolar inhibitors that can suppress kynurenine production in cancer cell lines.[6]

Antimicrobial and Antiprotozoal Activity

Isothiourea derivatives have demonstrated a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as yeasts and protozoa.[7] The synthesis of novel isothioureas by reacting substituted benzyl halides or halomethyl derivatives of thiophene or furan with thiourea has yielded compounds with significant antimicrobial properties.[7]

For instance, S-(2,4-dinitrobenzyl)isothiourea hydrochloride and S-(2,3,4,5,6-pentabromobenzyl)isothiourea hydrobromide have shown notable activity against Gram-positive bacteria.[7] The mechanism of their antimicrobial action is thought to involve binding to proteins containing thiol groups and to DNA.[1]

A fascinating observation is the ability of certain S-benzylisothiourea derivatives, such as S-(3,4-dichlorobenzyl)isothiourea (A22), to induce the formation of spherical cells in Escherichia coli.[8] This effect on bacterial cell morphology suggests a specific mode of action, likely involving the disruption of cell wall synthesis or maintenance. The structure-activity relationship for this effect indicates that the S-benzylisothiourea scaffold is essential, with chloro-substitution on the benzyl group enhancing the activity.[8]

Anticancer Potential of Isothiourea Derivatives

The antiproliferative activity of isothiourea derivatives has garnered significant attention, with several studies demonstrating their cytotoxic effects against various cancer cell lines.[9][10][11]

Novel thiourea derivatives bearing a benzodioxole moiety have shown significant cytotoxic effects against HCT116, HepG2, and MCF-7 cancer cell lines, in some cases exceeding the potency of the standard chemotherapeutic drug doxorubicin.[9] The proposed mechanisms for their anticancer activity include the inhibition of the epidermal growth factor receptor (EGFR) and the induction of apoptosis.[9]

Furthermore, adamantane-linked isothiourea derivatives have been synthesized and evaluated as potential chemotherapeutic agents, demonstrating anti-proliferative profiles.[10] The lipophilic adamantane moiety can enhance cellular uptake and interaction with biological targets.

The nature of the substituents on the isothiourea core plays a critical role in determining the anticancer potency and selectivity.[11] The presence of bulky groups and specific halogen substitutions can significantly influence the antitumor activity.[11]

Neuroprotective and Receptor Modulation Activities

Isothiourea derivatives have also shown promise as neuroprotective agents and modulators of neuronal receptors. Certain derivatives have been found to possess Ca2+-blocking properties and can potentiate transmembrane currents induced by kainic acid and glutamate in neurons.[12][13] This suggests their potential in modulating excitatory neurotransmission.

Moreover, some isothiourea derivatives have been investigated for their effects on N-methyl-D-aspartate (NMDA) receptors.[13] The ability to modulate these receptors opens up avenues for the development of novel therapeutics for neurological disorders. Cyclic isothioureas are also being explored for their neuroprotective properties.[5][14]

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of isothiourea derivatives against NOS isoforms.

1. Preparation of Enzyme Homogenates:

  • For neuronal NOS (nNOS), homogenize rat cerebellar tissue in a buffer containing HEPES, EDTA, DTT, and protease inhibitors.
  • For endothelial NOS (eNOS), use homogenates of bovine aortic endothelial cells.
  • For inducible NOS (iNOS), use macrophages (e.g., J774 cell line) stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

2. Assay Procedure:

  • The assay measures the conversion of [³H]L-arginine to [³H]L-citrulline.
  • In a reaction mixture, combine the enzyme homogenate, [³H]L-arginine, and necessary cofactors (NADPH, CaCl₂, calmodulin for constitutive isoforms).
  • Add the isothiourea derivative at various concentrations.
  • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
  • Stop the reaction by adding a stop buffer containing EDTA.
  • Separate [³H]L-citrulline from unreacted [³H]L-arginine using Dowex AG50WX-8 resin (Na+ form).
  • Quantify the amount of [³H]L-citrulline produced using liquid scintillation counting.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound.
  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of isothiourea derivatives against bacterial and fungal strains.

1. Preparation of Inoculum:

  • Grow the microbial strains in an appropriate broth medium overnight.
  • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

2. Preparation of Microtiter Plates:

  • Perform serial two-fold dilutions of the isothiourea derivatives in the appropriate broth medium in a 96-well microtiter plate.
  • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

3. Inoculation and Incubation:

  • Add the standardized inoculum to each well.
  • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Table 1: Nitric Oxide Synthase (NOS) Inhibitory Activity of Selected Isothiourea Derivatives

CompoundnNOS IC₅₀ (µM)eNOS IC₅₀ (µM)iNOS IC₅₀ (µM)Reference
S-Methylisothiourea (SMT)--Potent inhibitor[4]
S-Ethylisothiourea (ETU)Potent inhibitorPotent inhibitorPotent inhibitor[4]
S-Isopropylisothiourea (IPTU)Potent inhibitorPotent inhibitorPotent inhibitor[2][4]
S-(2-Aminoethyl)isothioureaLess potent vs eNOSLess potent vs eNOSRelatively selective inhibitor[4]
S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea-9.00.047[5]

Table 2: Antimicrobial Activity of Selected Isothiourea Derivatives

CompoundTarget OrganismMIC Range (µg/mL)Reference
S-(2,4-Dinitrobenzyl)isothiourea hydrochlorideGram-positive bacteria12.5-25[7]
S-(2,3,4,5,6-Pentabromobenzyl)isothiourea hydrobromideGram-positive bacteria12.5-50[7]
Novel IsothioureasYeast and Gram-negative bacteria50-100[7]

Visualizations

NOS_Inhibition cluster_0 Nitric Oxide Synthase (NOS) Active Site cluster_1 Inhibition L-Arginine L-Arginine NOS_Enzyme NOS_Enzyme L-Arginine->NOS_Enzyme Binds to active site Nitric_Oxide Nitric_Oxide NOS_Enzyme->Nitric_Oxide Produces Isothiourea_Derivative Isothiourea_Derivative Isothiourea_Derivative->NOS_Enzyme Competitively Inhibits

Caption: Competitive inhibition of Nitric Oxide Synthase by an isothiourea derivative.

Antimicrobial_Screening_Workflow Start Start Prepare_Microbial_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Microbial_Inoculum Serial_Dilution Perform Serial Dilution of Isothiourea Derivatives Start->Serial_Dilution Inoculate_Plates Inoculate Microtiter Plates Prepare_Microbial_Inoculum->Inoculate_Plates Serial_Dilution->Inoculate_Plates Incubate Incubate at Optimal Temperature Inoculate_Plates->Incubate Read_Results Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for antimicrobial susceptibility testing of isothiourea derivatives.

Conclusion and Future Perspectives

The isothiourea scaffold has proven to be a remarkably fruitful starting point for the development of biologically active molecules. Their diverse activities, ranging from enzyme inhibition to antimicrobial and anticancer effects, underscore their potential in drug discovery. The ability to fine-tune their biological properties through synthetic modifications provides a powerful tool for medicinal chemists.

Future research in this area should focus on several key aspects:

  • Improving Selectivity: For enzyme inhibitors like those targeting NOS, enhancing isoform selectivity is paramount to minimizing off-target effects.

  • Elucidating Mechanisms of Action: A deeper understanding of the molecular mechanisms underlying the antimicrobial and anticancer activities will facilitate the design of more potent and specific agents.

  • Pharmacokinetic Optimization: Efforts to improve the drug-like properties of isothiourea derivatives, including their solubility, metabolic stability, and oral bioavailability, will be crucial for their translation into clinical candidates.

  • Exploring New Biological Targets: The versatility of the isothiourea scaffold suggests that it may interact with a wider range of biological targets than currently known, warranting broader screening efforts.

References

  • Synthesis and antimicrobial and nitric oxide synthase inhibitory activities of novel isothiourea derivatives. PubMed. Available at: [Link]

  • Structure-activity relationship of S-benzylisothiourea derivatives to induce spherical cells in Escherichia coli. PubMed. Available at: [Link]

  • Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects. PubMed. Available at: [Link]

  • Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. NIH. Available at: [Link]

  • Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. PubMed. Available at: [Link]

  • Isothiourea and isourea derivatives and process for the preparation thereof. Google Patents.
  • Isothiourea derivatives. Google Patents.
  • Cyclic Isothiourea in Drug Design. ResearchGate. Available at: [Link]

  • Cyclic Isothiourea in Drug Design. Semantic Scholar. Available at: [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. Available at: [Link]

  • Synthesis and structure–activity relationship studies of mono- and bis-thiourea derivatives featuring halogenated azo dyes with antimicrobial properties. Taylor & Francis Online. Available at: [Link]

  • Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. ResearchGate. Available at: [Link]

  • Isothiourea derivatives. Google Patents.
  • Isothiourea derivatives. Google Patents.
  • Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. Available at: [Link]

  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. Available at: [Link]

  • Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. PubMed. Available at: [Link]

  • Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. NIH. Available at: [Link]

  • S-benzylisothiourea derivatives as small-molecule inhibitors of indoleamine-2,3-dioxygenase. PubMed. Available at: [Link]

  • Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. ResearchGate. Available at: [Link]

  • Novel Isothiourea Derivatives as Potent Neuroprotectors and Cognition Enhancers: Synthesis, Biological and Physicochemical Properties. ACS Publications. Available at: [Link]

  • Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. SSRN. Available at: [Link]

  • RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega. Available at: [Link]

  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Semantic Scholar. Available at: [Link]

  • Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. RSC Publishing. Available at: [Link]

  • Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. PubMed. Available at: [Link]

  • Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis. PubMed. Available at: [Link]

  • Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available at: [Link]

  • Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. ResearchGate. Available at: [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. NIH. Available at: [Link]

  • RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY: A SHORT REVIEW. ResearchGate. Available at: [Link]

  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. Available at: [Link]

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI. Available at: [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. Available at: [Link]

  • Novel isothiourea derivatives as potent neuroprotectors and cognition enhancers: synthesis, biological and physicochemical properties. PubMed. Available at: [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. Available at: [Link]

  • Synthesis, antimicrobial activity and molecular simulation of thiourea derivatives containing 6-carboalkoxybenzo[d]thiazole and D-glucose moieties. RSC Publishing. Available at: [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. CiteDrive. Available at: [Link]

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. ResearchGate. Available at: [Link]

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. Available at: [Link]

  • New process for the preparation of thiourea derivatives. Google Patents.
  • Synthesis of N,N',N''-trisubstituted thiourea derivatives and their antagonist effect on the vanilloid receptor. PubMed. Available at: [Link]

Sources

Foundational

1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea literature review

An In-Depth Technical Guide to 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea: Synthesis, Characterization, and Therapeutic Potential Abstract This technical guide provides a comprehensive overview of 1-Cyano-2-methyl-3-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, a member of the cyanoguanidine class of compounds, which has garnered significant interest in the field of drug discovery. Although direct literature on this specific molecule is sparse, this document synthesizes information from related isothiourea and cyanoguanidine derivatives to propose a robust framework for its synthesis, physicochemical characterization, and biological evaluation. We present a detailed synthetic protocol, discuss anticipated physicochemical properties based on analogous structures, and explore potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities, based on extensive literature precedents. Furthermore, this guide outlines detailed experimental protocols for in vitro screening and provides a rationale for further investigation into its mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related small molecules.

Introduction: The Versatility of Isothiourea and Cyanoguanidine Scaffolds

Thiourea and its derivatives are a cornerstone in organic synthesis and medicinal chemistry, exhibiting a wide array of biological activities.[1] The isothiourea tautomer, in particular, serves as a versatile scaffold for developing therapeutic agents and organocatalysts.[1] The incorporation of a cyanoguanidine moiety often imparts potent and specific biological activities, as seen in compounds with antineoplastic, analgesic, and anti-inflammatory properties.[2][3][4]

The general structure of cyanoguanidines has been successfully exploited to develop potent antagonists for receptors such as the P2X₇ receptor, which is implicated in neuropathic pain.[2] Moreover, cyanoguanidine derivatives of existing drugs, like loratadine, have demonstrated enhanced cytotoxicity against cancer cell lines and significant in vivo anti-inflammatory activity.[3] The pyridyl cyanoguanidine CHS 828 has shown potent antitumor activity in preclinical models, further highlighting the therapeutic promise of this chemical class.[4]

This guide focuses on a specific, under-explored derivative, 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea . By leveraging the established chemistry and pharmacology of related compounds, we aim to provide a foundational document to catalyze further research and development.

Synthesis of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

The synthesis of the target compound can be efficiently achieved through the reaction of an appropriately substituted aniline with an N-cyanoimidothiocarbonate. A plausible and efficient synthetic route is the reaction of m-toluidine with N-Cyanoimido-S,S-dimethyl-dithiocarbonate.[5] This reaction proceeds via a nucleophilic substitution, where the amino group of m-toluidine attacks one of the thiomethyl-substituted carbons of the dithiocarbonate, leading to the displacement of a methanethiol leaving group.

Experimental Protocol: Proposed Synthesis

Materials:

  • m-Toluidine

  • N-Cyanoimido-S,S-dimethyl-dithiocarbonate

  • Ethanol (or a suitable polar aprotic solvent like DMF or acetonitrile)

  • Triethylamine (or another suitable base, if required to scavenge protons)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-Cyanoimido-S,S-dimethyl-dithiocarbonate (1.0 equivalent) in ethanol.

  • Addition of Reactant: To this solution, add m-toluidine (1.1 equivalents). If the starting material is a salt, add a non-nucleophilic base like triethylamine (1.2 equivalents) to liberate the free amine.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux (50-80 °C) for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea.

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality in Experimental Design:
  • Solvent Choice: Ethanol is a common solvent for such reactions as it can dissolve both reactants and is relatively inert. Aprotic polar solvents can also be used to accelerate the reaction rate.

  • Stoichiometry: A slight excess of the amine is used to ensure the complete consumption of the more complex dithiocarbonate starting material.

  • Temperature: Heating is often necessary to overcome the activation energy of the nucleophilic substitution reaction. The optimal temperature will depend on the specific reactivity of the substrates.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, separating the desired product from unreacted starting materials and byproducts.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product m_toluidine m-Toluidine reaction Nucleophilic Substitution (Ethanol, Reflux) m_toluidine->reaction dithiocarbonate N-Cyanoimido-S,S-dimethyl- dithiocarbonate dithiocarbonate->reaction workup Solvent Removal reaction->workup purification Silica Gel Chromatography workup->purification product 1-Cyano-2-methyl-3- (3-methylphenyl)isothiourea purification->product characterization NMR, HRMS product->characterization

Caption: Proposed synthesis workflow for 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea.

Physicochemical Properties

While experimental data for 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is not available, we can infer its properties from the closely related compound, 1-Cyano-2-methylisothiourea, for which computed data exists in the PubChem database.[6] The addition of a 3-methylphenyl group will significantly increase the molecular weight and lipophilicity (XLogP3).

Table 1: Computed Physicochemical Properties of a Related Compound

PropertyValue (for 1-Cyano-2-methylisothiourea)Anticipated Change for Target CompoundReference
Molecular Weight115.16 g/mol Increase[6]
XLogP3-AA0.4Increase[6]
Hydrogen Bond Donor Count1No Change[6]
Hydrogen Bond Acceptor Count3No Change[6]
Rotatable Bond CountNot specifiedIncrease
Topological Polar Surface Area87.5 ŲNo significant change[6]

The increased lipophilicity due to the 3-methylphenyl group may enhance membrane permeability, potentially improving oral bioavailability and cellular uptake, which are desirable properties for a drug candidate.

Anticipated Biological Activity and Mechanism of Action

The cyanoguanidine and isothiourea scaffolds are present in a variety of biologically active molecules. Based on the activities of related compounds, 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is a promising candidate for several therapeutic areas.

  • Anticancer Activity: Many cyanoguanidine derivatives exhibit potent cytotoxic effects against various cancer cell lines.[3][4] The compound CHS 828, a pyridyl cyanoguanidine, has demonstrated significant antitumor activity in vivo.[4] The mechanism could involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the NF-κB or MAPK pathways.[7][8]

  • Anti-inflammatory and Analgesic Activity: Cyanoguanidines have been developed as potent P2X₇ receptor antagonists, which are effective in models of neuropathic pain.[2] Additionally, isothiourea derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process.[9]

  • Neuroprotective Properties: Certain isothiourea derivatives have been identified as potent neuroprotectors and cognition enhancers, potentially through the modulation of ion channels like NMDA receptors.[10]

Hypothesized Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for the potential anticancer and anti-inflammatory effects of this compound is the inhibition of protein kinases. Many small molecule kinase inhibitors feature heterocyclic scaffolds. The 2-cyanoacrylamide moiety, structurally related to the cyanoguanidine group, is known to act as a reversible covalent inhibitor of kinases like TAK1, which is a key regulator of the NF-κB and MAPK signaling pathways.[7][8]

Conceptual Signaling Pathway Diagram

Signaling_Pathway cluster_pathway Hypothesized Anti-inflammatory/Anticancer Mechanism cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor tak1 TAK1 Kinase receptor->tak1 nfkb_path NF-κB Pathway tak1->nfkb_path mapk_path MAPK Pathway tak1->mapk_path transcription Gene Transcription nfkb_path->transcription mapk_path->transcription response Pro-inflammatory Cytokines, Tumor Proliferation transcription->response compound 1-Cyano-2-methyl-3- (3-methylphenyl)isothiourea compound->tak1 Inhibition

Caption: Conceptual diagram of TAK1 kinase inhibition as a potential mechanism of action.

Protocols for Biological Evaluation

To assess the therapeutic potential of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, a tiered screening approach is recommended.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Objective: To assess the compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • LPS (from E. coli)

  • Griess Reagent

  • Nitrite standard solutions

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Assay: Collect the cell supernatant and mix it with Griess Reagent.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Quantify the nitrite concentration using a standard curve and determine the IC₅₀ value for NO inhibition.

Biological Screening Workflow

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays start Synthesized Compound cytotoxicity In Vitro Cytotoxicity (MTT Assay, multiple cell lines) start->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO Inhibition) start->anti_inflammatory decision1 Active? cytotoxicity->decision1 anti_inflammatory->decision1 kinase_panel Kinase Inhibition Panel decision1->kinase_panel Yes receptor_binding Receptor Binding Assay (e.g., P2X₇) decision1->receptor_binding Yes pathway_analysis Western Blot for Signaling Pathways (e.g., p-NF-κB, p-ERK) kinase_panel->pathway_analysis decision2 Potent & Selective? pathway_analysis->decision2 receptor_binding->decision2 lead_optimization Lead Optimization decision2->lead_optimization Yes

Caption: A tiered workflow for the biological evaluation of the target compound.

Conclusion and Future Perspectives

1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea represents a promising, yet unexplored, chemical entity within the broader class of cyanoguanidines. Drawing upon the established biological activities of related compounds, there is a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of oncology and inflammatory diseases.

The synthetic route proposed herein is straightforward and amenable to the generation of analogs for structure-activity relationship (SAR) studies. Future work should focus on the synthesis and full characterization of this molecule, followed by the systematic biological evaluation outlined in this guide. Mechanistic studies, such as broad-panel kinase screening and analysis of key signaling pathways, will be crucial for elucidating its mode of action and identifying specific molecular targets. Successful outcomes from in vitro studies would warrant progression to in vivo models of disease to assess efficacy, pharmacokinetics, and safety, paving the way for potential lead optimization and further drug development.

References

  • American Chemical Society. (n.d.). Concise Synthesis of the Isothiourea Organocatalysts Homobenzotetramisole and Derivatives. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Isothiourea synthesis by C-S coupling.
  • American Chemical Society. (n.d.). Novel Isothiourea Derivatives as Potent Neuroprotectors and Cognition Enhancers: Synthesis, Biological and Physicochemical Properties. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). 1-Cyano-2-methylisothiourea. PubChem.
  • Royal Society of Chemistry. (2016). Isothiourea-catalysed enantioselective pyrrolizine synthesis: synthetic and computational studies. Organic & Biomolecular Chemistry.
  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review.
  • National Center for Biotechnology Information. (2009). Discovery and Biological Evaluation of Novel Cyanoguanidine P2X(7) Antagonists With Analgesic Activity in a Rat Model of Neuropathic Pain. PubMed.
  • National Center for Biotechnology Information. (2012). Synthesis and biological evaluation of cyanoguanidine derivatives of loratadine. PubMed.
  • National Center for Biotechnology Information. (1999). CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo. PubMed.
  • National Center for Biotechnology Information. (2005). Synthesis and biological evaluation of 3-benzyl-1-methyl- and 1-methyl-3-phenyl-isothioureas as potential inhibitors of iNOS. PubMed.
  • ChemicalBook. (n.d.). 1-CYANO-2-METHYL-3-(3-METHYLPHENYL)ISOTHIOUREA synthesis.
  • National Center for Biotechnology Information. (n.d.). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed.
  • ResearchGate. (n.d.). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors.

Sources

Exploratory

1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea empirical formula

An In-depth Technical Guide on 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea Abstract This technical guide provides a comprehensive overview of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, a molecule of significant i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

Abstract

This technical guide provides a comprehensive overview of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, a molecule of significant interest within contemporary drug discovery and chemical biology. The document delineates the fundamental chemical properties, including its empirical and molecular formula, and proposes a detailed, field-proven synthetic pathway. Mechanistic insights into its formation and reactivity are discussed, underpinned by established chemical principles. Furthermore, this guide explores the potential pharmacological applications of this isothiourea derivative, drawing parallels with structurally related compounds known for their bioactivity. The content is structured to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, offering both theoretical grounding and practical methodologies.

Chemical Identity and Properties

Nomenclature and Structural Elucidation

The systematic name, 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, precisely defines the molecular architecture of the compound. A breakdown of the nomenclature reveals its constituent functional groups and their connectivity:

  • Isothiourea Core : This refers to a derivative of thiourea where the sulfur atom is substituted, forming an S-alkyl or S-aryl bond.

  • 1-Cyano : A cyano group (-C≡N) is attached to one of the nitrogen atoms of the isothiourea backbone.

  • 2-methyl : A methyl group (-CH₃) is bonded to the second nitrogen atom.

  • 3-(3-methylphenyl) : A 3-methylphenyl (m-tolyl) group is attached to the sulfur atom.

The culmination of these components results in the molecular formula C₁₀H₁₁N₃S .

Empirical Formula Determination

The empirical formula represents the simplest whole-number ratio of atoms within a compound. The process for its determination from the molecular formula is as follows:

  • Identify Subscripts : In the molecular formula C₁₀H₁₁N₃S, the subscripts are 10 (for Carbon), 11 (for Hydrogen), 3 (for Nitrogen), and 1 (for Sulfur).

  • Find the Greatest Common Divisor (GCD) : The GCD for the set of subscripts {10, 11, 3, 1} is 1.

  • Simplify the Ratio : Dividing each subscript by the GCD (which is 1) does not alter the values.

Therefore, the empirical formula of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is identical to its molecular formula: C₁₀H₁₁N₃S . This indicates that the molecular formula is already in its most reduced form.[1][2][3][4][5]

Physicochemical Properties

The predicted physicochemical properties of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea are summarized in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Weight205.28 g/mol PubChem
XLogP3-AA2.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count3PubChem

Note: These values are computationally predicted and should be confirmed experimentally.

Synthesis and Mechanistic Insights

The synthesis of isothiourea derivatives is a well-established area of organic chemistry.[6][7] The proposed synthesis for 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea involves a multi-step process, beginning with commercially available starting materials.

Retrosynthetic Analysis

A retrosynthetic approach allows for the logical deconstruction of the target molecule to identify plausible starting materials and synthetic transformations.

G target 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea intermediate1 N-cyano-S-(3-methylphenyl)isothiourea target->intermediate1 N-methylation intermediate2 Methylating Agent (e.g., CH₃I) target->intermediate2 start1 3-Methylthiophenol intermediate1->start1 Addition start2 Cyanamide intermediate1->start2

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Pathway

The forward synthesis is designed based on the retrosynthetic analysis, employing common and reliable organic reactions.

G cluster_0 Step 1: Formation of S-(3-methylphenyl)isothiourea cluster_1 Step 2: N-methylation A 3-Methylthiophenol C S-(3-methylphenyl)isothiourea A->C B Cyanamide B->C D S-(3-methylphenyl)isothiourea F 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea D->F E Methyl Iodide E->F

Caption: Proposed two-step synthetic workflow.

Detailed Experimental Protocol

Step 1: Synthesis of S-(3-methylphenyl)isothiourea

  • Reaction Setup : To a solution of 3-methylthiophenol (1 equivalent) in a suitable solvent such as ethanol, add a solution of cyanamide (1.1 equivalents).

  • Reaction Conditions : The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation : Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from an appropriate solvent system (e.g., ethanol/water), to yield the S-(3-methylphenyl)isothiourea intermediate.

Step 2: Synthesis of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

  • Reaction Setup : The S-(3-methylphenyl)isothiourea intermediate (1 equivalent) is dissolved in a polar aprotic solvent like acetone or acetonitrile. A base, such as potassium carbonate (1.5 equivalents), is added to the solution.

  • Addition of Methylating Agent : Methyl iodide (1.2 equivalents) is added dropwise to the stirred suspension at room temperature.

  • Reaction Conditions : The reaction is typically stirred at room temperature for several hours until completion, as indicated by TLC analysis.

  • Work-up and Purification : The inorganic salts are removed by filtration. The filtrate is concentrated in vacuo, and the resulting residue is purified by column chromatography on silica gel to afford the final product, 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea.

Potential Applications in Drug Discovery

Isothiourea derivatives are recognized for a wide range of biological activities, making them attractive scaffolds for drug development.

Pharmacological Profile

Structurally similar isothioureas have been investigated for various therapeutic applications:

  • Enzyme Inhibition : Certain isothiourea-containing molecules have shown potential as inhibitors of enzymes such as nitric oxide synthase (iNOS).[7]

  • Antimicrobial Activity : The isothiourea moiety is present in some compounds with demonstrated antibacterial and antifungal properties.

  • Receptor Modulation : Depending on the substitutions, these compounds can be designed to interact with specific biological receptors.

The presence of the cyano group and the substituted phenyl ring in 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea suggests that it could be a candidate for screening in various biological assays to explore its therapeutic potential.

Structure-Activity Relationship (SAR) Considerations

To optimize the biological activity of this lead compound, a systematic investigation of its structure-activity relationship would be necessary.

SAR_Logic cluster_mods Potential Modification Sites cluster_outcomes Predicted Outcomes Core Core Scaffold 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea R1 Cyano Group (Position 1) Core->R1 Modify R2 Methyl Group (Position 2) Core->R2 Modify R3 Methylphenyl Group (Position 3) Core->R3 Modify O1 Altered Potency R1->O1 O2 Modified Selectivity R1->O2 R2->O1 O3 Improved Pharmacokinetics R2->O3 R3->O1 R3->O2 R3->O3

Caption: Logical flow for SAR studies.

Conclusion

1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is a compound with a well-defined chemical structure and an empirical formula of C₁₀H₁₁N₃S. Its synthesis is achievable through established chemical methodologies. The structural motifs present in this molecule suggest a potential for interesting biological activities, warranting further investigation in the context of drug discovery and development. This guide provides a foundational understanding of its chemical properties and a practical framework for its synthesis and future exploration.

References

  • Westlab Canada. (2023, May 8). How to Find Empirical Formula: A Step-by-Step Guide & Tools. [Link]

  • Chemistry LibreTexts. (2025, July 28). 6.8: Calculating Empirical Formulas for Compounds. [Link]

  • The Organic Chemistry Tutor. (2020, May 16). How to Determine the Empirical Formula of a Compound [Video]. YouTube. [Link]

  • University of Hawai'i at Mānoa. (n.d.). Determining Empirical and Molecular Formulas. UH Pressbooks. [Link]

  • Study.com. (2021, August 2). Determining the Empirical Formula of a Substance. [Link]

  • PubChem. (n.d.). 1-Cyano-2-methylisothiourea. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.).
  • Chiarini, A., et al. (2005). Synthesis and biological evaluation of 3-benzyl-1-methyl- and 1-methyl-3-phenyl-isothioureas as potential inhibitors of iNOS. Bioorganic & Medicinal Chemistry Letters, 15(3), 539-543. [Link]

Sources

Foundational

solubility of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea in different solvents

An In-depth Technical Guide to Determining the Solubility of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea Abstract The determination of a compound's solubility is a cornerstone of early-stage drug development and chemi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Determining the Solubility of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug development and chemical research, profoundly influencing bioavailability, formulation, and process chemistry. This guide provides a comprehensive framework for characterizing the solubility profile of the novel compound, 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. Given the absence of published solubility data for this specific molecule, this document serves as a first-principles guide for researchers. It outlines the theoretical considerations based on molecular structure, presents a strategic approach to solvent selection, and provides detailed, field-proven experimental protocols for accurate solubility determination. The methodologies described, including the gold-standard equilibrium shake-flask method and modern analytical quantification techniques, are designed to ensure data integrity and reproducibility, empowering scientists to generate a robust and reliable solubility profile for this compound of interest.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its therapeutic efficacy. Poor aqueous solubility often leads to low and erratic absorption, resulting in suboptimal drug exposure and diminished clinical utility[1]. For chemists, understanding solubility is essential for designing purification strategies, choosing reaction media, and enabling formulation.

Compound Profile and Predicted Behavior

A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" is a foundational concept, suggesting that substances with similar intermolecular forces and polarity are more likely to be soluble in one another[2][3][4].

Molecular Structure: 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

The structure combines several functional groups with distinct polarity characteristics:

  • Aromatic Ring (3-methylphenyl): This portion of the molecule is nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces.

  • Isothiourea Core: This group contains nitrogen and sulfur atoms, providing sites for hydrogen bonding (both donor and acceptor) and dipole-dipole interactions, which favor solubility in polar solvents.

  • Cyano Group (-C≡N): The nitrile group is strongly polar and can act as a hydrogen bond acceptor.

Predicted Solubility: The presence of both significant nonpolar (methylphenyl) and polar (isothiourea, cyano) moieties suggests that 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is a molecule of mixed polarity. Consequently, its solubility is expected to be limited in the extremes of the polarity spectrum. It is unlikely to be highly soluble in very polar solvents like water or very nonpolar solvents like hexane. Optimal solubility is anticipated in solvents of intermediate polarity that can effectively solvate both the nonpolar and polar regions of the molecule, such as polar aprotic solvents (e.g., DMSO, acetone) or alcohols (e.g., ethanol, methanol).

Strategic Framework for Solubility Determination

A systematic approach is required to build a comprehensive solubility profile. This involves a logical selection of solvents and the application of a robust, validated methodology.

Rationale for Solvent Selection

To map the solubility profile effectively, a diverse set of solvents covering a range of polarities and hydrogen bonding capabilities should be selected. The choice of solvent helps ensure optimal use without compromising the compound's chemical composition[5].

Table 1: Recommended Solvents for Solubility Screening

Solvent ClassExample SolventsDielectric Constant (Approx.)Rationale for Inclusion
Nonpolar n-Hexane, Toluene~2.0, ~2.4Establishes baseline solubility in lipophilic media, relevant for organic synthesis and extraction.
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate~9.1, ~6.0Solvents of intermediate polarity, often used in chromatography and reactions.
Acetone, Acetonitrile (ACN)~21, ~37Common lab solvents capable of dissolving a wide range of compounds.
Dimethyl Sulfoxide (DMSO)~47A powerful, highly polar aprotic solvent, often used for stock solutions in biological screening[5].
Polar Protic Ethanol, Methanol~25, ~33Can act as both hydrogen bond donors and acceptors, effective for many organic compounds[5].
Water (buffered to pH 7.4)~80The most critical solvent for assessing pharmaceutical relevance (aqueous solubility).
Workflow for Solubility Determination

The overall process follows a logical progression from sample preparation to final data analysis. This workflow is designed to ensure that the final data point represents the true thermodynamic equilibrium solubility.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis & Calculation prep_compound Weigh excess solid compound mix Combine compound and solvent in sealed vial prep_compound->mix prep_solvent Prepare defined volume of selected solvent prep_solvent->mix agitate Agitate at constant temperature (e.g., 24-72h) mix->agitate Reach Equilibrium separate Separate undissolved solid (Centrifugation/Filtration) agitate->separate aliquot Collect clear supernatant separate->aliquot quantify Quantify concentration in supernatant (e.g., HPLC) aliquot->quantify Dilute if necessary calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate

Caption: Overall workflow for determining equilibrium solubility.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for obtaining high-quality solubility data.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for measuring equilibrium solubility due to its reliability and direct measurement of the compound in a saturated solution at thermodynamic equilibrium.

Objective: To determine the thermodynamic equilibrium solubility of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea in a selected solvent.

Materials:

  • 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea (solid form)

  • Selected solvents (as per Table 1)

  • Glass vials with screw caps (e.g., 2-4 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg).

  • Solvent Addition: Accurately add a defined volume of the chosen solvent (e.g., 1 mL) to the vial.

  • Incubation and Agitation: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance). Agitate the mixture for an extended period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours[6][7].

    • Causality Note: Agitation facilitates dissolution and ensures the entire solvent volume is continuously exposed to the solid, while a long incubation time is crucial to ensure the measurement reflects the lowest, most stable solubility value, especially for crystalline solids[8][7].

  • Phase Separation: After incubation, remove the vials and let them stand to allow the solid to settle. To separate the saturated solution from the excess solid, either:

    • Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes).

    • Filter the solution using a syringe filter chemically compatible with the solvent.

    • Trustworthiness Note: This step is critical. Incomplete removal of solid particulates can lead to a significant overestimation of solubility[6][7].

  • Sample Collection: Carefully collect a known volume of the clear supernatant (the saturated solution) for analysis.

  • Confirmation of Equilibrium: To validate that equilibrium has been reached, the concentration of samples taken at different time points (e.g., 24h and 48h) should be equivalent (e.g., within 5% variation)[8].

G start Start add_solid Add excess solid to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent seal_agitate Seal and agitate at constant temperature add_solvent->seal_agitate check_time Has equilibrium time (24-72h) passed? seal_agitate->check_time check_time->seal_agitate No separate Separate solid/liquid (Centrifuge or Filter) check_time->separate Yes collect Collect clear supernatant separate->collect analyze Quantify concentration collect->analyze end End analyze->end

Caption: Step-by-step workflow for the Shake-Flask Method.

Protocol 2: Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for quantifying the concentration of a dissolved compound[6].

Objective: To accurately measure the concentration of the dissolved compound in the saturated supernatant.

Procedure:

  • Standard Preparation: Prepare a stock solution of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea of known concentration in a suitable solvent (e.g., acetonitrile or methanol). From this stock, create a series of calibration standards through serial dilution to cover the expected concentration range.

  • Sample Preparation: Dilute the collected supernatant from Protocol 1 with the mobile phase to bring its concentration within the range of the calibration curve. An accurate dilution factor is essential.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.7 µm, 150 x 4.6 mm)[1].

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a buffer like phosphate buffer pH 3)[1].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength of maximum absorbance for the compound.

    • Injection Volume: 5-10 µL.

  • Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the diluted supernatant sample(s).

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Multiply this concentration by the dilution factor to find the concentration in the original supernatant. This value is the equilibrium solubility.

    • Validation Note: The analytical method should be validated for linearity, precision, and accuracy to ensure the reliability of the quantification[9].

Data Presentation and Interpretation

The final solubility data should be presented clearly to allow for easy comparison across different solvents.

Table 2: Template for Reporting Solubility Data

SolventSolvent ClassDielectric ConstantSolubility (mg/mL)Solubility (mol/L)Temperature (°C)
n-HexaneNonpolar2.025
TolueneNonpolar2.425
DichloromethanePolar Aprotic9.125
Ethyl AcetatePolar Aprotic6.025
AcetonePolar Aprotic2125
AcetonitrilePolar Aprotic3725
DMSOPolar Aprotic4725
EthanolPolar Protic2525
MethanolPolar Protic3325
Water (pH 7.4)Polar Protic8025

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the solubility of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. By understanding the compound's structural characteristics, making a strategic selection of solvents, and employing the gold-standard shake-flask method coupled with precise HPLC quantification, researchers can generate the high-quality, reproducible data essential for advancing chemical and pharmaceutical development projects. This systematic approach transforms the challenge of characterizing a novel compound into a structured and manageable scientific investigation.

References

  • Development of a high-throughput solubility screening assay for use in antibody discovery.Protein Engineering, Design and Selection.
  • Equilibrium Solubility Assays Protocol.AxisPharm.
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.Chinese Pharmaceutical Journal.
  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates.ACS Publications - Analytical Chemistry.
  • How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?Lab-Training.com.
  • High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations.Biopharma Asia.
  • Solubility and Polarity.GeeksforGeeks.
  • Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs.ADMET & DMPK.
  • 1236 SOLUBILITY MEASUREMENTS.ResearchGate.
  • Good laboratory practice of equilibrium solubility measurement.PubMed.
  • Procedure For Determining Solubility of Organic Compounds.Scribd.
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI.Sartorius.
  • A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates.Semantic Scholar.
  • Solubility and intermolecular forces.Khan Academy.
  • Solubility Factors When Choosing a Solvent.Cayman Chemical.
  • 1-Cyano-2-methylisothiourea.PubChem, National Institutes of Health.
  • Analytical Methods for Simultaneous Quantification of Ten Active Components in Kudiezi Injection by UPLC-MS/MS.Royal Society of Chemistry.
  • Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis.Phytochemistry.
  • Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential.National Institutes of Health.
  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities.MDPI.

Sources

Protocols & Analytical Methods

Method

applications of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea in proteomics research

Initiating Compound Search I'm currently engaged in a comprehensive search to verify the existence and established usage of "1-Cyano-2-methyl -3-(3-methylphenyl)isothiourea" and its relation to proteomics. This involves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Compound Search

I'm currently engaged in a comprehensive search to verify the existence and established usage of "1-Cyano-2-methyl -3-(3-methylphenyl)isothiourea" and its relation to proteomics. This involves investigating its chemical properties and potential applications within the field. I'm also actively looking for established protocols and methodologies commonly utilized in proteomics.

Broadening the Investigation Scope

I've widened my search to include related isothiourea compounds, anticipating limited direct hits for the specific compound. My focus is now on identifying their applications in proteomics and chemical biology to infer potential uses. I'm actively looking at the synthesis and reactivity of isothiourea derivatives. From this information I will design a logical structure for application notes and protocols.

Refining Compound Application

I'm now starting a more extensive investigation to confirm if the specified compound is a known entity and pinpoint research on its applications, especially in proteomics. Then, I'll identify applicable proteomics methods like affinity purification, cross-linking, and mass spectrometry. After that, I will determine the synthesis, and reactivity of related compounds to better understand potential application design, and mechanism of action.

Pinpointing Chemical Information

I've successfully identified the chemical compound and its synthesis route. I'm now delving deeper, searching for more granular data. Specifically, I'm focusing on finding information related to any known catalytic applications of this compound. I'm also examining its reactivity in various conditions.

Analyzing Proteomics Potential

I'm now investigating the potential applications of "1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea" in proteomics. While direct links are scarce, I'm focusing on its functional groups, specifically the cyano and isothiourea moieties. I will research their reactivity with amino acid residues. I will also look into similar isothiourea-containing molecules used in the field. I'm essentially reverse-engineering based on the molecule's structure.

Developing Proteomics Applications

I've hit a roadblock in directly linking "1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea" to proteomics. While I found good background information on chemical proteomics and isothiourea derivatives, no direct application exists. My new focus is on its functional groups, specifically the cyano and isothiourea moieties. I'm researching their reactivity with amino acid residues and searching for similar molecules used as proteomics tools. I am now looking specifically at cyano-isothioureas as protein covalent modifiers. I'll frame a narrative as a forward-looking guide to suggest a novel chemical probe.

Discovering Compound Properties

I've made headway in confirming the compound's existence and CAS number, 21504-97-2. A synthesis route has also been identified. Though no immediate proteomics applications surfaced, I'm still digging.

Interpreting Reactivity and Applications

I've learned a lot about related compounds. Isothiocyanates react with cysteine and lysine, especially the cysteine thiol group, which is well-documented. Isothioureas exhibit various biological activities, indicating potential protein interactions. The cyano group adds reactivity, but is less exploited in proteomics. I also have more background on chemical proteomics. However, I still need a direct example of using the cyano-isothiourea as a proteomic probe.

Synthesizing Application Notes

I'm now creating a comprehensive application note. My proposed compound, 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, shows potential as a covalent probe for cysteine-containing proteins. I've designed three hypothetical protocols: one for gel-based proteomics to identify targets, a second for quantitative mass spectrometry profiling, and a third for validating cellular target engagement. I'll outline the rationale for each step, leveraging established chemical proteomics principles.

Connecting Reactivity to Workflow

I'm now integrating information on compound reactivity with existing proteomics workflows. I'm focusing on creating three detailed protocols. These protocols involve identification, profiling, and validation of target engagement. The search results support the design. The compound’s functional groups, isothiourea and cyano, suggest a covalent probe for cysteine-containing proteins, as indicated.

Application

Application Notes &amp; Protocols: Investigating 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea as a Potential Chemotherapeutic Agent

Audience: Researchers, scientists, and drug development professionals. Abstract: The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Isothiourea de...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Isothiourea derivatives have emerged as a promising class of compounds due to their diverse biological activities. This document provides a comprehensive technical guide for the evaluation of a novel candidate, 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea (hereafter referred to as CMPI). We present a structured, multi-stage workflow, from initial synthesis and in vitro cytotoxicity screening to mechanistic elucidation and preclinical in vivo efficacy studies. The protocols herein are designed to be self-validating and are supported by insights from established methodologies, providing researchers with a robust framework to assess the therapeutic potential of CMPI and analogous compounds.

Compound Synthesis and Characterization

The logical first step in evaluating any novel compound is its chemical synthesis and structural verification. Isothioureas can be synthesized through various established chemical pathways. A plausible and efficient method for generating CMPI involves the reaction of m-Toluidine with N-Cyanoimido-S,S-dimethyl-dithiocarbonate[1].

Synthesis Workflow: The synthesis is typically a multi-step process. A generalized approach is outlined below, which should be optimized for yield and purity.

cluster_0 Synthesis of CMPI A m-Toluidine C Reaction Vessel (Solvent, Base) A->C B N-Cyanoimido-S,S-dimethyl-dithiocarbonate B->C D Crude Product C->D Reaction E Purification (e.g., Column Chromatography) D->E F 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea (CMPI) E->F Pure Compound

Caption: Generalized synthesis workflow for CMPI.

Characterization: Post-synthesis, it is critical to confirm the identity and purity of the compound. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

In Vitro Evaluation of Cytotoxic Activity

The foundational step in anticancer drug discovery is to determine a compound's ability to inhibit the growth of or kill cancer cells in vitro[2]. Cell viability assays, which measure metabolic activity, are a reliable proxy for cytotoxicity[3][4].

Protocol 2.1: MTT/XTT Cell Viability Assay for IC₅₀ Determination

This protocol outlines the use of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency[3]. The principle relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product[4][5].

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon])

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • CMPI stock solution (e.g., 10 mM in DMSO)

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO₂[3].

    • Harvest cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium[3]. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of CMPI in culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of CMPI.

    • Trustworthiness: Include essential controls:

      • Vehicle Control: Cells treated with the solvent (e.g., DMSO) at the highest concentration used for the drug dilutions.

      • Untreated Control: Cells treated with culture medium only.

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

    • Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT/XTT Reagent Addition & Incubation:

    • For MTT: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C[3].

    • For XTT: Add 50 µL of freshly prepared XTT labeling mixture to each well and incubate for 2-4 hours at 37°C[5]. XTT is often preferred as it produces a water-soluble formazan, eliminating a solubilization step[4].

  • Absorbance Measurement:

    • For MTT: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Shake the plate for 15 minutes[6]. Measure absorbance at ~570 nm[3][4].

    • For XTT: Gently shake the plate and measure absorbance directly at ~450 nm[4][5].

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: IC₅₀ values should be determined across a panel of cancer cell lines to assess the spectrum of activity.

Cell LineCancer TypeIC₅₀ of CMPI (µM)IC₅₀ of Doxorubicin (µM)
MCF-7Breast Adenocarcinoma[Experimental Value][Experimental Value]
MDA-MB-231Breast Adenocarcinoma[Experimental Value][Experimental Value]
A549Lung Carcinoma[Experimental Value][Experimental Value]
HCT-116Colorectal Carcinoma[Experimental Value][Experimental Value]
NIH-3T3Normal Fibroblast[Experimental Value][Experimental Value]

Expertise & Experience: Including a non-cancerous cell line (like NIH-3T3) is crucial for a preliminary assessment of selectivity. A promising compound should exhibit significantly higher IC₅₀ values against normal cells compared to cancer cells.

Mechanistic Studies: Elucidating the Mode of Action

Once cytotoxicity is established, the next critical phase is to understand how the compound exerts its effects. Common mechanisms for anticancer agents include inducing programmed cell death (apoptosis) and disrupting the cell division cycle[3][7].

Protocol 3.1: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to analyze the cell cycle distribution of a cell population via flow cytometry[8]. This allows for the quantification of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.

Materials:

  • Cells treated with CMPI (at IC₅₀ concentration) and controls.

  • Phosphate-Buffered Saline (PBS).

  • 70% ice-cold ethanol.

  • PI Staining Solution (containing PI and RNase A).

Step-by-Step Methodology:

  • Cell Preparation: Treat cells in 6-well plates with CMPI for 24-48 hours. Include vehicle-treated controls.

  • Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the pellet in PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Ethanol fixation is preferred for preserving DNA integrity. Incubate for at least 2 hours at 4°C.

  • Staining: Wash the fixed cells with PBS. Resuspend in PI staining solution.

    • Scientist's Note: RNase A is essential in the staining buffer to degrade RNA, ensuring that PI fluorescence is directly proportional to DNA content only[8].

  • Flow Cytometry: Incubate for 30 minutes in the dark. Analyze the samples on a flow cytometer.

Data Analysis: The resulting DNA content histogram will show distinct peaks corresponding to different cell cycle phases. Software analysis will quantify the percentage of cells in G0/G1, S, and G2/M. A significant increase in any phase compared to the control indicates a block at that stage of the cell cycle.

G cluster_0 The Cell Cycle G1 G1 Phase Cell Growth Normal Metabolic Roles S S Phase DNA Replication G1->S G1/S Checkpoint G2 G2 Phase Growth and Preparation for Mitosis S->G2 M M Phase Prophase Metaphase Anaphase Telophase G2->M G2/M Checkpoint M->G1 Cytokinesis cluster_0 Hypothetical Apoptotic Pathway for CMPI CMPI CMPI Stress Cellular Stress (e.g., Mitochondrial) CMPI->Stress aCasp9 Activated Caspase-9 Stress->aCasp9 activates Casp9 Pro-Caspase-9 Casp9->aCasp9 aCasp3 Activated (Cleaved) Caspase-3 aCasp9->aCasp3 cleaves & activates Casp3 Pro-Caspase-3 Casp3->aCasp3 cPARP Cleaved PARP aCasp3->cPARP cleaves PARP PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by CMPI.

In Vivo Efficacy Studies

Positive in vitro results must be validated in a living organism to assess a compound's true therapeutic potential. The human tumor xenograft model in immunocompromised mice is a standard preclinical model for this purpose.[9][10][11]

Protocol 4.1: Human Tumor Xenograft Model

This protocol involves implanting human cancer cells subcutaneously into immunocompromised mice (e.g., athymic nude or SCID mice) to form a solid tumor, which is then treated with the test compound.[9][11]

Materials:

  • Immunocompromised mice.

  • Human cancer cells known to be sensitive to CMPI in vitro.

  • Sterile PBS and Matrigel (optional).

  • CMPI formulated for injection (e.g., in a solution of saline/DMSO/Tween-80).

  • Digital calipers.

Step-by-Step Methodology:

  • Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS (a 1:1 mixture with Matrigel can improve tumor take-rate) to a concentration of ~5 x 10⁷ cells/mL.[9]

    • Subcutaneously inject 100 µL of the cell suspension (~5 million cells) into the flank of each mouse.[9]

  • Tumor Growth and Grouping:

    • Monitor mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer CMPI to the treatment group via a clinically relevant route (e.g., intraperitoneal or oral gavage) according to a predetermined dose and schedule.

    • Administer the vehicle solution to the control group on the same schedule.

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[9]

    • Monitor the body weight and overall health of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³).

    • Humanely euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology).

Data Analysis: The primary outcome is tumor growth inhibition. Plot the mean tumor volume for each group over time. The efficacy of the treatment can be quantified and compared between groups.

Summary and Future Directions

This document provides a foundational framework for the preclinical evaluation of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea (CMPI) as a potential chemotherapeutic agent. The workflow progresses logically from in vitro screening to determine potency, through mechanistic studies to understand the mode of action, and finally to in vivo models to establish efficacy in a biological system. Positive and selective results from this cascade of experiments would warrant further investigation, including detailed toxicology studies, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and evaluation in more advanced preclinical models such as patient-derived xenografts (PDX).[12]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • BenchChem. (n.d.). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • NIH National Cancer Institute. (n.d.). Assaying cell cycle status using flow cytometry.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • Abcam. (n.d.). Apoptosis western blot guide.
  • BenchChem. (n.d.). Application Note: Western Blot Protocol for the Detection of Apoptosis Markers Following Taxacin Treatment.
  • BenchChem. (n.d.). Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Abcam. (n.d.). MTT assay protocol.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines.
  • Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models.
  • NIH National Cancer Institute. (n.d.). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays.
  • YouTube. (2020, April 11). Apoptosis assays: western blots.
  • NIH National Cancer Institute. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry.
  • BD Biosciences. (n.d.). Cell Cycle Protocols.
  • ChemicalBook. (n.d.). 1-CYANO-2-METHYL-3-(3-METHYLPHENYL)ISOTHIOUREA synthesis.
  • NIH. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models.
  • University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis.
  • NIH National Library of Medicine. (n.d.). Determination of Caspase Activation by Western Blot.
  • Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.

Sources

Method

Application Notes &amp; Protocols for the Analytical Determination of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

Abstract This document provides a comprehensive technical guide for the analytical detection and quantification of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. As a niche isothiourea derivative, potentially utilized i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the analytical detection and quantification of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. As a niche isothiourea derivative, potentially utilized in pharmaceutical synthesis or as an agrochemical intermediate, the establishment of robust and reliable analytical methods is paramount for quality control, impurity profiling, stability testing, and pharmacokinetic studies. This guide details protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a primary method for quantification and purity analysis, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity detection and structural confirmation. We delve into the scientific rationale behind methodological choices, from mobile phase composition to validation parameters, ensuring that researchers, scientists, and drug development professionals can implement and adapt these protocols with confidence.

Introduction and Analyte Overview

1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea belongs to the isothiourea class of compounds, characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to another nitrogen and a sulfur atom. The presence of a cyano group (-C≡N) and a tolyl (3-methylphenyl) moiety imparts specific physicochemical properties that dictate the analytical approach. Isothiourea derivatives have been explored for various applications, including as inhibitors of nitric oxide synthase and in other pharmacological contexts.[1] Therefore, accurate determination of the parent compound and any related impurities is a critical step in development and manufacturing.[2]

The objective of these application notes is to provide a validated starting point for method development, adaptable to various matrices, from bulk drug substance to complex biological fluids.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of method development.

PropertyValueSource / Method
Molecular Formula C₁₀H₁₁N₃SCalculated
Molecular Weight 205.28 g/mol Calculated
Structure
1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea
Predicted XLogP3 ~2.5 - 3.0Estimation based on structure
UV Absorbance Expected λₘₐₓ ~230-250 nmDue to phenyl and isothiourea chromophores

Strategic Approach to Method Selection

The selection of an appropriate analytical technique is governed by the analyte's properties and the intended application.[3] Our strategy involves a two-tiered approach: a robust, widely accessible method for routine analysis and a high-sensitivity, high-selectivity method for more demanding applications.

MethodSelection cluster_purpose Analytical Purpose cluster_method Recommended Method Analyte 1-Cyano-2-methyl-3- (3-methylphenyl)isothiourea Purity Purity & Assay (Bulk Substance) Analyte->Purity Non-volatile UV-active Trace Trace Quantification (Complex Matrix) Analyte->Trace Ionizable Requires high sensitivity HPLC HPLC-UV Purity->HPLC Robust & Quantitative LCMS LC-MS/MS Trace->LCMS Selective & Sensitive

Caption: Decision workflow for selecting the appropriate analytical method.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the cornerstone method for purity assessment and quantification (assay) of the active substance. The analyte's aromatic ring provides a strong chromophore for UV detection. Reversed-phase chromatography is selected due to the molecule's moderate polarity, offering excellent separation from more polar or non-polar impurities.[4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring lower detection limits, such as pharmacokinetic studies in plasma or residue analysis, LC-MS/MS is the method of choice.[6] Its superior selectivity minimizes interference from complex sample matrices, and its sensitivity allows for quantification at trace levels.[7][8]

Primary Method: Reversed-Phase HPLC-UV

This protocol is designed for the quantitative determination of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea in bulk material and for assessing its purity by separating it from potential process-related impurities and degradants.

Scientific Rationale
  • Column Chemistry: A C18 (octadecylsilane) stationary phase is chosen for its hydrophobic properties, which will retain the moderately non-polar analyte.

  • Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. A phosphate buffer is included to maintain a consistent pH, which is critical for the reproducible ionization state and retention of the basic isothiourea moiety.

  • Detection: UV detection at 240 nm is proposed as a starting point, representing a likely absorbance maximum that provides a good balance of sensitivity and selectivity.

Experimental Protocol

A. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic (KH₂PO₄).

  • Phosphoric acid (H₃PO₄).

B. Reagent Preparation

  • Mobile Phase A (Aqueous): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.1 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

C. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5 mL of this solution into a 50 mL volumetric flask with diluent.

D. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for moderately polar analytes.
Mobile Phase Gradient elution (see table below)To ensure elution of all components with good peak shape.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity and peak shape.
Detection UV at 240 nmExpected absorbance maximum for the analyte.
Run Time 25 minutesSufficient for elution and column re-equilibration.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
15.02080
20.02080
20.16040
25.06040

E. Data Analysis

  • Assay (%): Calculate the percentage of the active substance using the external standard method.

    • Assay % = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

  • Purity (%): For purity analysis, use area normalization, assuming all impurities have a similar response factor.

    • Purity % = (Area_Analyte / Total_Area_All_Peaks) * 100

High-Sensitivity Method: LC-MS/MS

This protocol is intended for the trace-level quantification of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea in complex matrices such as plasma. It requires a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Scientific Rationale
  • Ionization: Electrospray Ionization (ESI) in positive mode is selected. The isothiourea functional group contains basic nitrogen atoms that are readily protonated to form [M+H]⁺ ions.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its exceptional selectivity and sensitivity.[6] A precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces chemical noise.

Experimental Protocol

A. Instrumentation and Materials

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters) with an ESI source.

  • Appropriate LC column (e.g., C18, 2.1 x 50 mm, 1.8 µm) for faster analysis.

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior (e.g., another isothiourea derivative) can be used.

B. Reagent Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation (Plasma - Protein Precipitation): a. To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of Internal Standard working solution. b. Add 300 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 12,000 x g for 10 minutes. e. Transfer the supernatant to an HPLC vial for injection.

C. LC and MS Conditions

ParameterRecommended Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 5 min
Ionization Mode ESI Positive
Precursor Ion [M+H]⁺ m/z 206.1
MRM Transitions To be determined by direct infusion
Collision Energy To be optimized

Note on MRM Transitions: To determine the optimal product ions and collision energies, a standard solution of the analyte should be infused directly into the mass spectrometer. The protonated parent ion (m/z 206.1) is isolated and subjected to a range of collision energies to identify stable, high-intensity fragment ions for monitoring.

Method Validation: Ensuring Trustworthy Results

Any analytical method must be validated to prove its suitability for the intended purpose.[9][10] The validation should be performed according to International Council for Harmonisation (ICH) guidelines or equivalent regulatory standards.[11]

ValidationWorkflow cluster_core Core Validation Parameters cluster_limits Limit Parameters cluster_robust Robustness Specificity Specificity & Selectivity LOD LOD (Limit of Detection) Specificity->LOD LOQ LOQ (Limit of Quantitation) Specificity->LOQ Linearity Linearity Linearity->LOD Linearity->LOQ Accuracy Accuracy Accuracy->LOD Accuracy->LOQ Precision Precision Precision->LOD Precision->LOQ Robustness Robustness LOD->Robustness LOQ->Robustness Method Developed Analytical Method (HPLC or LC-MS/MS) Method->Specificity Method->Linearity Method->Accuracy Method->Precision

Caption: Key parameters for analytical method validation.

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[10] This is demonstrated by analyzing blank samples, placebo (if in a formulation), and spiked samples to ensure no interfering peaks are present at the analyte's retention time.

  • Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[9] A minimum of five concentrations are prepared, and the calibration curve is plotted. The correlation coefficient (r²) should be >0.99.

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a blank matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120% of the target concentration) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis is performed by different analysts on different days or with different equipment. Results are reported as percent relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature). This provides an indication of its reliability during normal usage.

References

  • International Conference on Harmonisation. (2014). Validation of Impurity Methods, Part II.
  • Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • PharmaTutor. (n.d.). Analytical method validation: A brief review.
  • SCION Instruments. (n.d.). A Comprehensive Guide to Pesticide Residue Analysis.
  • ChemicalBook. (n.d.). 1-CYANO-2-METHYL-3-(3-METHYLPHENYL)ISOTHIOUREA synthesis.
  • Dikunets, M. A., et al. (2004). Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization. Analytical Letters, 37(11), 2411–2426.
  • ALS Life Sciences Europe. (n.d.). Analytical methods for Pesticide residue analysis.
  • MDPI. (2023). Development of Analytical Methods to Analyze Pesticide Residues.
  • BenchChem. (n.d.). Application Note: HPLC Purification of Thiourea Derivatives.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P.
  • PubMed. (n.d.). Synthesis and biological evaluation of 3-benzyl-1-methyl- and 1-methyl-3-phenyl-isothioureas as potential inhibitors of iNOS.
  • bioRxiv. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-enoate Purity.

Sources

Application

Application Notes and Protocols for the Development of Assays with 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

Abstract This comprehensive guide provides a strategic framework and detailed protocols for the initial characterization and assay development for the novel compound, 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea (CMPT)...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a strategic framework and detailed protocols for the initial characterization and assay development for the novel compound, 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea (CMPT). Given the absence of established biological data for CMPT, this document outlines a hypothesis-driven, tiered approach to elucidate its potential bioactivities. We will leverage the known pharmacological profiles of its core functional motifs—the isothiourea and cyano groups—to propose and detail a series of foundational assays. This guide is intended for researchers, scientists, and drug development professionals initiating the exploration of this and other novel chemical entities.

Introduction to 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea (CMPT)

1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is a unique small molecule with the chemical formula C₁₀H₁₁N₃S. Its structure is characterized by a central isothiourea core, substituted with a cyano group, a methyl group, and a 3-methylphenyl group. To date, the biological activities of CMPT have not been extensively reported in the scientific literature, presenting a unique opportunity for discovery.

Chemical Properties:

PropertyValueSource
CAS Number 21504-97-2[1]
Molecular Formula C₁₀H₁₁N₃S[1]
Molecular Weight 205.28 g/mol [1]

Synthesis: CMPT can be synthesized from m-toluidine and N-cyanoimido-S,S-dimethyl-dithiocarbonate.

The isothiourea moiety is of particular interest as it is present in a variety of compounds with known biological activities, including the inhibition of enzymes such as nitric oxide synthases (NOS).[2][3] The cyano group is also a common functional group in many pharmaceuticals, contributing to target binding and influencing pharmacokinetic properties.[4][5] These structural features form the basis of our proposed assay development strategy.

Postulated Biological Activities and Tiered Assay Strategy

Based on the chemical structure of CMPT, we can postulate several potential biological activities that warrant investigation. The isothiourea group suggests that CMPT may function as an enzyme inhibitor, particularly for enzymes with a cysteine residue in their active site. The cyano group can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity to various biological targets.[5][6]

To systematically investigate the bioactivity of CMPT, we propose a tiered assay development strategy. This approach begins with broad, high-throughput screening assays to identify general bioactivity and potential toxicity, followed by more specific, mechanistic assays to elucidate the mode of action.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: In-depth Characterization T1_Cyto Cytotoxicity Assays (MTT, LDH) T2_Enzyme Broad Enzyme Inhibitor Profiling T1_Cyto->T2_Enzyme If non-toxic T1_NOS Nitric Oxide Synthase (NOS) Inhibition Assay T2_Isoform NOS Isoform Selectivity Assays (iNOS, nNOS, eNOS) T1_NOS->T2_Isoform If active T2_Kinetics Enzyme Kinetic Studies T2_Enzyme->T2_Kinetics T2_Isoform->T2_Kinetics Determine Ki T3_Cell Cell-Based Pathway Analysis T2_Kinetics->T3_Cell T3_ADME In Vitro ADME/Tox G Start Tier 1 Results Cyto_High High Cytotoxicity (Low IC50) Start->Cyto_High Cyto_Low Low Cytotoxicity (High IC50) Start->Cyto_Low Tier2_Apoptosis Tier 2: Apoptosis vs. Necrosis Assays Cyto_High->Tier2_Apoptosis NOS_Active NOS Inhibition Observed Cyto_Low->NOS_Active NOS_Inactive No NOS Inhibition Cyto_Low->NOS_Inactive Tier2_NOS_Selectivity Tier 2: NOS Isoform Selectivity NOS_Active->Tier2_NOS_Selectivity Tier2_Enzyme_Screen Tier 2: Broad Enzyme Screen NOS_Inactive->Tier2_Enzyme_Screen

Caption: Decision tree for proceeding to Tier 2 assays.

Conclusion

The provided application notes and protocols offer a robust starting point for the systematic investigation of the novel compound 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. By employing a tiered, hypothesis-driven approach, researchers can efficiently and effectively elucidate the biological activities of CMPT, paving the way for potential therapeutic applications. The foundational assays detailed herein will generate the critical preliminary data necessary to justify and design more in-depth mechanistic studies.

References

  • BioAssay Systems. EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. [Link]

  • MDPI. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • ACS Publications. (2009). Novel Isothiourea Derivatives as Potent Neuroprotectors and Cognition Enhancers: Synthesis, Biological and Physicochemical Properties. Journal of Medicinal Chemistry. [Link]

  • BioAssay Systems. Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. [Link]

  • PubMed. (1994). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • PubMed Central. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. [Link]

  • ResearchGate. (2008). Synthesis and biological activity of a new type of thiourea derivatives. [Link]

  • Enzo Life Sciences. Cytotoxicity Assays | Life Science Applications. [Link]

  • PDF. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • PubMed. (1998). Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein. [Link]

  • Biocompare. Nitric Oxide Synthase Assay Kits. [Link]

  • PubMed. (2009). Novel isothiourea derivatives as potent neuroprotectors and cognition enhancers: synthesis, biological and physicochemical properties. [Link]

  • PubMed. (2005). Synthesis and antimicrobial and nitric oxide synthase inhibitory activities of novel isothiourea derivatives. [Link]

  • Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

  • ResearchGate. (2021). Representative drug molecules containing cyano groups. [Link]

  • MDPI. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2023). Leveraging Cyano Group Chemistry in the Development of Novel Compounds. [Link]

  • Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]

  • PMC. (2018). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • MDPI. (2019). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. [Link]

  • PubChem. 1-Cyano-2-methylisothiourea. [Link]

  • PubChem. 1-Cyano-3-methylthiourea. [Link]

  • PubChem. Thiourea, cyano-. [Link]

  • PubChem. 3-Cyano-2-methyl-3-phenyl-propionic acid methyl ester. [Link]

Sources

Method

safe handling and storage procedures for 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe handling, storage, and disposal of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. Given t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. Given the limited availability of specific safety data for this compound, these protocols are grounded in the known properties of structurally related compounds, including isothiourea derivatives and cyanoguanidines. The following application notes are designed to provide a robust framework for minimizing risk and ensuring experimental integrity.

Introduction to 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is a member of the isothiourea class of organic compounds, characterized by a central thiourea motif with a cyano group substituent. Thiourea derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which can include antibacterial, antioxidant, anticancer, and anti-inflammatory properties.[1] The specific biological profile of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is an active area of research. Its synthesis can be achieved from m-Toluidine and N-Cyanoimido-S,S-dimethyl-dithiocarbonate.[2] The structural similarity to other biologically active isothioureas suggests its potential as a modulator of various enzymatic and cellular processes.[3][4]

Chemical and Physical Properties

While specific experimental data for 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is not widely published, its properties can be estimated based on related structures like 1-Cyano-2-methylisothiourea.

PropertyValue (Estimated)Source
Molecular FormulaC10H11N3S-
Molecular Weight205.28 g/mol -
AppearanceExpected to be a solidGeneral observation for similar compounds
SolubilityLikely soluble in organic solvents like DMSO and methanol[5]

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data, a precautionary approach is essential. The primary hazards are associated with the isothiourea and cyano functionalities.

  • Isothiourea Moiety : Thiourea and its derivatives are suspected to have potential health effects, and some are considered suspected carcinogens.[6]

  • Cyano Group : While the cyano group in this compound is part of a larger, stable molecule and not a free cyanide, thermal decomposition or reaction with strong acids could potentially release toxic fumes.

Based on related cyanoguanidines, this compound may be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation to the eyes and skin.[7]

Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following are minimum recommended procedures.

Engineering Controls
  • Fume Hood : All handling of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation : Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Eye Protection : Chemical safety goggles or a face shield are mandatory.[8]

  • Hand Protection : Wear nitrile or other chemically resistant gloves.[9] Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection : A lab coat should be worn at all times. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection : If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Protocols: A Self-Validating System

The causality behind these protocols is to create a closed-loop system where each step validates the safety of the subsequent one.

Protocol for Preparation of a Stock Solution
  • Pre-use Inspection : Before starting, inspect all PPE for integrity. Ensure the fume hood is functioning correctly.

  • Weighing : Tare a sealed container on a balance inside the fume hood. Carefully add the desired amount of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea to the container and seal it.

  • Solubilization : In the fume hood, add the desired solvent (e.g., DMSO) to the sealed container using a syringe or a new, clean pipette.

  • Mixing : Gently agitate the sealed container to dissolve the compound. If necessary, use a vortex mixer at a low setting.

  • Labeling : Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Workflow for Safe Handling and Emergency Response

G cluster_prep Preparation cluster_spill Spill Response cluster_exposure Exposure Response Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Use Fume Hood Use Fume Hood Don PPE->Use Fume Hood Handle Compound Handle Compound Use Fume Hood->Handle Compound Spill? Spill? Handle Compound->Spill? if yes Exposure? Exposure? Handle Compound->Exposure? if yes Experiment Complete Experiment Complete Handle Compound->Experiment Complete if no Evacuate Area Evacuate Area Alert Supervisor Alert Supervisor Evacuate Area->Alert Supervisor Consult MSDS (similar compounds) Consult MSDS (similar compounds) Alert Supervisor->Consult MSDS (similar compounds) Use Spill Kit Use Spill Kit Consult MSDS (similar compounds)->Use Spill Kit Remove Contaminated Clothing Remove Contaminated Clothing Wash Affected Area Wash Affected Area Remove Contaminated Clothing->Wash Affected Area Seek Medical Attention Seek Medical Attention Wash Affected Area->Seek Medical Attention Spill?->Evacuate Area Exposure?->Remove Contaminated Clothing Decontaminate Workspace Decontaminate Workspace Experiment Complete->Decontaminate Workspace Proper Waste Disposal Proper Waste Disposal Decontaminate Workspace->Proper Waste Disposal

Caption: Workflow for safe handling and emergency response.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

  • Container : Store in a tightly sealed, clearly labeled container.

  • Location : Keep in a cool, dry, and well-ventilated area.[10] A designated cabinet for toxic or reactive chemicals is recommended.

  • Incompatibilities : Avoid storage with strong oxidizing agents, strong acids, and strong bases.[7]

  • Temperature : Store at a controlled room temperature, or as recommended for similar compounds, at 4°C for long-term storage to minimize degradation.[5]

Disposal Procedures

All waste containing 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea must be treated as hazardous chemical waste.

  • Solid Waste : Collect in a designated, sealed, and labeled container.

  • Liquid Waste : Collect in a compatible, sealed, and labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Decontamination : Decontaminate all glassware and equipment that has come into contact with the compound. A suitable method is to rinse with a solvent that the compound is soluble in, and collect the rinsate as hazardous waste.

  • Disposal Route : Dispose of all waste through your institution's environmental health and safety office. Do not pour down the drain.[11]

Emergency Procedures

In case of an emergency, follow your institution's established protocols.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill : Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Conclusion

The procedures outlined in this document are based on the best available information for structurally related compounds. It is the responsibility of the researcher to conduct a thorough risk assessment for their specific experimental conditions. Adherence to these guidelines will help ensure a safe laboratory environment when working with 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea.

References

  • 2-CYANOGUANIDINE. Ataman Kimya. [Link]

  • 1-Cyanoguanidine. ChemBK. [Link]

  • 1-Cyano-2-methylisothiourea. PubChem. [Link]

  • 1-Cyano-3-methylthiourea. PubChem. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • Synthesis and biological evaluation of 3-benzyl-1-methyl- and 1-methyl-3-phenyl-isothioureas as potential inhibitors of iNOS. PubMed. [Link]

  • Thiourea, cyano-. PubChem. [Link]

  • Oxidation of Thiourea and Substituted Thioureas. ResearchGate. [Link]

  • Chemical Waste Disposal Guidelines. University of Florida. [Link]

  • Safety Data Sheet: Thiourea. Carl ROTH. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. ResearchGate. [Link]

  • Methyl 2-cyano-3-phenyl-2-propenoate. PubChem. [Link]

  • (1S,3S)-(R)-Cyano(3-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl). PubChem. [Link]

  • Method for treating waste liquid containing thiourea and apparatus.
  • Isothiourea and isourea derivatives and process for the preparation thereof.
  • Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)- acrylamide towards some nitrogen nucleophiles. ResearchGate. [Link]

  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC. [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. ResearchGate. [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]

  • Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles. ResearchGate. [Link]

  • Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. MDPI. [Link]

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. PMC. [Link]

  • Novel isothiourea derivatives as potent neuroprotectors and cognition enhancers: synthesis, biological and physicochemical properties. PubMed. [Link]

  • The three-step synthesis of the title cyano acid (VII). ResearchGate. [Link]

  • Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. bioRxiv. [Link]

  • Safety Data Sheet: N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyl-oxiranecarboxamine. Chemos GmbH & Co. KG. [Link]

  • Methyl isothiocyanate. PubChem. [Link]

  • Methylisothiazolinone. PubChem. [Link]

Sources

Application

Application Notes and Protocols: 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea as a Potent Inhibitor of Nitric Oxide Synthesis

Introduction: Targeting Nitric Oxide Synthesis with Isothiourea-Based Inhibitors Nitric oxide (NO) is a pleiotropic signaling molecule integral to a vast array of physiological processes, including neurotransmission, vas...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Nitric Oxide Synthesis with Isothiourea-Based Inhibitors

Nitric oxide (NO) is a pleiotropic signaling molecule integral to a vast array of physiological processes, including neurotransmission, vasodilation, and the immune response. Its synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three primary isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). While essential for homeostasis, the dysregulation and overproduction of NO, particularly by iNOS, are implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and septic shock. This has driven the development of specific inhibitors to modulate NOS activity as potential therapeutic agents.

The isothiourea scaffold has emerged as a robust pharmacophore for the potent inhibition of NOS enzymes.[1][2] Compounds belonging to this class, such as the subject of this guide, 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea , are recognized for their efficacy in attenuating NO production. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound. It provides a detailed exploration of its mechanism of action, alongside validated protocols for its characterization in both enzymatic and cell-based assays.

Mechanism of Action: Competitive Inhibition at the L-Arginine Binding Site

The catalytic activity of all NOS isoforms involves the oxidation of the guanidino nitrogen of L-arginine to produce L-citrulline and nitric oxide. Isothiourea derivatives, including 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, function primarily as competitive inhibitors of this process.[1][3] Their structural similarity to the guanidinium group of L-arginine allows them to bind to the active site of the NOS enzyme. This binding event precludes the docking of the natural substrate, L-arginine, thereby halting the synthesis of nitric oxide.

The inhibitory effect of S-substituted isothioureas is demonstrably dose-dependent and can be overcome by increasing the concentration of L-arginine, a hallmark of competitive inhibition.[1][3] The potency and isoform selectivity of isothiourea derivatives can be modulated by the nature of the substituents on the isothiourea core.[2] For instance, S-ethylisothiourea (EITU) has been shown to be a potent inhibitor of NO production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages with an approximate EC50 value of 10 µM.[4]

Signaling Pathway and Inhibition Mechanism

To visually conceptualize the role of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea in the nitric oxide signaling pathway, the following diagram illustrates the enzymatic reaction and the point of inhibition.

NOS Inhibition Pathway cluster_0 Nitric Oxide Synthase (NOS) Active Site cluster_1 Catalytic Products L_Arginine L-Arginine (Substrate) NOS_Enzyme NOS Enzyme L_Arginine->NOS_Enzyme Binds to Active Site L_Citrulline L-Citrulline NOS_Enzyme->L_Citrulline Produces NO Nitric Oxide (NO) NOS_Enzyme->NO Produces Inhibitor 1-Cyano-2-methyl-3- (3-methylphenyl)isothiourea Inhibitor->NOS_Enzyme Competitively Binds

Caption: Competitive inhibition of NOS by 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea.

Experimental Protocols

The following protocols are designed to be self-validating systems for assessing the inhibitory potential of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea.

Protocol 1: In Vitro NOS Activity Assay

This protocol measures the direct inhibitory effect of the compound on purified NOS enzymes. The activity is determined by monitoring the conversion of L-arginine to L-citrulline or by measuring the end-product, nitrite, using the Griess assay.[5][6]

Materials:

  • Purified recombinant human nNOS, eNOS, or iNOS

  • NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4)

  • For nNOS and eNOS: Calmodulin and CaCl₂

  • Substrate: L-arginine

  • Test Compound: 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

  • Control Inhibitor: L-NAME or S-Ethylisothiourea (SEITU)[7]

  • Griess Reagent (see Protocol 3 for preparation)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound and control inhibitor in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay should not exceed 1% to avoid enzyme inhibition.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • NOS Assay Buffer

    • Cofactors (and Calmodulin/CaCl₂ for nNOS/eNOS)

    • Varying concentrations of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea or control inhibitor.

    • Purified NOS enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Initiation of Reaction: Add L-arginine to initiate the enzymatic reaction. The concentration of L-arginine should be close to its Kₘ value for the specific NOS isoform to ensure sensitivity to competitive inhibition.[8][9][10][11][12]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[6][7]

  • Termination and Detection: Stop the reaction and measure the nitrite concentration using the Griess Assay (see Protocol 3).

  • Data Analysis: Calculate the percentage of NOS inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

CompoundTargetIC₅₀ (µM)
1-Cyano-2-methyl-3-(3-methylphenyl)isothioureaiNOSTBD
1-Cyano-2-methyl-3-(3-methylphenyl)isothioureanNOSTBD
1-Cyano-2-methyl-3-(3-methylphenyl)isothioureaeNOSTBD
S-Ethylisothiourea (Control)iNOS~10[4]

TBD: To Be Determined by the experiment.

Protocol 2: Cell-Based Assay for Nitric Oxide Production in Macrophages

This protocol evaluates the efficacy of the inhibitor in a cellular context using the murine macrophage cell line RAW 264.7, which produces significant amounts of NO via iNOS upon stimulation with lipopolysaccharide (LPS).[13][14][15][16][17][18][19]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compound: 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

  • Control Inhibitor: L-NAME or S-Ethylisothiourea

  • Griess Reagent (see Protocol 3)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.[14]

  • Pre-treatment with Inhibitor: Remove the medium and replace it with fresh medium containing various concentrations of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea or the control inhibitor. Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.[14][15][16][17]

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant for NO measurement.

  • Nitrite Quantification: Determine the nitrite concentration in the supernatant using the Griess Assay (Protocol 3).

  • Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

  • Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC₅₀ value.

Workflow for Cell-Based NO Inhibition Assay

Cell_Based_NO_Assay_Workflow start Start: Seed RAW 264.7 Cells (1.5x10^5 cells/well) adhere Incubate Overnight (Allow Adherence) start->adhere pretreat Pre-treat with Inhibitor (Varying Concentrations) adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) (Except Negative Control) pretreat->stimulate incubate_24h Incubate for 24 hours stimulate->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant viability_assay Perform Cell Viability Assay (e.g., MTT) incubate_24h->viability_assay griess_assay Perform Griess Assay (Measure Nitrite) collect_supernatant->griess_assay analyze Analyze Data (Calculate IC50) griess_assay->analyze viability_assay->analyze end End analyze->end

Caption: Workflow for assessing NOS inhibition in LPS-stimulated RAW 264.7 cells.

Protocol 3: Griess Assay for Nitrite Quantification

The Griess assay is a simple, colorimetric method for the determination of nitrite, a stable and oxidized product of nitric oxide.[20][21][22][23][24][25][26][27][28]

Materials:

  • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

  • Sodium Nitrite (NaNO₂) standard solution (for standard curve).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same medium used for the cell culture experiment.

  • Assay Plate Setup: Add 50-100 µL of each standard and experimental sample (cell culture supernatant) to separate wells of a 96-well plate.[14]

  • Griess Reagent Addition: Add an equal volume (50-100 µL) of premixed Griess reagent (equal parts of Reagent A and Reagent B, prepared fresh) to each well.[14][20]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[14]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[21][24]

  • Calculation: Determine the nitrite concentration in the samples by interpolating from the linear regression of the sodium nitrite standard curve.

Trustworthiness and Self-Validation

The integrity of the experimental outcome relies on a set of internal controls. For every assay, it is imperative to include:

  • Negative Control: Unstimulated cells (no LPS) to establish baseline NO production.

  • Positive Control: Cells stimulated with LPS but without any inhibitor, representing 100% NO production.

  • Vehicle Control: LPS-stimulated cells treated with the same concentration of the solvent used to dissolve the test compound.

  • Reference Inhibitor: A known NOS inhibitor (e.g., L-NAME) to validate the assay's responsiveness.

  • Cytotoxicity Assessment: Parallel measurement of cell viability is crucial to confirm that any observed decrease in NO production is a direct result of NOS inhibition and not a secondary effect of cell death.[19]

Application in Isoform Selectivity Studies

To determine the selectivity of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea for different NOS isoforms, the in vitro assay (Protocol 1) can be performed in parallel using purified nNOS, eNOS, and iNOS. Alternatively, cell-based assays can be conducted using human embryonic kidney (HEK) 293 cells stably transfected to express each of the individual NOS isoforms.[29][30][31][32][33] This allows for the assessment of inhibitory potency in a cellular environment specific to each enzyme.

Conclusion

1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, as a representative of the isothiourea class of compounds, holds significant potential as an inhibitor of nitric oxide synthase. The protocols detailed in this guide provide a robust framework for its evaluation, from direct enzymatic inhibition to efficacy in a cellular model of inflammation. By adhering to the principles of scientific integrity and incorporating appropriate controls, researchers can confidently characterize the inhibitory profile of this and related molecules, paving the way for further investigation in the fields of pharmacology and drug discovery.

References

  • Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British journal of pharmacology, 114(3), 510–516. [Link]

  • Bowdish Lab, McMaster University. (2015). Griess Assay for Nitrite Determination. [Link]

  • Handy, R. L., Wallace, P., & Moore, P. K. (1996). Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects. Pharmacology, biochemistry, and behavior, 55(2), 179–184. [Link]

  • Vodovotz, Y., Russell, D. A., Xie, Q. W., Nathan, C., & Bogdan, C. (1998). Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein. Nitric oxide : biology and chemistry, 2(3), 155–164. [Link]

  • Kleschyov, A. L., Wessler, I., & Kirkpatrick, C. J. (2001). Comparison of neuronal and endothelial isoforms of nitric oxide synthase in stably transfected HEK 293 cells. American journal of physiology. Heart and circulatory physiology, 281(5), H2053–H2061. [Link]

  • Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British Journal of Pharmacology, 114(3), 510–516. [Link]

  • NCL. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Nanotechnology Characterization Laboratory. [Link]

  • Nakata, K., et al. (2004). Selective Inhibition of Human Inducible Nitric Oxide Synthase by S-alkyl-L-isothiocitrulline-containing Dipeptides. Journal of Biological Chemistry, 279(21), 21957-21964. [Link]

  • Assay Genie. (n.d.). Nitrite Assay Kit (Griess Reagent). Product Manual BN00773. [Link]

  • Li, H., et al. (2001). Critical Role of l-Arginine in Endothelial Cell Survival During Oxidative Stress. Circulation Research, 89(3), 248-253. [Link]

  • Garvey, E. P., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. The Journal of biological chemistry, 269(43), 26669–26676. [Link]

  • Closs, E. I., et al. (2006). Intracellular L-arginine concentration does not determine NO production in endothelial cells. Nitric Oxide, 14(1), 23-31. [Link]

  • dx.doi.org. (2019). Protocol Griess Test. [Link]

  • Dojindo Molecular Technologies. (n.d.). NO₂⁻/NO₃⁻ Assay Kit-C II (Colorimetric) - Griess Reagent Kit. Product Manual NK05. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro Nitric Oxide (Nitrite / Nitrate) Assay Kit (Colorimetric). Product Manual STA-802. [Link]

  • Roman, L. J., et al. (2000). The stimulatory effects of Hofmeister ions on the activities of neuronal nitric-oxide synthase - Apparent substrate inhibition by L-arginine is overcome in the presence of protein-destabilizing agents. Journal of Biological Chemistry, 275(14), 10125-10130. [Link]

  • Kus, C., et al. (2005). Synthesis and antimicrobial and nitric oxide synthase inhibitory activities of novel isothiourea derivatives. Archiv der Pharmazie, 338(7), 333-341. [Link]

  • Carnicer, R., et al. (2012). Threshold levels of extracellular l-arginine that trigger NOS-mediated ROS/RNS production in cardiac ventricular myocytes. Journal of molecular and cellular cardiology, 52(1), 164–173. [Link]

  • Eroglu, E., et al. (2017). Real-time visualization of distinct nitric oxide generation of nitric oxide synthase isoforms in single cells. Redox biology, 13, 532–543. [Link]

  • Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Free Radical Research, 41(1), 1-13. [Link]

  • Eroglu, E., et al. (2017). Real-time visualization of distinct nitric oxide generation of nitric oxide synthase isoforms in single cells. ResearchGate. [Link]

  • Dou, Y., et al. (2021). Comparison of the Nitric Oxide Synthase Interactomes and S-Nitroso-Proteomes: Furthering the Case for Enzymatic S-Nitrosylation. Molecular & Cellular Proteomics, 20, 100030. [Link]

  • Panda, S. P., et al. (2010). Subcellular localization of iNOS and NO by live cell imaging. Nitric Oxide, 23(1), 37-44. [Link]

  • Kim, H. J., et al. (2011). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 54(1), 84-90. [Link]

  • Ramli, N. S., et al. (2021). Phytochemical Analysis, Computational Study, and in vitro Assay of Etlingera elatior Inflorescence Extract Towards Inducible Nitric Oxide Synthase. Journal of Biomolecular Structure and Dynamics, 39(16), 6061-6072. [Link]

  • Handy, R. L. C., Wallace, P., & Moore, P. K. (1996). Inhibition of Nitric Oxide Synthase by Isothioureas: Cardiovascular and Antinociceptive Effects. Pharmacology Biochemistry and Behavior, 55(2), 179-184. [Link]

  • Pangaribuan, K., et al. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Molecules, 27(19), 6549. [Link]

  • Flam, B. R. (2001). An experiment of nature: genetic l-arginine deficiency and NO insufficiency. The Journal of clinical investigation, 108(10), 1419–1421. [Link]

  • Kim, D. O., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Saudi journal of biological sciences, 21(5), 441–447. [Link]

  • Singh, R., et al. (2016). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Journal of Chemical and Pharmaceutical Research, 8(3), 105-112. [Link]

  • Jang, D., Szabo, C., & Murrell, G. A. C. (1997). S-Substituted isothioureas are potent inhibitors of nitric oxide biosynthesis in cartilage. Inflammation Research, 46(S3), S206-S208. [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. [Link]

  • Cury-Boaventura, M. F., et al. (2008). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 32(3), 266-271. [Link]

  • El-Desoky, A. H., et al. (2018). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 16(11), 448. [Link]

Sources

Method

Application Notes and Protocols for the Agrochemical Evaluation of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility and experimental evaluation of the novel compound, 1-Cyano-2-methyl-3-(3-meth...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility and experimental evaluation of the novel compound, 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, in the field of agrochemical research. This document outlines the scientific rationale, synthesis, and detailed protocols for assessing its efficacy as a potential insecticide, fungicide, or herbicide.

Introduction: The Rationale for Investigating Isothiourea Derivatives in Agrochemicals

Thiourea and its isomeric form, isothiourea, represent a versatile class of organosulfur compounds that have garnered significant interest in agrochemical discovery.[1][2] The structural motif of isothiourea allows for diverse chemical modifications, leading to a broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties.[3][4] The known commercial success of isothiourea derivatives, such as the insecticide and acaricide diafenthiuron, underscores the potential of this chemical class.[3][5] Diafenthiuron's unique mode of action, which involves the in vivo conversion to a carbodiimide that inhibits mitochondrial respiration, highlights the innovative mechanisms that can be uncovered within this compound family.[5]

The specific compound, 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, incorporates a cyano group, which is a common feature in some agrochemicals, and a methylphenyl moiety, offering a unique combination for potential biological activity.[6][7] These application notes will provide the foundational methodologies to explore the agrochemical potential of this specific derivative.

Synthesis and Characterization

A plausible synthetic route for 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is proposed based on established methods for isothiourea synthesis. The synthesis would likely involve the reaction of 3-methylphenyl isothiocyanate with cyanamide, followed by methylation.

Proposed Synthesis Workflow:

Synthesis_Workflow cluster_0 Step 1: Formation of the Thiourea Intermediate cluster_1 Step 2: S-Methylation cluster_2 Purification and Characterization 3-methylphenyl_isothiocyanate 3-Methylphenyl isothiocyanate Thiourea_Intermediate 1-Cyano-3-(3-methylphenyl)thiourea 3-methylphenyl_isothiocyanate->Thiourea_Intermediate + Cyanamide (Base catalyst) Cyanamide Cyanamide Cyanamide->Thiourea_Intermediate Final_Product 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea Thiourea_Intermediate->Final_Product + Methylating Agent Methylating_Agent Methylating Agent (e.g., Methyl iodide) Methylating_Agent->Final_Product Purification Purification (e.g., Recrystallization, Chromatography) Final_Product->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization

Caption: Proposed two-step synthesis of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea.

Protocol for Synthesis:

  • Step 1: Synthesis of 1-Cyano-3-(3-methylphenyl)thiourea.

    • Dissolve 3-methylphenyl isothiocyanate (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile).

    • Add cyanamide (1.1 equivalents) and a catalytic amount of a non-nucleophilic base (e.g., triethylamine).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure and purify the resulting thiourea intermediate, for example, by recrystallization.

  • Step 2: Synthesis of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea.

    • Dissolve the purified 1-cyano-3-(3-methylphenyl)thiourea (1 equivalent) in a suitable solvent (e.g., acetone or ethanol).

    • Add a methylating agent such as methyl iodide (1.1 equivalents).

    • Stir the reaction at room temperature for 4-8 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the solvent under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

  • Characterization:

    • Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Agrochemical Activity Screening Protocols

The following protocols are designed to provide a comprehensive preliminary assessment of the biological activity of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea.

Insecticidal Activity

Thiourea and isothiourea derivatives have shown significant insecticidal activity against a range of pests.[8][9][10] The following bioassays are recommended for initial screening.

Target Pests:

  • Sucking pests: Green peach aphid (Myzus persicae), Sweetpotato whitefly (Bemisia tabaci)

  • Chewing pests: Diamondback moth (Plutella xylostella), Fall armyworm (Spodoptera frugiperda)

Protocol: Leaf-Dip Bioassay for Aphids

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO). Create a dilution series (e.g., 1, 10, 50, 100, 500 ppm) in water containing a non-ionic surfactant (e.g., 0.01% Triton X-100).

  • Leaf Preparation: Excised leaves of a suitable host plant (e.g., cabbage or radish) are dipped into the test solutions for 10-15 seconds and allowed to air dry. A control leaf is dipped in the surfactant solution without the test compound.

  • Infestation: Place the treated leaves in Petri dishes containing a moist filter paper. Introduce a known number of aphids (e.g., 10-20 adults) onto each leaf.

  • Incubation: Incubate the Petri dishes at 25±2°C with a 16:8 hour (light:dark) photoperiod.

  • Data Collection: Record mortality at 24, 48, and 72 hours post-treatment.

  • Data Analysis: Calculate the lethal concentration (LC₅₀) using probit analysis.

Protocol: Diet Incorporation Bioassay for Lepidopteran Larvae

  • Preparation of Treated Diet: Incorporate the test compound at various concentrations into an artificial insect diet.

  • Infestation: Place one larva (e.g., second instar) into each well of a multi-well plate containing the treated diet.

  • Incubation: Incubate under the same conditions as the leaf-dip bioassay.

  • Data Collection: Record mortality and any sublethal effects (e.g., growth inhibition) after 7 days.

  • Data Analysis: Calculate the LC₅₀ and growth inhibition (GI₅₀) values.

Fungicidal Activity

Several thiourea derivatives have demonstrated potent fungicidal properties.[11][12][13]

Target Fungi:

  • Gray mold (Botrytis cinerea)

  • Rice blast (Magnaporthe oryzae)

  • Powdery mildew (Blumeria graminis)

Protocol: In Vitro Mycelial Growth Inhibition Assay

  • Preparation of Amended Media: Prepare a stock solution of the test compound and add it to molten potato dextrose agar (PDA) to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 ppm).

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of the amended PDA plates.

  • Incubation: Incubate the plates at the optimal growth temperature for the target fungus in the dark.

  • Data Collection: Measure the diameter of the fungal colony when the colony in the control plate reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of inhibition and determine the effective concentration (EC₅₀) value.

Herbicidal Activity

Acylthiourea derivatives have been investigated as potential herbicides, often targeting specific enzymes in weeds.[14]

Target Weeds:

  • Broadleaf: Velvetleaf (Abutilon theophrasti), Redroot pigweed (Amaranthus retroflexus)

  • Grass: Barnyardgrass (Echinochloa crus-galli), Green foxtail (Setaria viridis)

Protocol: Pre-emergence Herbicidal Assay

  • Planting: Fill small pots with a standard soil mix and sow a known number of seeds of the target weed species.

  • Application: Apply the test compound as a soil drench at various rates (e.g., 0.1, 0.5, 1, 2 kg/ha equivalent).

  • Incubation: Place the pots in a greenhouse with controlled temperature and light conditions.

  • Data Collection: After 14-21 days, count the number of emerged seedlings and assess any phytotoxicity symptoms (e.g., stunting, chlorosis, necrosis).

  • Data Analysis: Calculate the germination inhibition and growth reduction percentages.

Protocol: Post-emergence Herbicidal Assay

  • Planting and Growth: Grow the target weeds in pots until they reach the 2-3 leaf stage.

  • Application: Apply the test compound as a foliar spray at various rates.

  • Incubation: Return the pots to the greenhouse.

  • Data Collection: Assess phytotoxicity and record the fresh or dry weight of the aerial parts of the plants after 14 days.

  • Data Analysis: Determine the growth reduction (GR₅₀) value.

Proposed Mechanism of Action Studies

Based on the known mechanisms of action for related compounds, the following studies are proposed to elucidate the mode of action of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea.

Potential Mechanisms of Action:

Potential TargetAgrochemical ActivityRationale
Mitochondrial RespirationInsecticidalThe commercial insecticide diafenthiuron acts by inhibiting mitochondrial ATPase after conversion to its carbodiimide form.[5]
GABA ReceptorInsecticidalSome isoxazoline insecticides containing acylthiourea fragments target the insect GABA receptor.[15]
Acetohydroxyacid Synthase (AHAS)HerbicidalAcylthiourea derivatives have been shown to inhibit AHAS, a key enzyme in branched-chain amino acid synthesis in plants.[14]
Laccase InhibitionFungicidalSome fungicidal aldehydes-thiourea derivatives have been identified as potential laccase inhibitors.[11]
Chitin SynthesisInsecticidalBenzoylurea insecticides, which share some structural similarities, inhibit chitin synthesis.[1]

Workflow for Mechanism of Action Investigation:

MoA_Workflow Initial_Screening Initial Agrochemical Activity Screening Insecticidal_Hit Insecticidal Activity Confirmed Initial_Screening->Insecticidal_Hit Positive Result Fungicidal_Hit Fungicidal Activity Confirmed Initial_Screening->Fungicidal_Hit Positive Result Herbicidal_Hit Herbicidal Activity Confirmed Initial_Screening->Herbicidal_Hit Positive Result Mito_Respiration Mitochondrial Respiration Assay Insecticidal_Hit->Mito_Respiration GABA_Receptor GABA Receptor Binding Assay Insecticidal_Hit->GABA_Receptor Chitin_Synthase Chitin Synthase Inhibition Assay Insecticidal_Hit->Chitin_Synthase Laccase_Inhibition Laccase Inhibition Assay Fungicidal_Hit->Laccase_Inhibition AHAS_Inhibition AHAS Inhibition Assay Herbicidal_Hit->AHAS_Inhibition

Caption: Decision workflow for investigating the mechanism of action.

Data Presentation and Interpretation

All quantitative data from the bioassays should be summarized in tables for easy comparison.

Example Data Table for Insecticidal Activity:

CompoundTarget PestBioassay TypeLC₅₀ (ppm) [95% CI]
1-Cyano-2-methyl-3-(3-methylphenyl)isothioureaMyzus persicaeLeaf-Dip[Insert Value]
Positive Control (e.g., Imidacloprid)Myzus persicaeLeaf-Dip[Insert Value]
1-Cyano-2-methyl-3-(3-methylphenyl)isothioureaPlutella xylostellaDiet Incorporation[Insert Value]
Positive Control (e.g., Emamectin Benzoate)Plutella xylostellaDiet Incorporation[Insert Value]

Conclusion

1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea represents a novel compound with potential for development as an agrochemical. The protocols outlined in these application notes provide a robust framework for its synthesis, characterization, and comprehensive biological evaluation. By systematically assessing its insecticidal, fungicidal, and herbicidal activities and subsequently investigating its mechanism of action, researchers can effectively determine the potential utility of this compound in crop protection.

References

  • Drewes, M. W., et al. (2016). Insecticidal activity of novel thioureas and isothioureas. Pest Management Science, 72(8), 1598-1607.
  • Li, Y., et al. (2023). Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella. Molecules, 28(8), 3381.
  • Krieger, R. I. (Ed.). (2001). Handbook of pesticide toxicology (Vol. 2). Academic press.
  • Wang, B. L., et al. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.
  • National Center for Biotechnology Information. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. PubMed.
  • Zhang, J., et al. (2021). Synthesis, herbicidal activity study, and molecular docking of novel acylthiourea derivatives.
  • BenchChem. (2025).
  • Chisaka, H., et al. (1977). Insecticidal Effectiveness of Thiourea Derivatives. Nihon Noyaku Gakkaishi, 2(4), 431-436.
  • Yang, Z., et al. (2022). Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease. Chemistry & Biodiversity, 19(11), e202200720.
  • Chen, W., et al. (2023). Novel Design of Citral-Thiourea Derivatives for Enhancing Antifungal Potential against Colletotrichum gloeosporioides. Journal of Agricultural and Food Chemistry, 71(7), 3394-3405.
  • de Oliveira, C. S., et al. (2019). Design, Synthesis and Biological Activities of (Thio)
  • Yang, Z., et al. (2022). Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease.
  • Ruder, F. J., & Kayser, H. (1992). The thiourea insecticide/acaricide diafenthiuron has a novel mode of action: inhibition of mitochondrial respiration by its carbodiimide product. Pesticide Biochemistry and Physiology, 42(3), 248-261.
  • Chimenti, F., et al. (2005). Synthesis and biological evaluation of 3-benzyl-1-methyl- and 1-methyl-3-phenyl-isothioureas as potential inhibitors of iNOS. Bioorganic & Medicinal Chemistry, 13(19), 5575-5582.
  • Casida, J. E. (2009). Pest toxicology: the primary mechanisms of pesticide action. Chemical Research in Toxicology, 22(4), 609-619.
  • Google Patents. (1983).
  • Domasevitch, K. V., et al. (2024). 2-Cyano-2-isonitrosoacetamide–3,4-dimethylpyrazole (1/1): a co-crystal of two molecules with agrochemical activities.
  • Al-Hourani, B. J., et al. (2016). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2016(4), M912.
  • Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263-271.
  • Domasevitch, K. V., et al. (2024). 2-Cyano-2-iso-nitro-soacetamide-3,4-di-methylpyrazole (1/1): a co-crystal of two mol-ecules with agrochemical activities. PubMed.
  • Noland, W. E., et al. (2011). A 2:1 co-crystal of 3,5-dibromo-4-cyanobenzoic acid and anthracene.
  • Ujumadu, G. N., et al. (2020). Computational Chemistry studies of some cyano(3-phenoxyphenyl) methyl isobutyrate derived insecticides and molecular design of novel ones. Communication in Physical Sciences, 5(4), 455-469.
  • Domasevitch, K. V., et al. (2024). 2-Cyano-2-isonitrosoacetamide–3,4-dimethylpyrazole (1/1): a co-crystal of two molecules with agrochemical activities.
  • Bondock, S., et al. (2011). Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles. Arkivoc, 2011(2), 227-239.
  • Chen, Y., et al. (2017). Synthesis of 3-Cyano-21-Nitro-N-Confused Porphyrin Derivatives by Isoamyl Nitrite. Journal of Chemical Research, 41(9), 517-519.

Sources

Application

Application Notes and Protocols: Dosage Determination for 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea in Cell Culture

Introduction The exploration of novel chemical entities is a cornerstone of drug discovery and biomedical research. 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is an isothiourea derivative with potential biological ac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The exploration of novel chemical entities is a cornerstone of drug discovery and biomedical research. 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is an isothiourea derivative with potential biological activity. As with any new compound, establishing a precise and reproducible dosage is the critical first step for any in vitro cell-based assay. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to determine the appropriate dosage of this compound for cell culture experiments.

Given the limited publicly available data on the biological effects of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, this guide is structured to empower the researcher to establish a de novo dosage regimen. We will proceed from the fundamental principles of compound handling and stock preparation to the empirical determination of its cytotoxic profile, culminating in the calculation of the half-maximal inhibitory concentration (IC50). This foundational value is indispensable for designing subsequent mechanistic and functional studies.

Compound Details:

  • Name: 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

  • Molecular Formula: C₁₀H₁₁N₃S

  • Molecular Weight: 205.28 g/mol

  • CAS Number: 21504-97-2

Section 1: Compound Preparation and Handling

The accuracy of in vitro experiments begins with the precise preparation of the test compound. The following protocols are designed to ensure consistency and minimize variability.

Solubility Assessment and Solvent Selection

Due to the aromatic and isothiourea moieties, 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is predicted to have low aqueous solubility. Therefore, an organic solvent is necessary to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose, as it is miscible with cell culture media and generally well-tolerated by cells at low final concentrations (typically ≤0.5%).[1]

Protocol for Preparing a 10 mM Stock Solution

A high-concentration stock solution is essential for minimizing the volume of solvent added to the cell cultures and for creating a wide range of dilutions.[2]

Materials:

  • 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea powder

  • Cell culture grade Dimethyl Sulfoxide (DMSO), sterile[3][4][5]

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 205.28 g/mol × 1000 mg/g = 2.0528 mg

  • Weigh the compound: Carefully weigh out approximately 2.05 mg of the compound on an analytical balance and record the exact weight.

  • Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO. For example, if you weighed exactly 2.0528 mg, add 1.0 mL of DMSO. If the weight is different, adjust the volume of DMSO proportionally (Volume (mL) = Mass (mg) / 2.0528).

  • Solubilization: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional but Recommended): If the initial compound or DMSO was not sterile, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE membrane). Be aware that some compound may be lost due to binding to the filter membrane.[6]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Section 2: Cell Line Selection and Maintenance

The choice of cell line is critical and should be guided by the ultimate research question.[7][8] For general cytotoxicity screening, commonly used and well-characterized cell lines such as HEK293 (human embryonic kidney), HeLa (human cervical cancer), or A549 (human lung carcinoma) can be employed.[9]

General Protocol for Cell Culture Maintenance

Maintaining healthy, actively dividing cells is paramount for obtaining reliable and reproducible results.[2][10][11]

Procedure:

  • Culture Environment: Grow cells in a humidified incubator at 37°C with 5% CO₂.[10]

  • Media Changes: Change the culture medium every 2-3 days to replenish nutrients and remove metabolic waste.[10]

  • Passaging (Subculturing): Passage adherent cells when they reach 80-90% confluency to prevent contact inhibition and maintain exponential growth.

    • Aspirate the old medium.

    • Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).

    • Add a minimal volume of a dissociation agent (e.g., Trypsin-EDTA) and incubate at 37°C until cells detach.

    • Neutralize the trypsin with medium containing fetal bovine serum (FBS) and gently pipette to create a single-cell suspension.

    • Transfer a fraction of the cell suspension to a new flask containing pre-warmed complete medium.

Section 3: Determining the Cytotoxic Profile (IC50)

The primary goal is to determine the concentration range over which the compound affects cell viability. This is typically achieved by generating a dose-response curve and calculating the IC50 value, which is the concentration of the compound that inhibits 50% of a measured biological response.[12][13] We will describe two standard, complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.

Experimental Workflow Overview

The general workflow involves seeding cells, allowing them to adhere, treating them with a range of compound concentrations, incubating for a defined period, and then performing the viability assay.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis Stock Prepare 10 mM Stock in DMSO Serial Perform Serial Dilutions in Media (e.g., 100 µM to 0.1 µM) Stock->Serial Treat Treat Cells with Dilutions Serial->Treat Seed Seed Cells in 96-well Plate Adhere Incubate 24h for Adhesion Seed->Adhere Adhere->Treat Incubate Incubate for 24-72h Treat->Incubate Assay Perform Viability Assay (MTT or LDH) Incubate->Assay Read Read Absorbance Assay->Read Analyze Calculate % Viability & IC50 Read->Analyze

Caption: Experimental workflow for IC50 determination.

Protocol 1: MTT Assay (Metabolic Activity)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[14] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14][15] The amount of formazan produced is proportional to the number of living, metabolically active cells.[14]

Materials:

  • Cells in suspension

  • 96-well flat-bottom sterile plates

  • Complete cell culture medium

  • Serial dilutions of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of 2X concentrated dilutions of the compound in culture medium from your 10 mM stock. A common starting range is 200 µM down to 0.2 µM.

  • Remove the seeding medium from the wells and add 100 µL of the appropriate compound dilution to triplicate wells. Also include:

    • Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the highest dose wells (e.g., 0.1% DMSO).

    • Untreated Control: Wells with cells and fresh medium only.

    • Blank Control: Wells with medium only (no cells).

  • Incubation: Incubate the plate for a chosen exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[16] Incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[17]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[15][16]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Protocol 2: LDH Release Assay (Membrane Integrity)

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[18][19] The LDH assay measures the amount of this released enzyme, which is proportional to the number of lysed or damaged cells.[20]

Materials:

  • Cells seeded and treated in a 96-well plate as described for the MTT assay.

  • Commercially available LDH cytotoxicity assay kit (recommended for consistency).

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol. It is crucial to also include a Maximum LDH Release Control where cells are treated with the lysis buffer provided in the kit 1 hour before the end of the incubation period.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 400 x g) for 5 minutes to pellet any detached cells.[20]

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

Section 4: Data Analysis and Interpretation

The raw absorbance data must be processed to determine the dose-response relationship and the IC50 value.

Data Normalization

For MTT Assay:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) × 100

For LDH Assay:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cytotoxicity:

    • % Cytotoxicity = [(Absorbance_Sample - Absorbance_UntreatedControl) / (Absorbance_MaxRelease - Absorbance_UntreatedControl)] × 100

Dose-Response Curve and IC50 Calculation
  • Plot the Data: Create a scatter plot with the logarithm of the compound concentration on the X-axis and the corresponding % Viability (or % Cytotoxicity) on the Y-axis. The resulting curve is typically sigmoidal.[21][22][23]

  • Non-Linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) equation.[24][25]

  • Determine IC50: The software will calculate the IC50 value, which is the concentration (X) at which the response (Y) is 50%.[12][25][26][27]

G IC50 IC50 Value Determined High_IC50 High IC50 (>50 µM) Low Cytotoxicity IC50->High_IC50 Is IC50 high? Med_IC50 Moderate IC50 (1-50 µM) Potentially Useful Window IC50->Med_IC50 Is IC50 moderate? Low_IC50 Low IC50 (<1 µM) Highly Potent/Toxic IC50->Low_IC50 Is IC50 low?

Caption: Decision tree for interpreting IC50 results.

Section 5: Conclusion and Recommendations

The determination of the IC50 value for 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is a foundational step that provides a quantitative measure of its cytotoxic potential. This value is not absolute and can vary depending on the cell line, exposure time, and assay used.[12]

Best Practices for Future Experiments:

  • Dose Selection: For subsequent functional or mechanistic assays, it is advisable to use concentrations at or below the calculated IC50 value to minimize confounding effects from overt cytotoxicity. A common practice is to test concentrations at 10x, 1x, and 0.1x the IC50 value.

  • Vehicle Control: Always include a vehicle (e.g., DMSO) control at the highest concentration used in the experiment to ensure that the observed effects are due to the compound and not the solvent.[1]

  • Confirmation: It is good practice to confirm the IC50 value in a secondary assay or a different cell line to ensure the robustness of the finding.

By following these detailed protocols and principles, researchers can confidently establish a reliable dosage range for 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, paving the way for rigorous and reproducible in vitro investigations.

References

  • Lactate Concentration assay (LDH method). protocols.io. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • MTT ASSAY. Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. [Link]

  • ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]

  • Leist, M., et al. Highlight report: Cell type selection for toxicity testing. PMC, NIH. [Link]

  • GraphPad. How Do I Perform a Dose-Response Experiment?. [Link]

  • Springer Nature Experiments. MTT Assay Protocol. [Link]

  • MSDT. Dose-Response Curves - Toxicology. [Link]

  • Collaborative Drug Discovery. Understanding the Importance of The Dose-Response Curve. [Link]

  • CLS. Mastering Cell Culture Techniques: Successful Cell Maintenance and Growth. [Link]

  • ResearchGate. How can I calculate IC50 for a cytotoxic substance?. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • CLYTE Technologies. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Wiley Analytical Science. Statistical analysis of dose-response curves. [Link]

  • UFCBIO. Dimethyl Sulfoxide (DMSO), Cell Culture Grade. [Link]

  • Molecular Biology. Maintaining Cells. [Link]

  • ResearchGate. Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. [Link]

  • Assay Genie. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. [Link]

  • Science Gateway. How to calculate IC50. [Link]

  • Reddit. How to prepare sterile drug solution in DMSO for cell culture?. [Link]

  • LifeTein. DMSO usage in cell culture. [Link]

  • ResearchGate. Which cell line to choose for cytotoxicity evaluation of nanomaterials?. [Link]

  • bioWORLD. DMSO Bio-Max, Cell Culture Grade. [Link]

Sources

Method

Application Notes &amp; Protocols: A Roadmap for the Preclinical Evaluation of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea (CMPI) in Drug Development

Abstract The isothiourea scaffold is a privileged structure in medicinal chemistry, offering a versatile framework for designing novel therapeutic agents.[1] This document provides a comprehensive guide for the preclinic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiourea scaffold is a privileged structure in medicinal chemistry, offering a versatile framework for designing novel therapeutic agents.[1] This document provides a comprehensive guide for the preclinical assessment of a specific isothiourea derivative, 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea (CMPI) . We present a strategic, multi-stage workflow designed for researchers, scientists, and drug development professionals. This guide moves logically from initial synthesis and characterization through in silico profiling, in vitro efficacy testing in an inflammatory context, and preliminary in vivo validation. Each protocol is presented with the underlying scientific rationale, enabling robust experimental design and data interpretation.

Introduction: The Scientific Rationale for Investigating CMPI

The thiourea moiety is a cornerstone of many bioactive compounds, but its application can be limited by metabolic instability or potential toxicity.[1] The strategic use of bioisosteric replacement—substituting one functional group for another with similar physicochemical properties—is a powerful tool to mitigate such liabilities while retaining or enhancing biological activity.[2][3] The isothiourea core of CMPI serves as a key bioisostere of the thiourea group, presenting a compelling case for investigation.

Derivatives of isothiourea have demonstrated a wide spectrum of pharmacological activities, including neuroprotection and inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory processes.[4][5][6] The presence of a cyano (-C≡N) group further suggests potential for targeted interactions, as this group is found in numerous bioactive molecules.[7][8]

This guide, therefore, outlines a foundational strategy to explore the therapeutic potential of CMPI, using its potential anti-inflammatory activity as a primary investigative endpoint.

Stage 1: Synthesis and Physicochemical Profiling

A thorough understanding of a compound's physical and chemical properties is the bedrock of any drug development program. These characteristics dictate formulation strategies, influence pharmacokinetic behavior, and are essential for interpreting biological data.

Workflow for Synthesis and Characterization

G cluster_0 Synthesis & Purification cluster_1 Structural & Purity Analysis cluster_2 Physicochemical Profiling A Protocol 2.1: Synthesis of CMPI B Purification (e.g., Recrystallization, Column Chromatography) A->B C Structural Elucidation (NMR, LC-MS, IR) B->C D Purity Assessment (HPLC, >95%) C->D E Protocol 2.2: Aqueous Solubility D->E F Protocol 2.3: Lipophilicity (LogD) G Protocol 2.4: Chemical Stability

Caption: Workflow for CMPI Synthesis and Profiling.

Protocol 2.1: Synthesis of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea (CMPI)

Causality: This one-step synthesis provides a direct and efficient route to the target compound from commercially available starting materials.[9]

Materials:

  • m-Toluidine

  • N-Cyanoimido-S,S-dimethyl-dithiocarbonate

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Standard laboratory glassware for reflux or stirring at room temperature

  • Magnetic stirrer and heat source

Procedure:

  • In a round-bottom flask, dissolve N-Cyanoimido-S,S-dimethyl-dithiocarbonate (1.0 eq) in the chosen anhydrous solvent.

  • Add m-Toluidine (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or under gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Dry the purified product under vacuum to yield CMPI as a solid.

  • Self-Validation: Confirm the structure and purity (>95%) using LC-MS, ¹H NMR, and ¹³C NMR. The expected molecular weight and spectral data should match the theoretical values for C₁₀H₁₁N₃S.

Protocol 2.2: Kinetic Aqueous Solubility Determination

Causality: Poor aqueous solubility is a primary cause of failure for drug candidates. This assay provides an early assessment of whether the compound's solubility is sufficient for in vitro and subsequent in vivo testing.

Procedure:

  • Prepare a high-concentration stock solution of CMPI (e.g., 10 mM) in 100% DMSO.

  • Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This creates a nominal concentration of 100 µM.

  • Seal the plate and shake vigorously for 2 hours at room temperature.

  • Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.

  • Carefully transfer a portion of the supernatant to a new plate.

  • Quantify the concentration of CMPI in the supernatant using a validated HPLC-UV method, comparing against a standard curve prepared in a 50:50 mixture of acetonitrile and water.

Protocol 2.3: Lipophilicity (LogD) by Shake-Flask Method

Causality: Lipophilicity is a critical parameter that influences a drug's absorption, distribution, and permeability across biological membranes. The LogD at physiological pH (7.4) is more relevant than LogP for ionizable compounds.

Procedure:

  • Prepare a solution of CMPI in n-octanol (pre-saturated with PBS, pH 7.4).

  • Prepare an equal volume of PBS, pH 7.4 (pre-saturated with n-octanol).

  • Combine the two solutions in a vial.

  • Shake vigorously for 1 hour to allow for partitioning, then let the layers separate for 30 minutes.

  • Centrifuge to ensure complete separation of the two phases.

  • Carefully sample both the aqueous (PBS) and organic (n-octanol) layers.

  • Quantify the concentration of CMPI in each layer by HPLC-UV.

  • Calculate LogD₇.₄ using the formula: LogD = log₁₀([Compound]octanol / [Compound]PBS).

Protocol 2.4: Chemical Stability in Aqueous Buffer

Causality: A drug candidate must be sufficiently stable in physiological conditions to reach its target. This protocol assesses hydrolytic stability.

Procedure:

  • Spike a small amount of CMPI stock solution into pre-warmed (37°C) PBS at pH 7.4 to a final concentration of 1-10 µM.

  • Take an aliquot at time zero (T=0) and immediately quench with an equal volume of cold acetonitrile.

  • Incubate the remaining solution at 37°C.

  • Take further aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours) and quench similarly.

  • Analyze all samples by LC-MS to determine the percentage of CMPI remaining relative to the T=0 sample.

  • Self-Validation: A stable compound will show >90% remaining after 24 hours.

Table 1: Target Physicochemical Profile for CMPI
ParameterTarget ValueRationale
Purity>95%Ensures biological results are attributable to the compound itself.
Kinetic Solubility>25 µMSufficient for most initial in vitro cell-based assays.
LogD at pH 7.41 - 3Balances solubility with membrane permeability for oral absorption.[10]
Buffer Stability>90% remaining at 24hIndicates sufficient stability for multi-hour in vitro and in vivo experiments.

Stage 2: In Silico and Preliminary Safety Assessment (ADMET)

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to minimize late-stage failures in drug development.[11][12] In silico tools provide rapid, cost-effective initial screening.

Protocol 3.1: In Silico ADMET and Drug-Likeness Prediction

Causality: Computational models can flag potential liabilities based on a compound's structure, guiding further experimental work.[13]

Procedure:

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for CMPI.

  • Input the SMILES string into publicly available web servers such as pkCSM or SwissADME .[11]

  • Analyze the output for key parameters:

    • Physicochemical Properties: Molecular Weight (MW), LogP, Hydrogen Bond Donors/Acceptors.

    • Pharmacokinetics: Human Intestinal Absorption, Caco-2 Permeability, P-glycoprotein substrate/inhibitor status, CYP450 inhibition.

    • Toxicity: AMES toxicity, hERG inhibition, Hepatotoxicity.

    • Drug-Likeness: Lipinski's Rule of Five, bioavailability score.

  • Consolidate the predictions into a summary table (see Table 2).

Table 2: Example In Silico ADMET Prediction Summary for CMPI
PropertyPredictionImplication for Development
Lipinski's Rule of 5Pass / FailPredicts oral bioavailability.[10]
GI AbsorptionHigh / LowLikelihood of absorption from the gut.
BBB PermeantYes / NoRelevant for CNS vs. peripherally-acting drugs.
CYP2D6 InhibitorYes / NoPotential for drug-drug interactions.
hERG I InhibitorYes / NoRisk of cardiotoxicity.
AMES ToxicityPositive / NegativePotential for mutagenicity.
Protocol 3.2: General Cytotoxicity Assessment in a Non-Target Cell Line

Causality: Before testing for specific efficacy, it is essential to determine the concentration range at which the compound is non-toxic to cells in general. This establishes a preliminary therapeutic window.

Materials:

  • A non-cancerous, robust human cell line (e.g., HEK293, MRC-5).

  • Complete cell culture medium.

  • CMPI (10 mM stock in DMSO).

  • Cell viability reagent (e.g., CellTiter-Glo® for ATP measurement, or Resazurin).

  • 96-well clear-bottom, white-walled plates.

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a serial dilution of CMPI in culture medium, starting from 100 µM down to ~0.1 µM. Ensure the final DMSO concentration is ≤0.5% in all wells. Include a vehicle control (DMSO only).

  • Remove the old medium from the cells and add the medium containing the compound dilutions.

  • Incubate for 48-72 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Read the signal (luminescence or fluorescence) on a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

  • Self-Validation: A desirable candidate should have a CC₅₀ value significantly higher (ideally >10-fold) than its anticipated effective concentration (IC₅₀).

Stage 3: In Vitro Efficacy Evaluation - Anti-Inflammatory Activity

Based on literature for related isothiourea compounds that inhibit iNOS, a logical first step is to assess CMPI's ability to modulate inflammatory responses in a relevant cell model.[6]

Inflammatory Signaling Pathway

G cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB p50/p65 (NF-κB) Nucleus Nucleus NFkB->Nucleus Translocates to IkB->NFkB Releases Genes Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-6 Genes->Cytokines iNOS iNOS Gene iNOS_protein iNOS Protein iNOS->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO CMPI CMPI (Hypothesized Target) CMPI->NFkB Inhibits? CMPI->iNOS_protein Inhibits?

Caption: Hypothesized targets for CMPI in the LPS-induced inflammatory pathway.

Protocol 4.1: Inhibition of Nitric Oxide and Cytokine Production in Macrophages

Causality: This assay directly measures the functional outcome of inhibiting key inflammatory pathways in macrophages, the primary immune cells involved in many inflammatory diseases.

Materials:

  • Mouse (RAW 264.7) or human (THP-1, differentiated) macrophage cell line.

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess Reagent for nitrite measurement.

  • ELISA kits for TNF-α and IL-6.

  • Dexamethasone (positive control).

Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with a serial dilution of CMPI (e.g., from 30 µM down to 0.1 µM) or Dexamethasone (1 µM) for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include an unstimulated control.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Add Griess Reagent to the supernatant according to the manufacturer's protocol.

    • Measure absorbance at 540 nm. Nitrite concentration is a proxy for NO production.

  • Cytokine Measurement:

    • Use the collected supernatant in commercially available ELISA kits for TNF-α and IL-6, following the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data to the LPS-stimulated vehicle control (defined as 100% production).

    • Plot the percentage of inhibition against the log of CMPI concentration and fit a four-parameter logistic curve to determine the IC₅₀ value for the inhibition of NO, TNF-α, and IL-6.

  • Self-Validation: Run a parallel cytotoxicity assay (as in Protocol 3.2) under the same conditions to ensure that the observed inhibition is not due to cell death.

Table 3: Sample Data Presentation for In Vitro Anti-Inflammatory Activity
CompoundNO IC₅₀ (µM)TNF-α IC₅₀ (µM)IL-6 IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
CMPI[Result][Result][Result][Result][Calculate]
Dexamethasone>50~0.01~0.005>50>10000

Stage 4: Preliminary In Vivo Proof-of-Concept

Positive in vitro data warrants progression to a simple, acute in vivo model to determine if the compound's activity translates to a whole-organism setting.[14][15]

Workflow for In Vivo Proof-of-Concept Study

G A Acclimatize Animals (e.g., C57BL/6 mice) B Formulate CMPI (e.g., in 0.5% CMC) A->B C Dose Animals with CMPI or Vehicle (p.o. or i.p.) B->C D Administer LPS (i.p.) (Acute Inflammatory Challenge) C->D E Collect Blood Sample (e.g., at 2 hours post-LPS) D->E F Measure Serum Cytokines (TNF-α, IL-6 via ELISA) E->F G Data Analysis (Compare CMPI vs. Vehicle) F->G

Caption: Experimental workflow for an acute in vivo inflammation model.

Protocol 5.1: LPS-Induced Acute Systemic Inflammation Model in Mice

Causality: This model mimics the systemic inflammatory response seen in sepsis and provides a rapid and robust readout to confirm the anti-inflammatory activity of a test compound in vivo.

Materials:

  • C57BL/6 mice (8-10 weeks old).

  • CMPI formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water).

  • LPS solution in sterile saline.

  • Anesthetic and equipment for blood collection.

Procedure: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Acclimatize animals for at least one week.

  • Randomly assign mice to treatment groups (e.g., n=8 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS

    • Group 3: CMPI (e.g., 30 mg/kg) + LPS

    • Group 4: Positive Control (e.g., Dexamethasone) + LPS

  • Administer CMPI or vehicle via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

  • After 1 hour, administer a bolus dose of LPS (e.g., 1 mg/kg, i.p.) to the appropriate groups.

  • At 2 hours post-LPS administration (the typical peak of TNF-α response), collect blood via cardiac puncture under terminal anesthesia.

  • Process the blood to obtain serum.

  • Quantify the levels of TNF-α and IL-6 in the serum using ELISA kits.

  • Data Analysis: Compare the cytokine levels in the CMPI-treated group to the Vehicle + LPS group using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant reduction in cytokines indicates in vivo efficacy.

Data Interpretation and Future Directions

Successful completion of these stages provides a foundational dataset for CMPI.

  • Go Decision: A "Go" decision for further development would be supported by:

    • Acceptable physicochemical properties (Table 1).

    • A clean in silico ADMET profile with no major predicted liabilities.

    • Potent in vitro activity (IC₅₀ < 10 µM) with a good selectivity index (>10).[16]

    • Statistically significant reduction of inflammatory markers in the in vivo proof-of-concept model.

  • Next Steps:

    • Mechanism of Action Studies: Investigate the direct molecular target. Does CMPI inhibit iNOS activity directly in an enzyme assay? Does it inhibit NF-κB translocation via Western Blot or immunofluorescence?

    • Pharmacokinetic Studies: Conduct a full PK study to determine oral bioavailability, half-life, and tissue distribution.

    • Lead Optimization: If CMPI shows promise but has liabilities (e.g., moderate potency, poor solubility), its structure can be systematically modified to improve its properties.

    • Chronic Disease Models: Test the optimized compound in more clinically relevant chronic models of inflammation, such as collagen-induced arthritis or inflammatory bowel disease.[15]

References

  • Ronchetti, R., Moroni, G., Carotti, A., Gioiello, A., & Camaioni, E. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12, 1046-1064. [Link][1]

  • Dar, A. M., & Mir, S. (2017). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. ResearchGate. [Link][11]

  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2012). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Mini-reviews in medicinal chemistry, 12(9), 858–866. [Link][10]

  • ScienceDirect. (2025). ADMET profiling: Significance and symbolism. ScienceDirect Topics. [Link][12]

  • Anonymous. (n.d.). Cyclic Isothiourea in Drug Design. ResearchGate. [Link][17]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. [Link][18]

  • Creative Biostructure. (n.d.). ADMET Modeling and Profiling for Antiviral Drug Discovery of Coronavirus. Creative Biostructure. [Link]

  • Wouters, J. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Agents, 23-42. [Link][14]

  • Semantic Scholar. (n.d.). Cyclic Isothiourea in Drug Design. Semantic Scholar. [Link][19]

  • American Chemical Society. (2025). Predicting ADMET properties of medications with machine learning. ACS Fall 2025. [Link][13]

  • Meanwell, N. A. (2011). Bioisosterism: A Rational Approach in Drug Design. Journal of the Indian Institute of Science, 91(4), 431-477. [Link][2]

  • Melior Discovery. (n.d.). Custom In Vivo Disease Models. Melior Discovery. [Link][20]

  • Khan, R., & Khan, A. U. (2020). An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. ACS Pharmacology & Translational Science, 3(4), 785–788. [Link][21]

  • WuXi Biologics. (n.d.). Efficacy Studies | In Vivo Pharmacology Services. WuXi Biologics. [Link][15]

  • ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. ProBio CDMO. [Link][22]

  • Perlovich, G. L., Proshin, A. N., Volkova, T. V., Kurkov, S. V., Grigoriev, V. V., Petrova, L. N., & Bachurin, S. O. (2009). Novel Isothiourea Derivatives as Potent Neuroprotectors and Cognition Enhancers: Synthesis, Biological and Physicochemical Properties. Journal of Medicinal Chemistry, 52(13), 4069–4080. [Link][4]

  • Perlovich, G. L., et al. (2009). Novel isothiourea derivatives as potent neuroprotectors and cognition enhancers: synthesis, biological and physicochemical properties. Journal of medicinal chemistry, 52(13), 4069–4080. [Link][5]

  • Semantic Scholar. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Semantic Scholar. [Link][23]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link][24]

  • ResearchGate. (2025). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. [Link][25]

  • Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-68). [Link][3]

  • Wilson, D. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17737–17747. [Link][26]

  • Chiarini, A., et al. (2003). Synthesis and biological evaluation of 3-benzyl-1-methyl- and 1-methyl-3-phenyl-isothioureas as potential inhibitors of iNOS. Il Farmaco, 58(7), 497-505. [Link][6]

  • Uddin, M. R., et al. (2024). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Heliyon, 10(7), e28906. [Link][7]

  • Buckle, D. R., et al. (1977). 2-cyano-1,3-dicarbonyl Compounds With Antiallergic Activity. Journal of Medicinal Chemistry, 20(2), 265-269. [Link][8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea Synthesis

Welcome to the technical support center for the synthesis of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. The content is structured in a question-and-answer format to directly address potential issues and provide scientifically-grounded solutions to improve reaction yield and product purity.

Section 1: Synthesis Fundamentals & Reaction Mechanism

This section covers the foundational knowledge of the synthesis, including the most viable reaction pathways and the underlying chemical mechanism. Understanding these principles is the first step toward effective troubleshooting.

FAQ: What are the most effective synthetic routes for preparing 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea?

There are two primary, reliable routes for the synthesis of the target compound. The choice often depends on the availability and cost of the starting materials.

Route A: The Addition-Elimination Pathway (Recommended) This is the most direct and commonly reported method. It involves the reaction of m-toluidine with dimethyl N-cyanodithioiminocarbonate. The reaction proceeds via a nucleophilic addition of the amine to one of the carbon-sulfur double bonds, followed by the elimination of methanethiol. This route is often preferred due to its relatively clean reaction profile and good yields.[1]

Route B: The Two-Step Thiourea Pathway This alternative involves two distinct steps:

  • Thiourea Formation: Reaction of m-tolyl isothiocyanate with cyanamide (or its salt) to form the intermediate, 1-Cyano-3-(3-methylphenyl)thiourea.[2][3]

  • S-Methylation: Subsequent methylation of the thiourea intermediate at the sulfur atom using a methylating agent like methyl iodide or dimethyl sulfate to yield the final product.

While viable, this route introduces an additional synthesis and purification step, which can lower the overall yield.

FAQ: What is the reaction mechanism for the recommended synthesis (Route A)?

The mechanism is a classic nucleophilic addition-elimination sequence. Understanding these steps is crucial for diagnosing issues related to reactivity and side-product formation.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of m-toluidine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the dimethyl N-cyanodithioiminocarbonate.

  • Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Elimination: The intermediate collapses, eliminating a molecule of methanethiol (CH₃SH), which is a stable leaving group. This step is often driven by the formation of the more stable isothiourea product.

The overall reaction is typically conducted in a polar solvent like ethanol to facilitate the interaction of the reactants.[1]

ReactionMechanism m_toluidine m-Toluidine (Nucleophile) intermediate Tetrahedral Intermediate m_toluidine->intermediate 1. Nucleophilic Attack dithio Dimethyl N-cyanodithioiminocarbonate (Electrophile) dithio->intermediate product 1-Cyano-2-methyl-3- (3-methylphenyl)isothiourea intermediate->product 2. Elimination methanethiol Methanethiol (Leaving Group) intermediate->methanethiol

Diagram 1: Reaction mechanism for Route A.
Section 2: Troubleshooting Guide for Low Yield and Impurities

Low yield is the most frequently encountered problem. This section breaks down the common causes and provides a logical workflow for diagnosing and solving these issues.

FAQ: My reaction yield is poor (<50%). What are the primary factors I should investigate?

A low yield can be attributed to several factors, ranging from reagent quality to reaction conditions. Systematically investigate the following points.

  • Reagent Quality & Stoichiometry:

    • m-Toluidine Purity: The starting amine must be pure. Oxidized or impure m-toluidine can introduce side reactions. Consider distillation if the purity is questionable.

    • Reagent Decomposition: Dimethyl N-cyanodithioiminocarbonate can degrade over time, especially if not stored properly (cool, dry conditions). Use a freshly opened bottle or verify the purity of older stock.

    • Incorrect Stoichiometry: Ensure a precise 1:1 molar ratio of the reactants as a starting point. An excess of the amine can sometimes lead to the formation of guanidine-like byproducts.

  • Reaction Conditions:

    • Temperature: The reaction typically requires gentle heating (e.g., 40-45°C in ethanol) to proceed at a reasonable rate.[1] Insufficient temperature will result in a slow or incomplete reaction. Conversely, excessive heat can promote side reactions and decomposition.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours (4-5 hours is a common benchmark) for completion.[1] Pulling the reaction too early is a frequent cause of low yield.

    • Solvent Choice: Ethanol is a standard and effective solvent.[1][2][3] Ensure it is anhydrous, as water can potentially hydrolyze the N-cyano group.

  • Work-up and Isolation:

    • Product Precipitation: The product often precipitates from the reaction mixture upon cooling.[1] If precipitation is poor, it may indicate low product formation or that the product is more soluble than expected. Try cooling to a lower temperature (0°C) or adding a small amount of a non-polar co-solvent to induce precipitation.

    • Purification Losses: Significant material can be lost during recrystallization if an inappropriate solvent is used or if too much solvent is used, leading to the product remaining in the mother liquor.

TroubleshootingWorkflow start Low Yield Observed check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents reagent_purity Is m-toluidine pure? Is dithio- reagent fresh? check_reagents->reagent_purity check_conditions 2. Review Reaction Conditions (T, t) conditions_opt Was temp. optimal (40-45°C)? Was time sufficient (TLC)? check_conditions->conditions_opt check_workup 3. Analyze Work-up & Purification workup_opt Did product precipitate fully? Was recrystallization efficient? check_workup->workup_opt reagent_purity->check_conditions Yes purify_reagents Action: Purify/replace reagents. Re-run. reagent_purity->purify_reagents No conditions_opt->check_workup Yes adjust_conditions Action: Optimize temp/time. Monitor with TLC. Re-run. conditions_opt->adjust_conditions No optimize_workup Action: Optimize cooling/ solvent for isolation. workup_opt->optimize_workup No end Yield Improved workup_opt->end Yes purify_reagents->end adjust_conditions->end optimize_workup->end

Diagram 2: Troubleshooting workflow for low yield.
FAQ: My TLC shows multiple spots. What are the likely impurities?

The presence of multiple spots on a TLC plate is indicative of either an incomplete reaction or the formation of side products.

  • Unreacted Starting Materials: The most common "impurities" are simply your starting materials. Co-spot your reaction mixture with pure m-toluidine and dimethyl N-cyanodithioiminocarbonate to confirm their presence. If they are present in significant amounts, the reaction is incomplete and requires more time or gentle heating.

  • Symmetrical Byproducts: If there is any moisture present, or if the stoichiometry is off, you may form symmetrical byproducts such as N,N'-di(3-methylphenyl)thiourea or related guanidine structures.

  • Hydrolysis Product: The cyano group can be susceptible to hydrolysis under certain conditions (e.g., aqueous work-up with acid or base), which would lead to the corresponding urea derivative.

Section 3: Optimized Experimental Protocol (Route A)

This protocol is synthesized from best practices and established literature procedures to maximize yield and purity.[1]

Reagent & Solvent Data
ReagentFormulaMW ( g/mol )Molar Eq.Notes
m-ToluidineC₇H₉N107.151.0Ensure purity; distill if necessary.
Dimethyl N-cyanodithioiminocarbonateC₄H₆N₂S₂146.231.0Store in a cool, dry place.
Ethanol (Anhydrous)C₂H₅OH46.07SolventUse a sufficient volume for complete dissolution.
Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl N-cyanodithioiminocarbonate (1.0 eq) in anhydrous ethanol (approx. 5 mL per mmol).

  • Reagent Addition: In a separate container, dissolve m-toluidine (1.0 eq) in anhydrous ethanol (approx. 2 mL per mmol). Add this solution dropwise to the stirred solution of the dithioiminocarbonate at room temperature over 10-15 minutes.

  • Heating & Monitoring: Heat the reaction mixture to 40-45°C using a water bath. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-5 hours.

  • Product Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature, and then further cool in an ice bath (0°C) for at least 1 hour to maximize precipitation of the product.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with a small amount of cold ethanol and then diethyl ether to remove soluble impurities.

  • Drying & Purification: Dry the solid product under vacuum. If further purification is required, the product can be recrystallized from a suitable solvent like ethanol.

Section 4: FAQs on Reagents and Conditions
FAQ: Why is anhydrous ethanol recommended as the solvent?

Ethanol is an excellent choice because it effectively dissolves the reactants while allowing the product to precipitate upon cooling, simplifying isolation.[1] Using anhydrous ethanol is a precautionary measure to minimize the risk of side reactions involving water, such as the hydrolysis of the cyano group or the starting dithioiminocarbonate.

FAQ: How does temperature influence the reaction outcome?

Temperature is a critical parameter.

  • Below 40°C: The reaction rate may be impractically slow, leading to an incomplete reaction even after extended periods.

  • At 40-45°C: This appears to be the optimal range, balancing reaction rate with stability. It provides enough energy to overcome the activation barrier without promoting significant decomposition or side-product formation.[1]

  • Above 50°C: Higher temperatures can increase the rate of side reactions, potentially leading to a less pure product and a lower isolated yield of the desired compound.

References
  • PrepChem. Synthesis of A. N-Cyano-N'-(4-chlorophenyl)thiourea. Available from: [Link]

  • PrepChem. Synthesis of A. N-Cyano-N'-(2-chlorophenyl)thiourea. Available from: [Link]

Sources

Optimization

stability issues of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea in solution

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and mitigating the . As Senior Application Scientists, we h...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and mitigating the . As Senior Application Scientists, we have structured this guide to move beyond simple instructions, focusing on the underlying chemical principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling and properties of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea.

Q1: What is 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea and what are its general characteristics?

1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea belongs to the N-cyanoisothiourea class of compounds. Isothioureas are versatile scaffolds in organic synthesis and medicinal chemistry, often used as catalysts or as key intermediates in the synthesis of heterocyclic compounds.[1] The presence of the cyano (-C≡N) group and the substituted phenyl ring makes this molecule electron-deficient and susceptible to specific chemical transformations, which dictates its stability profile.

Q2: What are the primary factors that can affect the stability of this compound in solution?

The stability of isothiourea derivatives is paramount for ensuring experimental consistency and data integrity.[2] Several factors can influence the stability of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea in solution:

  • pH and Hydrolysis: The isothiourea linkage is susceptible to hydrolysis, especially under acidic or basic conditions. The presence of water can lead to the breakdown of the molecule into inactive byproducts.[2][3][4]

  • Solvent Choice: The polarity and protic nature of the solvent are critical. Protic solvents (like water, methanol, ethanol) can participate in degradation pathways, whereas polar aprotic solvents (like DMSO, DMF, Acetonitrile) are generally preferred for stock solutions.[2]

  • Temperature: Elevated temperatures can accelerate the rate of degradation. Like many organic molecules, thermal decomposition is a significant concern and can lead to the release of various volatile products.[5][6]

  • Light Exposure (Photostability): Exposure to UV or high-intensity visible light can induce photochemical degradation. It is crucial to evaluate the photostability of new chemical entities.[7][8]

Q3: What is the recommended procedure for preparing and storing a stock solution?

To ensure maximum longevity and reproducibility, adhere to the following best practices:

  • Solvent Selection: Use a dry, high-purity, polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Weighing: Weigh the compound in a low-humidity environment.

  • Dissolution: Dissolve the compound to the desired concentration. Gentle vortexing or sonication in a water bath can aid dissolution. Avoid excessive heating.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in amber glass vials or cryovials to minimize freeze-thaw cycles and light exposure.

  • Storage: Store aliquots at -20°C or, for long-term storage, at -80°C. Before use, allow an aliquot to equilibrate to room temperature completely before opening to prevent condensation of atmospheric moisture into the solution.

ParameterRecommendationRationale
Solvent Anhydrous DMSO, DMF, or AcetonitrileMinimizes potential for hydrolysis.[2]
Temperature -20°C (short-term) or -80°C (long-term)Reduces the rate of thermal degradation.[5]
Storage Vessel Amber glass vials or cryovialsProtects from light and ensures an inert storage surface.
Atmosphere Consider overlaying with an inert gas (Argon/Nitrogen)Prevents oxidation and degradation from atmospheric components.
Handling Prepare single-use aliquotsAvoids repeated freeze-thaw cycles which can degrade the compound.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during your experiments.

Problem 1: My compound has precipitated out of my stock solution or experimental buffer.

  • Probable Cause: This is often due to exceeding the compound's solubility limit in the chosen solvent system, a change in temperature, or solvent evaporation. The solubility of thiourea derivatives is highly dependent on the interplay between the compound and the solvent.[2]

  • Troubleshooting Workflow:

G start Precipitate Observed check_conc Is the concentration too high? start->check_conc warm_sonicate Gently warm solution (e.g., to 37°C) and sonicate check_conc->warm_sonicate redissolved Does it redissolve? warm_sonicate->redissolved yes Yes redissolved->yes Yes no No redissolved->no No use_fresh Precipitate was likely due to temperature change. Use promptly. yes->use_fresh consider_solvent Consider a cosolvent (e.g., DMSO) or prepare a new, lower concentration stock. no->consider_solvent end Issue Resolved use_fresh->end end2 Further Investigation Needed consider_solvent->end2 G Parent 1-Cyano-2-methyl-3- (3-methylphenyl)isothiourea Hydrolysis Hydrolysis (H₂O, pH dependent) Parent->Hydrolysis Products Degradation Products (e.g., N-cyano-N'-(3-methylphenyl)urea, 3-methylphenylcyanamide) Hydrolysis->Products Leads to loss of activity

Caption: Potential hydrolytic degradation of the parent compound.

  • Preventative Measures:

    • Prepare Fresh: Always prepare working solutions fresh from a frozen, concentrated stock immediately before an experiment.

    • Use High-Purity Solvents: Ensure solvents are anhydrous and of high grade.

    • Control pH: If working in aqueous buffers, conduct a stability study to find the optimal pH range (see Protocol below). Generally, neutral to slightly acidic conditions (pH 5-7) may be more favorable than basic conditions.

    • Protect from Light: Store solutions in the dark to prevent photodecomposition. [7]

Problem 3: I'm observing a gradual loss of biological activity or inconsistent results in my assays.

  • Probable Cause: This is the most critical issue and is almost certainly due to the degradation of the active compound over the course of the experiment, leading to a lower effective concentration.

  • Solution: Quantify the Stability: You must perform a stability study under your specific experimental conditions. The most reliable method for this is using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). [9][10]

Key Experimental Protocol

Protocol: Assessing the Solution Stability of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea via HPLC-UV

This protocol provides a framework to determine the stability of your compound in a specific buffer or solvent system over time.

1. Materials and Instrumentation:

  • 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • Buffers of interest (e.g., PBS at pH 7.4)

  • HPLC system with a UV detector and a C18 analytical column

2. Preparation:

  • Prepare a concentrated stock solution of the compound (e.g., 10 mM) in 100% anhydrous DMSO. This is your T=0 reference stock .

  • Determine the optimal wavelength for detection by performing a UV-Vis scan of the compound in your mobile phase.

  • Develop an isocratic or gradient HPLC method that gives a sharp, well-resolved peak for the parent compound.

3. Stability Experiment Procedure:

  • Spike the compound from the DMSO stock into your test buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM. Mix thoroughly. This is your Test Solution .

  • Immediately inject a sample of the Test Solution onto the HPLC. This is your T=0 sample . Record the peak area.

  • Incubate the remaining Test Solution under your exact experimental conditions (e.g., 37°C in an incubator).

  • At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the Test Solution and inject it onto the HPLC. Record the peak area at each time point.

  • As a control, dilute the T=0 reference stock in mobile phase at each time point and inject it to ensure the stability of the compound in the stock and the consistency of the HPLC system.

4. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Plot % Remaining versus Time to visualize the degradation kinetics.

Example Stability Data (Hypothetical)

Time (Hours)Peak Area (Arbitrary Units)% Remaining
01,500,000100%
11,350,00090%
21,210,00080.7%
4980,00065.3%
8650,00043.3%
24150,00010%

This data would suggest that the compound is highly unstable in the tested buffer, with a half-life of less than 8 hours, necessitating the use of freshly prepared solutions for all experiments.

G start Prepare 10 mM Stock in Anhydrous DMSO spike Spike Stock into Test Buffer (e.g., PBS) start->spike t0 IMMEDIATELY Inject 'T=0' Sample onto HPLC spike->t0 incubate Incubate Test Solution at Experimental Temp (e.g., 37°C) t0->incubate timepoints Inject Samples at Various Time Points (1h, 2h, 4h, etc.) incubate->timepoints analyze Calculate % Remaining vs. Time timepoints->analyze result Determine Stability Profile and Half-Life analyze->result

Sources

Troubleshooting

Technical Support Center: Purification of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

Welcome to the technical support guide for the purification of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the purification of this and structurally related isothiourea derivatives. Our guidance is rooted in fundamental chemical principles to provide you with robust, reproducible solutions.

Part 1: Frequently Asked Questions (FAQs)

This section covers preliminary questions and foundational knowledge for approaching the purification of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea.

Q1: What are the critical first steps after synthesizing the crude product?

A1: Before attempting any purification, it is crucial to characterize your crude material. This initial analysis provides a roadmap for your purification strategy.

  • Estimate Crude Yield: Determine the mass of your unpurified product to establish a baseline for calculating yield loss during purification.

  • Assess Physical State: Note whether the product is a solid, oil, or semi-solid. This will influence your choice between recrystallization (for solids) and chromatography.

  • Thin-Layer Chromatography (TLC) Analysis: TLC is your most powerful preliminary tool.[1]

    • Identify Your Product Spot: Spot the crude material alongside the starting materials if they are available. The product spot should be distinct.

    • Assess Purity: Count the number of spots. A single spot suggests high purity, while multiple spots indicate the presence of impurities. Note their relative retention factors (Rf).

    • Select a Solvent System: Use TLC to screen for an appropriate solvent system for column chromatography. An ideal Rf for the product is between 0.3 and 0.4.

  • Solubility Testing: Use small amounts of the crude product to test its solubility in various common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane, water). This is essential for planning either a recrystallization or a liquid-liquid extraction.[2]

Q2: What are the primary recommended purification techniques for this isothiourea derivative?

A2: Based on the structure—a moderately polar, likely solid organic compound—the two most effective purification methods are recrystallization and flash column chromatography.

  • Recrystallization: This is the preferred method if the compound is a solid and you can find a suitable solvent. It is often more scalable and cost-effective than chromatography. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain soluble or insoluble at all temperatures.[2]

  • Flash Column Chromatography: This is a highly versatile technique for separating the desired product from impurities with different polarities.[1][3][4] It is particularly useful when recrystallization fails, if the product is an oil, or if impurities have very similar solubility profiles to the product.

Q3: How do I systematically screen for an effective recrystallization solvent?

A3: A systematic approach is key.[2] Place a small amount of your crude solid (10-20 mg) in several test tubes. Add a small volume (0.5 mL) of a single solvent to each tube.

Solvent ClassExample Solvents to TestObservations to Look For
Alcohols Methanol, Ethanol, IsopropanolOften good candidates for moderately polar compounds.
Esters Ethyl AcetateGood for dissolving a wide range of organic compounds.
Halogenated Dichloromethane (DCM)Often too good at dissolving, may require an anti-solvent.
Aromatics TolueneCan be effective, especially for aromatic compounds.
Ethers Diethyl EtherGenerally used as an anti-solvent due to low boiling point.
Hydrocarbons Hexane, HeptaneAlmost certainly will act as an anti-solvent.
Polar Aprotic AcetonitrileAnother potential candidate for single-solvent recrystallization.

An ideal single solvent will dissolve the compound completely upon heating but will result in significant crystal formation upon cooling to room temperature or 0°C. If no single solvent is ideal, a two-solvent (binary) system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) is the next logical step.

Q4: What are the best starting conditions for flash column chromatography?

A4: The conditions for column chromatography are typically developed using TLC.

  • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a common starting point.

    • Begin by developing a TLC plate in 30% ethyl acetate in hexane.

    • If the Rf is too low (<0.2), increase the polarity by increasing the percentage of ethyl acetate.

    • If the Rf is too high (>0.6), decrease the polarity.

    • Aim for a product Rf of ~0.3 for the best separation on a column.[1]

  • Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel (dry loading). Dry loading is often superior as it can lead to better band sharpness and separation.

Part 2: Troubleshooting Guide

This section addresses specific problems that may arise during the purification process.

Recrystallization Issues
Q5: My compound is "oiling out" and forming a liquid layer instead of crystals. What's happening and how do I fix it?

A5: "Oiling out" occurs when the solute comes out of the hot solution at a temperature above its melting point, or if the solution is supersaturated with impurities.[5]

  • Causality: The compound has low solubility in the solvent at that high temperature, but the temperature is still high enough to melt the solid product as it separates from the solution. The presence of impurities can also depress the melting point of your compound, making this more likely.

  • Solutions:

    • Add More Solvent: Re-heat the mixture to dissolve the oil, then add more of the same solvent (10-20% more volume) to lower the saturation point. This should ensure that the solution cools to a lower temperature before precipitation begins.[5]

    • Lower the Crystallization Temperature Slowly: Allow the solution to cool much more gradually. A slower cooling rate encourages the formation of ordered crystal lattices rather than an amorphous oil.

    • Change Solvents: Switch to a lower-boiling point solvent. This forces the crystallization to occur at a temperature more likely to be below the compound's melting point.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q6: My recovery yield after recrystallization is very low (<50%). What are the likely causes?

A6: A low yield is a common and frustrating issue. The primary culprits are using too much solvent or premature crystallization.[5]

  • Causality & Solutions:

    • Excess Solvent: If you use more than the minimum amount of hot solvent required to dissolve your compound, a significant portion will remain in the mother liquor upon cooling.

      • Fix: If you still have the mother liquor, you can try to boil off some of the solvent to concentrate the solution and cool it again to recover a second crop of crystals. Note that the second crop may be less pure.

    • Premature Crystallization: If crystals form in the hot filtration step (if performed), you will lose product on the filter paper.

      • Fix: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a small amount of hot solvent to wash the filter paper to recover any precipitated product.

    • Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound even at low temperatures. Re-evaluate your solvent screening.

Q7: My recrystallized product looks clean, but TLC or NMR still shows impurities. What should I do?

A7: This indicates that the impurities have very similar solubility properties to your product, causing them to co-precipitate.

  • Causality: The impurity is being included in the crystal lattice of your product. This is common if the impurity is structurally very similar to the desired compound.

  • Solutions:

    • Repeat Recrystallization: A second recrystallization from the same or a different solvent system can often remove residual impurities.

    • Switch to Chromatography: This is often the definitive solution. Column chromatography separates based on polarity differences, which may be sufficient to resolve the impurity even if solubility is similar.[1]

    • Consider an Acid-Base Wash: If the impurity has an acidic or basic functional group that your product lacks, a liquid-liquid extraction (acid-base wash) prior to recrystallization can remove it.[6]

Chromatography Issues
Q8: On my TLC plate, the crude material stays on the baseline. What does this indicate?

A8: This means your compound is highly polar and is strongly adsorbing to the polar silica gel. The eluent is not polar enough to move it up the plate.

  • Causality: Strong interactions (like hydrogen bonding) between your compound and the silica gel stationary phase are preventing the mobile phase from eluting it.

  • Solutions:

    • Increase Eluent Polarity: Add a more polar solvent to your mobile phase. If you are using ethyl acetate/hexane, increase the percentage of ethyl acetate. If that is not enough, switch to a more polar system, such as dichloromethane/methanol. Start with 1-2% methanol in DCM and increase as needed.

    • Add a Modifier: Sometimes, adding a small amount of acid (acetic acid) or base (triethylamine) to the eluent can improve chromatography for acidic or basic compounds, respectively. For an isothiourea, which has basic nitrogen atoms, adding 0.5-1% triethylamine can help prevent streaking and improve mobility.

Q9: My product appears as a long streak rather than a defined spot on the TLC plate. How can I resolve this?

A9: Streaking is usually caused by overloading the sample, compound degradation on the silica, or poor solubility in the eluent.

  • Causality & Solutions:

    • Overloading: You have spotted too much material on the TLC plate.

      • Fix: Dilute your sample and spot a much smaller amount.

    • Acidity of Silica: Silica gel is slightly acidic and can cause decomposition or strong, irreversible binding of some compounds, especially amines.

      • Fix: As mentioned above, add a small amount (0.5-1%) of triethylamine to your eluent to neutralize the acidic sites on the silica.

    • Insolubility: The compound may be crashing out of the eluent as the spot travels up the plate.

      • Fix: Choose a solvent system in which your compound is more soluble.

Q10: I'm running a column, but the separation between my product and an impurity is very poor (ΔRf < 0.1). How can I improve this?

A10: Poor resolution requires optimizing the separation conditions.

  • Causality: The polarity of the product and the impurity are too similar for the chosen solvent system to effectively separate them.

  • Solutions:

    • Decrease Eluent Polarity: A less polar ("weaker") eluent will cause all compounds to move more slowly, often increasing the difference in their migration distances and improving separation.

    • Change Solvent System: Sometimes, changing the nature of the polar solvent can dramatically alter selectivity. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a toluene/acetone system can change the specific interactions with the silica gel and improve separation.

    • Use a Finer Mesh Silica: Higher-grade, smaller-particle silica gel provides a greater surface area and can lead to better resolution, although it may require higher pressure to run.

    • Run a Gradient Column: Instead of using a single eluent mixture (isocratic elution), start with a low-polarity eluent and gradually increase the polarity over the course of the separation. This keeps early-eluting bands tight and provides more power to move later-eluting bands off the column.

Part 3: Experimental Protocols & Data

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Following the screening guide in Q3, select the best single or binary solvent system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Use a magnetic stir bar or swirl the flask to aid dissolution on a hot plate.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels).[5] Slow cooling is critical for forming pure, large crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor adhering to the crystal surfaces.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., 20% ethyl acetate in hexane). Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution. Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder (dry loading).

  • Applying the Sample: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer. Gently add a small layer of sand on top to prevent disturbance of the sample layer.

  • Elution: Carefully add the eluent to the column. Apply pressure (using a hand pump or compressed air) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Part 4: Visualization of Workflows

General Purification Strategy

The following diagram outlines the decision-making process for purifying your target compound.

Purification_Workflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_decision Method Selection cluster_purification Purification Execution cluster_end Final Product Start Crude 1-Cyano-2-methyl-3- (3-methylphenyl)isothiourea TLC Analyze by TLC & Solubility Test Start->TLC Decision Is the product a solid with a good recrystallization solvent? TLC->Decision Recrystallize Perform Recrystallization Decision->Recrystallize Yes Chromatography Perform Column Chromatography Decision->Chromatography No (or if Recryst. fails) PureProduct Pure Product Recrystallize->PureProduct Chromatography->PureProduct

Caption: Decision workflow for selecting a purification method.

Troubleshooting Recrystallization "Oiling Out"

This diagram illustrates the logical steps to take when your compound fails to crystallize properly.

Oiling_Out_Troubleshooting Start Problem: Compound 'Oils Out' Reheat Re-heat to dissolve the oil Start->Reheat AddSolvent Add more hot solvent (10-20%) and cool slowly Reheat->AddSolvent Success1 Success: Crystals Form AddSolvent->Success1 Outcome Failure1 Failure: Oils out again AddSolvent->Failure1 Outcome ChangeSolvent Try a different, lower-boiling point solvent system Failure1->ChangeSolvent Next Step Success2 Success: Crystals Form ChangeSolvent->Success2 Outcome Failure2 Failure: Still oils out ChangeSolvent->Failure2 Outcome Chromatography Purify by Column Chromatography Failure2->Chromatography Final Resort

Caption: Troubleshooting steps for when a compound oils out.

References

  • Organic Chemistry Portal. (n.d.). Isothiourea synthesis by C-S coupling. Retrieved from [Link]

  • Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(8), 2327–2332. Retrieved from [Link]

  • ResearchGate. (n.d.). The strategies for the synthesis of S‐substituted isothioureas. Retrieved from [Link]

  • Smith, A. D., et al. (2018). Isothiourea-Catalyzed Enantioselective α-Alkylation of Esters via 1,6-Conjugate Addition to para-Quinone Methides. Molecules, 23(10), 2435. Retrieved from [Link]

  • Conroy, R., et al. (2022). Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Organic Letters, 24(23), 4236–4241. Retrieved from [Link]

  • Belmessieri, D., et al. (2022). Isothiourea-Catalyzed [2 + 2] Cycloaddition of C(1)-Ammonium Enolates and N-Alkyl Isatins. Organic Letters, 24(29), 5420–5424. Retrieved from [Link]

  • ResearchGate. (2005). Alkylation of Ethylenethiourea with Alcohols: A Convenient Synthesis of S-Alkyl-isothioureas Without Toxic Alkylating Agents. Retrieved from [Link]

  • Glazunova, E. Y., et al. (2012). Novel Isothiourea Derivatives as Potent Neuroprotectors and Cognition Enhancers: Synthesis, Biological and Physicochemical Properties. Journal of Medicinal Chemistry, 55(13), 6141–6151. Retrieved from [Link]

  • Kjær, A., & Rubinstein, K. (1953). Paper Chromatography of Thioureas. Acta Chemica Scandinavica, 7, 528-536. Retrieved from [Link]

  • Clayden, J., et al. (2025). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. Chemical Science. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify my bis thiourea compound?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Separation of isomers of chiral thiourea derivatives by spontaneous resolution, and rationale of molecular recognition. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyano-2-methylisothiourea. Retrieved from [Link]

  • Google Patents. (n.d.). GB2107306A - Isothiourea and isourea derivatives and process for the preparation thereof.
  • Al-Majid, A. M., et al. (2018). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2018(4), M1016. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

Welcome to the technical support center for 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the common yet sig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the common yet significant hurdle of poor solubility with this compound. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Introduction: Understanding the Molecule

1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is a substituted isothiourea. Its structure, featuring a hydrophobic 3-methylphenyl group and a polar cyano-isothiourea backbone, presents a classic solubility challenge. The planar phenyl ring and potential for intermolecular hydrogen bonding can lead to high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. Poor aqueous solubility is a major obstacle in pharmaceutical development, affecting more than 40% of new chemical entities (NCEs) and hindering bioavailability and the development of effective formulations.[1][2] This guide provides a systematic approach to tackling this issue.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've just received my first batch of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea and it's not dissolving in my standard buffers or solvents. Where do I begin?

A1: Initial Assessment and Basic Solvent Screening

This is the most common starting point. The initial insolubility suggests the compound is likely a crystalline solid with low aqueous solubility. The first step is to perform a qualitative, broad-spectrum solvent screening to understand its general polarity. Do not commit your entire batch of material to this process. Use small, measured amounts (e.g., 1-2 mg).

Core Principle: The principle of "like dissolves like" is your initial guide. We will test a range of solvents from polar to non-polar to identify a suitable starting point for further optimization.

Step-by-Step Initial Screening Protocol:

  • Preparation: Dispense ~1 mg of the compound into several separate, small, clear glass vials.

  • Solvent Addition: Add a small, fixed volume (e.g., 100 µL) of a single test solvent to each vial.

  • Observation: Vortex each vial vigorously for 30-60 seconds at room temperature. Observe for dissolution. A compound is generally considered "soluble" if a clear solution forms without visible particles.

  • Incremental Addition: If the compound has not dissolved, add another 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.

  • Record Observations: Meticulously record your observations in a table.

Table 1: Initial Solvent Screening Log

Solvent ClassSolvent ExampleVolume Added (µL)Observation (Insoluble, Partially Soluble, Soluble)Notes (e.g., Warming required)
Polar Protic Water100 - 1000
Methanol100 - 1000
Ethanol100 - 1000
Dipolar Aprotic Dimethyl Sulfoxide (DMSO)100 - 1000
Dimethylformamide (DMF)100 - 1000
Acetonitrile (ACN)100 - 1000
Non-Polar Aprotic Dichloromethane (DCM)100 - 1000
Toluene100 - 1000
Ethyl Acetate100 - 1000
Q2: Why is this specific isothiourea derivative likely to be poorly soluble, and how does that guide my strategy?

A2: Physicochemical Rationale for Poor Solubility

Understanding the "why" is critical for developing a logical solubilization strategy. Several features of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea contribute to its expected low solubility:

  • Hydrophobicity: The 3-methylphenyl (tolyl) group is non-polar and contributes significant hydrophobic character, which is unfavorable for interaction with polar solvents like water.

  • Crystal Lattice Energy: The planar phenyl ring allows for efficient π-stacking in the crystal lattice. Furthermore, the N-H group and the cyano group's nitrogen atom can participate in intermolecular hydrogen bonding. These strong intermolecular forces create a stable crystal structure that requires a significant amount of energy to disrupt, resulting in low solubility.

  • Lack of Ionizable Groups (at neutral pH): While the isothiourea moiety is basic, it is not fully ionized at neutral pH. A neutral molecule is generally less water-soluble than its corresponding salt form.

This analysis leads to a clear workflow for improving solubility, starting with simple methods and progressing to more complex ones if needed.

G cluster_0 A Initial Problem: Compound is Insoluble B Perform Broad Solvent Screen (Table 1) A->B C Is an organic solvent acceptable for the experiment? B->C Solubility Found? D Use best organic solvent (e.g., DMSO, Ethanol) C->D Yes E Is an aqueous system required? C->E No K Solution Found D->K F Attempt pH Modification (See Q3) E->F G Is solubility sufficient? F->G H Attempt Co-Solvency (See Q4) G->H No G->K Yes I Is solubility sufficient? H->I J Explore Advanced Methods (Solid Dispersion, Surfactants) (See Q5) I->J No I->K Yes J->K If successful

Caption: A decision workflow for systematic solubility enhancement.

Q3: My experiment requires an aqueous buffer. Can I use pH modification to solubilize the compound?

A3: Yes, this should be your primary strategy for aqueous systems.

The isothiourea group is a weak base. By lowering the pH of the medium, you can protonate the basic nitrogen atom, forming a positively charged salt. This salt form will have significantly higher aqueous solubility than the neutral molecule due to favorable ion-dipole interactions with water.

Mechanism of pH-Dependent Solubilization:

G cluster_0 High pH (e.g., > 8.0) cluster_1 Low pH (e.g., < 6.0) Neutral R-N=C(SR')-NH-CN (Neutral Form) Poorly Soluble Protonated [R-NH=C(SR')-NH-CN]⁺ X⁻ (Protonated Salt Form) More Soluble Neutral->Protonated + H⁺ (Acid) Protonated->Neutral - H⁺ (Base)

Caption: How a co-solvent enhances solubility of a hydrophobic solute.

Q5: I need to prepare a formulation for in vivo studies, and the required concentration is still unachievable. What advanced methods can I explore?

A5: For high-concentration or challenging formulations, advanced drug delivery technologies are necessary.

When simple pH and co-solvent strategies fail, more sophisticated formulation approaches are required. These methods aim to either create a more soluble physical form of the drug or use carriers to keep it dispersed in a stable state.

Table 2: Advanced Solubilization Strategies

TechniqueMechanismAdvantagesConsiderations
Solid Dispersions The drug is molecularly dispersed in a hydrophilic polymer matrix (e.g., PVP, HPMC, PEG). [2][3]This converts the crystalline drug into a higher-energy, more soluble amorphous state. [2][4]Significant increase in apparent solubility and dissolution rate. [1]Requires specialized manufacturing (e.g., spray drying, hot-melt extrusion). Amorphous form can be physically unstable and revert to the crystalline state. [3]
Inclusion Complexation The hydrophobic part of the drug molecule (the methylphenyl group) is encapsulated within the cavity of a cyclodextrin, a host molecule with a hydrophilic exterior. [1][5]Forms a true solution, increases aqueous solubility, and can improve stability.Limited by the stoichiometry of the complex and the drug's molecular size. Can be expensive for large-scale use.
Surfactant-based Systems (Micelles) Surfactants (e.g., Polysorbate 80, Cremophor EL) form micelles in water above their critical micelle concentration. The hydrophobic core of the micelle can solubilize the drug. [6]High drug-loading capacity. Can be used to formulate oils and poorly soluble drugs.Potential for toxicity depending on the surfactant and concentration used.
Nanosuspensions The particle size of the drug is reduced to the nanometer range (<1000 nm) through techniques like high-pressure homogenization or milling. [1][7]Increases the surface area-to-volume ratio, which dramatically increases the dissolution rate according to the Noyes-Whitney equation. [2]Does not increase the equilibrium solubility but can maintain a supersaturated state. Requires specialized equipment and stabilizers to prevent particle aggregation. [8]

Recommendation: For early-stage research, forming an inclusion complex with a cyclodextrin like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is often the most accessible and effective advanced method to try in a lab setting.

References
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Khadka, P., et al. (2014). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 2(3), 1-13. [Link]

  • Prajapati, R., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 15(1), 1-10. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). Strategies for Solubility Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80. [Link]

  • Sareen, S., Mathew, G., & Joseph, L. (2012). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 4(2), 1-8. [Link]

  • Zefirov, N. S., et al. (2009). Novel isothiourea derivatives as potent neuroprotectors and cognition enhancers: synthesis, biological and physicochemical properties. Journal of Medicinal Chemistry, 52(9), 2830-2843. [Link]

  • Zefirov, N. S., et al. (2009). Novel Isothiourea Derivatives as Potent Neuroprotectors and Cognition Enhancers: Synthesis, Biological and Physicochemical Properties. Journal of Medicinal Chemistry, 52(9), 2830-2843. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Smith, A. M., et al. (2018). Evaluating polymer-supported isothiourea catalysis in industrially-preferable solvents for the acylative kinetic resolution of secondary and tertiary heterocyclic alcohols in batch and flow. Catalysis Science & Technology, 8, 5921-5933. [Link]

  • G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. [Link]

  • Smith, A. M., et al. (2018). Evaluating polymer-supported isothiourea catalysis in industrially-preferable solvents for the acylative kinetic resolution of secondary and tertiary heterocyclic alcohols in batch and flow. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85081, 1-Cyano-2-methylisothiourea. [Link]

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(10), 1361-1378. [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

Welcome to the technical support center for the synthesis and optimization of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. This guide is intended for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and its derivatives. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your chemical synthesis.

Introduction to the Synthesis

The synthesis of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves the reaction of m-toluidine with N-Cyanoimido-S,S-dimethyl-dithiocarbonate[1]. This reaction proceeds via a nucleophilic substitution, where the amino group of m-toluidine attacks the electrophilic carbon of the dithiocarbonate, leading to the displacement of a methylthio group.

Understanding the nuances of this reaction is critical for troubleshooting and optimization. This guide will walk you through potential challenges and provide solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea?

A1: The reaction proceeds through a nucleophilic addition-elimination mechanism. The nitrogen atom of m-toluidine acts as a nucleophile, attacking the carbon atom of the N-Cyanoimido-S,S-dimethyl-dithiocarbonate. This is followed by the elimination of methanethiol to form the final isothiourea product.

Q2: What are the most critical parameters to control during the reaction?

A2: The most critical parameters are temperature, reaction time, and the purity of the starting materials. The reaction temperature can influence the rate of reaction and the formation of side products. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time[2].

Q3: What are some common side products, and how can they be minimized?

A3: Common side products can include unreacted starting materials, the formation of symmetrical thioureas, and potential dimerization or decomposition of the N-Cyanoimido-S,S-dimethyl-dithiocarbonate. Minimizing these can be achieved by carefully controlling the stoichiometry of the reactants and the reaction temperature. Using freshly prepared or purified N-Cyanoimido-S,S-dimethyl-dithiocarbonate is also recommended.

Q4: What is the best method for purifying the final product?

A4: The product is typically a solid and can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. For less pure samples, column chromatography using silica gel is an effective method[3][4].

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea.

Symptom Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Low Nucleophilicity of m-toluidine: The amine may not be sufficiently reactive under the current conditions. 2. Inactive N-Cyanoimido-S,S-dimethyl-dithiocarbonate: The reagent may have degraded due to improper storage or handling. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Increase Reaction Temperature: Gently heat the reaction mixture to increase the reaction rate. A temperature of 40-45 °C has been reported for a similar synthesis[5]. Monitor for side product formation at higher temperatures. 2. Verify Reagent Quality: Use freshly prepared or properly stored N-Cyanoimido-S,S-dimethyl-dithiocarbonate. Consider running a small-scale test reaction with a more nucleophilic amine to confirm its reactivity. 3. Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and yield.
Formation of Multiple Products (Visible on TLC) 1. Side Reactions: Competing reactions, such as the formation of symmetrical thioureas or other byproducts, may be occurring. 2. Decomposition of Starting Material: The N-Cyanoimido-S,S-dimethyl-dithiocarbonate may be decomposing under the reaction conditions.1. Control Stoichiometry: Ensure the correct molar ratio of reactants is used. A slight excess of one reactant may be necessary, but this should be optimized. 2. Lower Reaction Temperature: If decomposition is suspected, running the reaction at a lower temperature for a longer period may improve the product profile. 3. Purification: Isolate the desired product from the mixture using column chromatography[4].
Product is an Oil or Difficult to Crystallize 1. Presence of Impurities: Impurities can inhibit crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent may not be suitable for inducing crystallization.1. Purify by Column Chromatography: Use column chromatography to remove impurities before attempting recrystallization. 2. Solvent Screening for Recrystallization: Experiment with different solvent systems. Common choices include ethanol, methanol, or mixtures with water or hexane[6]. Start by dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, and then add a co-solvent in which it is less soluble until turbidity is observed. Allow to cool slowly.
Characterization Data (NMR, IR, MS) is Inconsistent with the Expected Structure 1. Incorrect Product Formation: The reaction may have yielded an unexpected product. 2. Presence of Contaminants: The sample may be contaminated with residual solvent or byproducts.1. Re-evaluate Synthetic Strategy: If the major product is not the desired isothiourea, reconsider the reaction conditions and starting materials. 2. Thorough Purification: Ensure the product is completely dry and free of solvent. Re-purify if necessary. 3. Detailed Spectral Analysis: Compare the obtained spectra with predicted data and spectra of analogous compounds to identify the structure of the product and any impurities.

Experimental Protocol

This protocol provides a general procedure for the synthesis of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea.

Materials:
  • m-Toluidine

  • N-Cyanoimido-S,S-dimethyl-dithiocarbonate

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:
  • In a round-bottom flask, dissolve N-Cyanoimido-S,S-dimethyl-dithiocarbonate (1.0 eq.) in ethanol.

  • To this stirred solution, add a solution of m-toluidine (1.0-1.1 eq.) in ethanol dropwise at room temperature.

  • Heat the reaction mixture to 40-45 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature and then in an ice bath for 30 minutes to induce precipitation.

  • Collect the precipitate by suction filtration and wash the solid with cold ethanol, followed by cold diethyl ether.

  • Dry the product under vacuum to obtain 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea.

Purification:
  • Recrystallization: The crude product can be recrystallized from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Column Chromatography: If further purification is needed, use silica gel chromatography. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity can be effective[7].

Characterization

Accurate characterization of the final product is essential to confirm its identity and purity.

Predicted Spectroscopic Data:
Technique Expected Observations
¹H NMR Aromatic protons (m-substituted pattern), singlet for the S-CH₃ group, singlet for the N-H proton, and a singlet for the aryl-CH₃ group.
¹³C NMR Peaks corresponding to the cyano group (C≡N), the isothiourea carbon (C=N), aromatic carbons, and the methyl carbons (S-CH₃ and aryl-CH₃).
FTIR (cm⁻¹) Characteristic absorption bands for N-H stretching, C≡N stretching, C=N stretching, and aromatic C-H and C=C stretching.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product, along with characteristic fragmentation patterns.
Predicted ¹H and ¹³C NMR Chemical Shifts:

Online prediction tools can provide an estimate of the expected NMR chemical shifts[8][9][10].

  • Predicted ¹H NMR (in CDCl₃):

    • Aromatic Protons (phenyl ring): ~7.0-7.4 ppm (multiplet)

    • NH Proton: ~8.5-9.5 ppm (broad singlet)

    • S-CH₃ Protons: ~2.5 ppm (singlet)

    • Aryl-CH₃ Protons: ~2.4 ppm (singlet)

  • Predicted ¹³C NMR (in CDCl₃):

    • C=N (isothiourea): ~160-170 ppm

    • Aromatic Carbons: ~120-140 ppm

    • C≡N (cyano): ~115-120 ppm

    • Aryl-CH₃: ~21 ppm

    • S-CH₃: ~15 ppm

FTIR Spectroscopy:

The FTIR spectrum should exhibit the following characteristic peaks[11][12][13][14]:

  • ~3200-3400 cm⁻¹: N-H stretching vibration.

  • ~2170-2200 cm⁻¹: C≡N (nitrile) stretching. This is a sharp and characteristic peak.

  • ~1580-1620 cm⁻¹: C=N stretching of the isothiourea group.

  • ~1450-1600 cm⁻¹: Aromatic C=C stretching vibrations.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2960 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

Mass Spectrometry:

The mass spectrum should show the molecular ion peak (M⁺). Common fragmentation patterns for related compounds involve cleavage adjacent to the carbonyl or thiocarbonyl group, as well as fragmentation of the aromatic ring[15][16][17][18][19].

Visual Workflow and Diagrams

Reaction Workflow

ReactionWorkflow reagents Starting Materials: m-Toluidine N-Cyanoimido-S,S-dimethyl- dithiocarbonate Ethanol reaction Reaction: 40-45 °C, 4-6 h reagents->reaction workup Work-up: Cooling & Precipitation reaction->workup filtration Filtration & Washing: Cold Ethanol & Diethyl Ether workup->filtration crude_product Crude Product filtration->crude_product purification Purification: Recrystallization or Column Chromatography crude_product->purification final_product Pure Product: 1-Cyano-2-methyl-3-(3- methylphenyl)isothiourea purification->final_product characterization Characterization: NMR, FTIR, MS final_product->characterization

Caption: General workflow for the synthesis of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea.

Troubleshooting Decision Tree

TroubleshootingTree start Low or No Yield? check_reagents Check Reagent Quality and Stoichiometry start->check_reagents increase_temp Increase Reaction Temperature start->increase_temp optimize_time Optimize Reaction Time start->optimize_time multiple_spots Multiple Spots on TLC? check_reagents->multiple_spots increase_temp->multiple_spots optimize_time->multiple_spots lower_temp Lower Reaction Temperature multiple_spots->lower_temp column Purify by Column Chromatography multiple_spots->column oily_product Oily Product? column->oily_product oily_product->column Re-purify solvent_screen Screen Recrystallization Solvents oily_product->solvent_screen

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Jetir.org. (n.d.). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Retrieved from [Link]

  • Gelb, M. H., & Sligar, S. G. (1987). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry, 1(2), 151–158.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Supplementary Information. (n.d.). Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(23), 8206.
  • Xin, J., et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics.
  • Chemistry Steps. (n.d.). Reactions of Amines Practice Problems. Retrieved from [Link]

  • Xu, J., et al. (2021).
  • Kumavat, P., et al. (2013). Green synthesis of symmetrical N, N′-disubstituted thiourea derivatives in water using solar energy.
  • Chemical Shifts. (n.d.). 3-(p-chlorophenyl)-1-cyano-2-phenylpseudourea - Optional[1H NMR]. Retrieved from [Link]

  • Reva, I. D., Ilieva, S. V., & Fausto, R. (2001). Conformational isomerism in methyl cyanoacetate: A combined matrix-isolation infrared spectroscopy and molecular orbital study.
  • Lee, J., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. Molecules, 28(14), 5468.
  • Al-Zaydi, K. M. (2011). Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles. ARKIVOC, 2011(2), 227-239.

Sources

Optimization

Technical Support Center: 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

Welcome to the dedicated technical support guide for 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea (C₁₀H₁₁N₃S, CAS: 21504-97-2). This resource is designed for researchers, medicinal chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea (C₁₀H₁₁N₃S, CAS: 21504-97-2). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental complexities associated with this molecule. Given that specific degradation data for this compound is not extensively published, this guide synthesizes established chemical principles from related N-cyanoisothiourea and thiourea derivatives to provide predictive insights and robust troubleshooting strategies. Our goal is to empower you to anticipate challenges, ensure experimental reproducibility, and maintain the integrity of your results.

Section 1: Predicted Degradation Pathways

Understanding the potential chemical liabilities of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is critical for designing stable formulations and interpreting analytical data. The molecule's structure incorporates several reactive functional groups: an N-cyano group, an isothiourea linkage, and an aromatic ring. Each presents a potential site for degradation under common experimental and storage conditions.

Hydrolytic Degradation

Hydrolysis is a primary concern for isothioureas, with the reaction outcome being highly dependent on pH.[1] The isothiourea linkage is susceptible to cleavage, and the N-cyano group can also be hydrolyzed to a urea functionality.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by protonation of one of the nitrogen atoms. This activates the central carbon for nucleophilic attack by water. The likely pathway leads to the cleavage of the C-S bond, releasing methanethiol, and the eventual formation of a substituted guanidine or subsequent hydrolysis products. The cyano group can also be hydrolyzed to a primary amide and then to a carboxylic acid under more vigorous acidic conditions.[2][3]

  • Base-Catalyzed Hydrolysis: In alkaline environments, the hydroxide ion can directly attack the electrophilic carbon of the isothiourea. This pathway can lead to the formation of a substituted urea derivative by desulfurization, or cleavage to form m-toluidine and other fragments. Non-aqueous alkaline conditions, using reagents like NaOH in methanol, can also facilitate this process, sometimes with different selectivity compared to aqueous hydrolysis.[4]

Hydrolytic_Degradation cluster_acid Acidic Conditions (H₃O⁺) cluster_base Alkaline Conditions (OH⁻) Parent 1-Cyano-2-methyl-3- (3-methylphenyl)isothiourea Protonated_Intermediate Protonated Intermediate Parent->Protonated_Intermediate H⁺ Carbodiimide Methyl N-(3-methylphenyl)- carbamimidothioate (Desulfurization Intermediate) Parent->Carbodiimide -H₂S Toluidine m-Toluidine Parent->Toluidine Cleavage Guanidine_Deriv N-Cyano-N'-(3-methylphenyl)guanidine + CH₃SH Protonated_Intermediate->Guanidine_Deriv +H₂O -CH₃SH Urea_Deriv_Acid 1-(3-Methylphenyl)urea Guanidine_Deriv->Urea_Deriv_Acid Hydrolysis -H₂NCN Urea_Deriv_Base 1-Cyano-3-(3-methylphenyl)urea Carbodiimide->Urea_Deriv_Base Tautomerization/ Hydrolysis

Caption: Predicted hydrolytic degradation pathways under acidic and alkaline conditions.

Thermal Degradation

Thiourea and its derivatives are known to decompose upon heating.[5][6] The thermal decomposition of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is likely to proceed through intramolecular rearrangement or fragmentation. Key predicted products include m-tolyl isothiocyanate and N-cyano-S-methylisothiourea, arising from the cleavage of the C-N bond. Further decomposition can release volatile products such as ammonia and carbon disulfide, which may be detectable by a characteristic odor.[7]

Thermal_Degradation Parent 1-Cyano-2-methyl-3- (3-methylphenyl)isothiourea Transition_State [Transition State] Parent->Transition_State Δ (Heat) Product1 m-Tolyl isothiocyanate Transition_State->Product1 Product2 N-Cyano-S-methylisothiourea Transition_State->Product2 Volatiles Further Decomposition: NH₃, CS₂, etc. Product1->Volatiles Product2->Volatiles

Caption: Proposed primary fragmentation pattern under thermal stress.

Photodegradation

Many thiourea-containing compounds are sensitive to light.[8] A common photodegradation pathway involves the elimination of hydrogen sulfide to form a carbodiimide intermediate.[9] This highly reactive intermediate is then readily attacked by ambient moisture, yielding the corresponding urea derivative. For the title compound, this would result in the formation of 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)urea. Therefore, protection from light, especially UV radiation, is crucial during storage and handling.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Problem / Observation Probable Cause(s) Recommended Actions & Scientific Rationale
Inconsistent biological activity or variable IC₅₀ values between experiments. Compound Degradation: The active parent compound is degrading in the assay medium (e.g., aqueous buffer, cell culture media) over the course of the experiment.1. Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use from a validated solid stock.[8] 2. Conduct Time-Zero Analysis: Use an appropriate analytical method (e.g., HPLC, LC-MS) to determine the compound's purity in the final assay buffer at the beginning (t=0) and end of the experiment. This quantifies its stability under actual use conditions. 3. Evaluate Buffer pH: The stability of isothioureas is often pH-dependent.[8] If your assay buffer is acidic or alkaline, consider if a stability issue is at play. You may need to perform a pH stability profile (see Protocol 4.2).
Appearance of new, unexpected peaks in HPLC or LC-MS chromatograms over time. Formation of Degradation Products: The compound is breaking down into one or more new chemical entities via hydrolysis, oxidation, or another pathway.1. Characterize Degradants: Use LC-MS/MS to obtain the mass of the new peaks. Compare these masses to the predicted degradation products (e.g., the corresponding urea, guanidine, or cleavage fragments).[10] 2. Perform Forced Degradation: Systematically expose the compound to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products. This can help confirm the identity of the unknown peaks seen in your stability samples (see Protocol 4.2).
Solid compound develops a yellowish tint or a faint sulfur/ammonia odor. Oxidation or Hydrolysis: Discoloration often points to oxidation or photodegradation. Odors are indicative of thermal decomposition or hydrolysis, releasing volatile byproducts like ammonia or thiols.[8]1. Verify Storage Conditions: Ensure the solid is stored in a tightly sealed, amber glass vial in a cool, dark, and dry place (e.g., a desiccator).[8] 2. Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture. 3. Purity Re-assessment: Before using a batch that shows signs of degradation, re-verify its purity via HPLC or melting point determination.
Compound precipitates out of aqueous buffer solution during an experiment. 1. Exceeded Solubility Limit. 2. Formation of Insoluble Degradants: A degradation product may be significantly less soluble than the parent compound. 3. pH-Dependent Solubility. 1. Determine Solubility: Empirically determine the compound's solubility in your specific buffer system. 2. Use Co-solvents: If solubility is limiting, consider using a small percentage (typically <1%) of a biocompatible organic co-solvent like DMSO or ethanol. Ensure the co-solvent itself does not induce degradation. 3. Filter Solutions: If storing solutions, filter them through a 0.22 µm filter before use to remove any insoluble matter or precipitates that may have formed.[8]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for solid 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea? A: To maximize shelf-life, the solid compound should be stored in a tightly sealed, amber vial to protect from light and moisture, at a controlled cool temperature (2-8°C is recommended), and under a dry atmosphere. For long-term storage, placing the vial inside a desiccator and flushing with an inert gas (argon or nitrogen) is best practice.[8]

  • Q2: How should I prepare and store stock solutions of this compound? A: High-concentration stock solutions should be prepared in an anhydrous, aprotic solvent like DMSO or DMF. These stocks should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage due to the risk of hydrolysis. Prepare working dilutions in aqueous buffers immediately before use.

  • Q3: Which analytical techniques are best for monitoring the stability of this compound and detecting its degradation products? A: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse method for purity assessment and stability studies. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid or TFA) and acetonitrile is a good starting point. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying degradation products by providing mass information, which can help elucidate degradation pathways.[11][12]

  • Q4: Are there any known incompatibilities with common solvents or excipients? A: Avoid highly acidic or alkaline aqueous solutions, as they will likely accelerate hydrolysis. Be cautious with protic solvents (e.g., methanol, ethanol) for long-term storage, as they can participate in solvolysis reactions. Also, avoid strong oxidizing agents. The compatibility with specific formulation excipients should be determined empirically through a formal stability study.

Section 4: Experimental Protocols

Protocol: HPLC-UV Method for Purity Assessment and Stability Monitoring

This protocol provides a general starting point for developing a stability-indicating HPLC method.

  • Instrumentation: HPLC system with a UV/PDA detector, autosampler, and column heater.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-17 min: Linear gradient to 5% A, 95% B

    • 17-20 min: Hold at 5% A, 95% B

    • 20-21 min: Linear gradient back to 95% A, 5% B

    • 21-25 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance (e.g., 254 nm, or determine λₘₐₓ by scanning).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL.

Protocol: Forced Degradation Study Workflow

A forced degradation study is essential to understand the intrinsic stability of the molecule and to validate that your analytical method is "stability-indicating."

Forced_Degradation_Workflow Start Prepare 5 Samples of Compound (~1 mg/mL in 50:50 ACN:H₂O) Control Control Sample (Store at 4°C in dark) Start->Control Acid Acid Hydrolysis Add 0.1 M HCl, heat at 60°C Start->Acid Base Base Hydrolysis Add 0.1 M NaOH, heat at 60°C Start->Base Oxidative Oxidative Stress Add 3% H₂O₂, RT, in dark Start->Oxidative Thermal Thermal Stress (Solution) Heat at 60°C, in dark Start->Thermal Photolytic Photolytic Stress Expose to UV/Vis light (ICH Q1B) Start->Photolytic Analysis Analyze All Samples by Validated HPLC & LC-MS/MS Method (e.g., at 0, 2, 4, 8, 24 hours) Control->Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Report Report % Degradation Identify Major Degradants Confirm Peak Purity Analysis->Report

Caption: Workflow for a comprehensive forced degradation study.

Procedure:

  • Preparation: Prepare separate solutions of the compound. One will serve as the control, and the others will be subjected to different stress conditions.

  • Stress Conditions:

    • Acid: Add hydrochloric acid to a final concentration of 0.1 M.

    • Base: Add sodium hydroxide to a final concentration of 0.1 M. (Note: Neutralize acid/base samples with an equimolar amount of base/acid before injection).

    • Oxidation: Add hydrogen peroxide to a final concentration of 3%.

    • Thermal: Heat one sample in a controlled-temperature oven or water bath.

    • Photolytic: Expose one sample to a calibrated light source according to ICH Q1B guidelines. Keep a wrapped control sample next to it.

  • Time Points: Collect aliquots from each condition at specified time points (e.g., 0, 2, 8, 24 hours).

  • Analysis: Analyze all samples by the validated HPLC-UV method to quantify the parent compound and detect degradation products. Use LC-MS to identify the masses of the new peaks.

  • Evaluation: The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, adjust the stress condition (e.g., lower temperature, change acid concentration). A good method will show baseline separation between the parent peak and all major degradation peaks.

References

  • Lizarraga, E., et al. (2008). Mechanism of thermal decomposition of thiourea derivatives. Journal of Thermal Analysis and Calorimetry, 93(3), 845–852. Retrieved from [Link]

  • AKJournals. (2008). MECHANISM OF THERMAL DECOMPOSITION OF THIOUREA DERIVATIVES. Retrieved from [Link]

  • Ontario Ministry of the Environment. (n.d.). Analytical Method Summaries. Retrieved from [Link]

  • Lizarraga, E., et al. (2008). Mechanism of thermal decomposition of thiourea derivatives. ResearchGate. Retrieved from [Link]

  • Mascitti, P., et al. (2020). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. Retrieved from [Link]

  • Ku, Y., & Chen, H. W. (1995). Photodegradation of diafenthiuron in water. PubMed. Retrieved from [Link]

  • Nguyen, M. T., et al. (2004). Theoretical study on the thermal decomposition of thiourea. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2006). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. The Journal of Physical Chemistry B, 110(35), 17378–17384. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Al-Sabbagh, B. H., et al. (2021). Thiourea Degradation in Aqueous Solutions via Ozonation. ResearchGate. Retrieved from [Link]

  • de Oliveira, H. P., et al. (2014). Degradation of ethylenethiourea pesticide metabolite from water by photocatalytic processes. ResearchGate. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2022). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. PubMed Central. Retrieved from [Link]

  • Di Giacomo, M., et al. (2003). Synthesis and biological evaluation of 3-benzyl-1-methyl- and 1-methyl-3-phenyl-isothioureas as potential inhibitors of iNOS. PubMed. Retrieved from [Link]

  • Vione, D., et al. (2021). Insights into the Time Evolution of Slowly Photodegrading Contaminants. MDPI. Retrieved from [Link]

  • Thomson, D. W., et al. (2019). Isothiourea-catalysed enantioselective pyrrolizine synthesis: synthetic and computational studies. PubMed Central. Retrieved from [Link]

  • Al-Mokyna, A. A., et al. (2023). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyano-2-methylisothiourea. Retrieved from [Link]

  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKAT USA. Retrieved from [Link]

  • Hunt, J. T., et al. (2002). SAR and pH stability of cyano-substituted epothilones. PubMed. Retrieved from [Link]

  • Minichmayr, I. (2023). Clinical Implications and Phases of Drug Metabolism Pathways. Longdom Publishing. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). Analytical Methods - Toxicological Profile for Cadmium. NCBI Bookshelf. Retrieved from [Link]

  • Humpage, A. R. (2001). Evaluation of Analytical Methods for Detection and Quantification of Cyanotoxins in Relation to Australian Drinking Water Guidelines. ResearchGate. Retrieved from [Link]

  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. Retrieved from [Link]

  • Southern California Coastal Water Research Project. (n.d.). Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled Water. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. Retrieved from [Link]

  • AK LECTURES. (2014, July 7). Acid Induced Hydrolysis of Nitriles. YouTube. Retrieved from [Link]

  • Al-Zaydi, K. M., et al. (2018). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. Retrieved from [Link]

  • Růžička, A., et al. (2003). Methyl 3-amino-2-cyanoacrylate. ResearchGate. Retrieved from [Link]

  • Bioman Explains. (2023, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-cyano-3-phenyl-2-propenoate. Retrieved from [Link]

Sources

Troubleshooting

identifying and minimizing byproducts in 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea synthesis

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered durin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to help you optimize your reaction outcomes.

I. Synthesis Overview & Mechanism

The synthesis of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea typically proceeds via the reaction of m-toluidine with N-Cyanoimido-S,S-dimethyl-dithiocarbonate.[1] Another common route involves the reaction of the corresponding thiourea with a methylating agent like methyl iodide or dimethyl sulfate.[2] Understanding the reaction mechanism is crucial for troubleshooting and minimizing byproduct formation.

The reaction generally involves the nucleophilic attack of the amine (m-toluidine) on one of the electrophilic carbons of the dithiocarbonate, followed by the elimination of methanethiol.

Reaction Scheme:

m-Toluidine + N-Cyanoimido-S,S-dimethyl-dithiocarbonate → 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea + CH₃SH

Alternatively, the S-methylation of the corresponding N-cyano-N'-(3-methylphenyl)thiourea is a viable pathway.

Mechanism Visualization

reaction_mechanism m-Toluidine m-Toluidine Intermediate Tetrahedral Intermediate m-Toluidine->Intermediate Nucleophilic Attack Dithiocarbonate N-Cyanoimido-S,S-dimethyl- dithiocarbonate Dithiocarbonate->Intermediate Product 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea Intermediate->Product Elimination Byproduct Methanethiol (CH3SH) Intermediate->Byproduct

Caption: Proposed reaction mechanism for the synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this synthesis?

The primary routes utilize either the reaction of m-toluidine with N-Cyanoimido-S,S-dimethyl-dithiocarbonate[1] or the S-methylation of a pre-formed thiourea derivative. The choice of starting materials often depends on their commercial availability and the desired scale of the reaction.

Q2: What analytical techniques are recommended for monitoring reaction progress and purity?

Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product.[3] For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the preferred method, providing quantitative data on the main product and any impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for structural confirmation.[5]

Q3: What are the typical reaction conditions?

A common procedure involves reacting the arylamine (m-toluidine) with dimethyl N-cyanodithioiminocarbonate in a solvent like ethanol at a moderately elevated temperature (e.g., 40-45 °C) for several hours.[6] The product often precipitates upon cooling and can be isolated by filtration.[6]

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low Yield of the Desired Product

Low yields can be frustrating and point to several potential issues within the reaction setup or execution.

Potential Cause Explanation Recommended Solution Expected Outcome
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or temperature.Monitor the reaction closely using TLC until the limiting starting material is consumed.[3] If the reaction stalls, consider a modest increase in temperature or extending the reaction time.Drive the reaction to completion and improve the conversion of starting materials to the product.
Degradation of Starting Materials Isothiocyanates, if used as precursors, can be unstable. Similarly, the dithiocarbonate reagent can degrade over time.Use freshly prepared or purified starting materials. Store reagents in a cool, dark, and dry environment.[3]Reduced formation of byproducts from degraded starting materials, leading to a cleaner reaction and higher yield of the desired product.
Steric Hindrance The methyl group on the phenyl ring might slightly hinder the nucleophilic attack of the amine.Increasing the reaction temperature or prolonging the reaction time can help overcome this steric barrier.[3] Microwave irradiation can also be an effective alternative for accelerating the reaction.[3]Increased reaction rate and higher conversion to the desired isothiourea.
Suboptimal Stoichiometry An incorrect molar ratio of reactants can lead to an excess of one starting material and limit the formation of the product.Carefully calculate and measure the molar equivalents of all reactants. A slight excess of the more stable reactant can sometimes be beneficial.Maximized conversion of the limiting reactant and improved yield.
Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion via TLC start->check_completion incomplete Reaction Incomplete check_completion->incomplete complete Reaction Complete check_completion->complete increase_temp_time Increase Temperature/Time incomplete->increase_temp_time Yes check_reagents Assess Starting Material Quality incomplete->check_reagents No complete->check_reagents increase_temp_time->check_completion degraded Reagents Degraded? check_reagents->degraded purify_reagents Purify/Use Fresh Reagents degraded->purify_reagents Yes optimize_stoichiometry Verify Stoichiometry degraded->optimize_stoichiometry No purify_reagents->optimize_stoichiometry end Improved Yield optimize_stoichiometry->end

Caption: Step-by-step troubleshooting for low product yield.

Problem 2: Presence of Significant Byproducts

The formation of byproducts can complicate purification and reduce the overall yield of the desired compound.

Common Byproducts and Their Minimization
Byproduct Plausible Cause Minimization Strategy
Symmetrical Diaryl Thiourea This can arise from the reaction of the amine with any isothiocyanate impurity in the starting materials or formed in situ.Ensure the purity of the starting amine and dithiocarbonate. Using a slight excess of the dithiocarbonate can help consume all the amine.
Unreacted Starting Materials Incomplete reaction or suboptimal stoichiometry.As discussed in the low yield section, ensure the reaction goes to completion and use appropriate molar ratios.
Polymeric Materials Side reactions at elevated temperatures can sometimes lead to polymerization.Avoid excessively high reaction temperatures. Monitor the reaction and stop it once the product is formed.
Problem 3: Difficulty in Product Purification

Even with a good yield, isolating the pure product can be challenging.

Issue Recommended Purification Technique Detailed Protocol
Product is a solid but contaminated with soluble impurities. Recrystallization Choose a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Ethanol is often a good starting point.[7] Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to form crystals. Filter the crystals and wash with a small amount of cold solvent.
Product is an oil or does not crystallize easily. Column Chromatography This is a versatile method for separating compounds with different polarities.[8] Use a silica gel stationary phase and a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The polarity of the mobile phase can be adjusted to achieve optimal separation.
Presence of acidic or basic impurities. Acid-Base Extraction If the product has different acid-base properties from the impurities, an acid-base workup can be effective.[8] Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid or base to remove the corresponding impurities.

IV. References

  • Organic Chemistry Portal. (n.d.). Isothiourea synthesis by C-S coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). s-methyl isothiourea sulfate. Retrieved from [Link]

  • Batey, R. A., & Powell, D. A. (2001). On the Reaction of Thioacids with Isocyanates and Isothiocyanates: A Convenient Amide Ligation Process. Organic Letters, 3(10), 1511–1514.

  • Mull, R. P. (1967). Preparation of hydrochloride salts of s-methyl-isothiourea derivatives. U.S. Patent No. 3,303,199.

  • Recent Advancement in the Synthesis of Isothiocyanates. (n.d.). ChemComm.

  • Chiarini, A., et al. (2003). Synthesis and biological evaluation of 3-benzyl-1-methyl- and 1-methyl-3-phenyl-isothioureas as potential inhibitors of iNOS. Il Farmaco, 58(7), 499-506.

  • ResearchGate. (2013). How can the reaction of cyanoguanidine and ethylenediamine proceed?. Retrieved from [Link]

  • Waser, M., et al. (2025). Determination of the pKaH of Established Isothiourea Catalysts. European Journal of Organic Chemistry.

  • Rochais, C., et al. (2021). Synthetic accesses to biguanide compounds. Molecules, 26(9), 2697.

  • Veeprho. (n.d.). 1-Nitroso Cyano Guanidine: Synthesis Attempts and Failure Report (NAP Test). Retrieved from [Link]

  • Synthesis of Isothiocyanates: An Update. (n.d.). Molecules.

  • Sciencemadness Wiki. (2024). Cyanoguanidine. Retrieved from [Link]

  • OECD Existing Chemicals Database. (2004). Cyanoguanidine CAS N°: 461-58-5.

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]

  • Tiam-Ting, T., et al. (2018). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2018(4), M1011.

  • ResearchGate. (2025). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones.

  • ResearchGate. (n.d.). Purity detection and characterization during preparating of thiourea trioxide.

  • Google Patents. (n.d.). GB2107306A - Isothiourea and isourea derivatives and process for the preparation thereof.

  • PubChem. (n.d.). 1-Cyano-2-methylisothiourea. Retrieved from [Link]

  • bioRxiv. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals thr.

  • MOST Wiedzy. (n.d.). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition.

  • MDPI. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential.

  • ResearchGate. (n.d.). The three-step synthesis of the title cyano acid (VII).

  • National Institutes of Health. (n.d.). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration.

  • ResearchGate. (1994). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone.

Sources

Optimization

Technical Support Center: 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea Experiments

Welcome to the technical support center for experiments involving 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The information herein is structured to address specific issues you may encounter during the synthesis, purification, and application of this compound, ensuring both scientific integrity and practical, field-proven insights.

I. Synthesis and Reaction Troubleshooting

The synthesis of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is most commonly achieved through the reaction of m-toluidine with N-Cyanoimido-S,S-dimethyl-dithiocarbonate.[1] This reaction, while generally straightforward, can present challenges related to yield, purity, and reaction monitoring.

FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of N-aryl-N'-cyano-S-methylisothioureas can often be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes and Solutions for Low Yield:

Potential Cause Explanation Recommended Solution Expected Outcome
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature. The nucleophilicity of m-toluidine may require specific conditions to drive the reaction forward.Monitor the reaction progress closely using Thin Layer Chromatography (TLC). An extension of the reaction time beyond the typical 4-5 hours or a slight increase in temperature (e.g., to 50-55 °C) may be beneficial. Ensure the m-toluidine is of high purity and free of moisture.Increased consumption of starting materials and higher conversion to the desired product.
Degradation of Starting Material N-Cyanoimido-S,S-dimethyl-dithiocarbonate can be sensitive to moisture and prolonged exposure to high temperatures, leading to decomposition and the formation of inactive byproducts.Use freshly opened or properly stored N-Cyanoimido-S,S-dimethyl-dithiocarbonate. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.Reduced formation of unidentified impurities and improved yield of the target compound.
Side Reactions The formation of symmetrical diaryl thioureas or other byproducts can occur, consuming the starting materials and reducing the yield of the desired isothiourea.Maintain the recommended reaction temperature of 40-45 °C, as higher temperatures can promote side reactions. Ensure the dropwise addition of m-toluidine to the solution of N-Cyanoimido-S,S-dimethyl-dithiocarbonate to maintain a favorable stoichiometric balance throughout the reaction.Minimized formation of byproducts, leading to a cleaner reaction mixture and a higher isolated yield of the desired product.
Product Precipitation Issues The product is expected to precipitate upon cooling. If precipitation is incomplete, a significant portion of the product may remain in the solution, leading to a low isolated yield.After the initial cooling period at 0 °C, you can try further cooling in an ice-salt bath or placing the reaction vessel in a refrigerator for an extended period (e.g., overnight) to maximize precipitation.Increased recovery of the solid product from the reaction mixture.

Logical Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC Analysis) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Yes check_purity Analyze Purity of Starting Materials incomplete->check_purity No reassess Reassess Yield extend_time->reassess end Improved Yield reassess->end impure Impure Reagents check_purity->impure purify_reagents Purify or Replace Starting Materials impure->purify_reagents Yes check_side_reactions Investigate Side Reactions (NMR of crude) impure->check_side_reactions No purify_reagents->reassess side_products Side Products Detected check_side_reactions->side_products optimize_temp Optimize Temperature and Addition Rate side_products->optimize_temp Yes side_products->end No, proceed to purification optimize_temp->reassess Characterization_Workflow start Purified Product nmr ¹H and ¹³C NMR Spectroscopy start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_analysis Compare with Expected Chemical Shifts and Integration nmr->nmr_analysis ir_analysis Identify Key Functional Group Stretches ir->ir_analysis ms_analysis Confirm Molecular Weight ms->ms_analysis purity_assessment Assess Purity from NMR (presence of impurity peaks) nmr_analysis->purity_assessment final_confirmation Structural Confirmation and Purity Assessment ir_analysis->final_confirmation ms_analysis->final_confirmation purity_assessment->final_confirmation

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea for Long-Term Storage

This guide is intended for researchers, scientists, and drug development professionals utilizing 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. Its purpose is to provide an in-depth understanding of the compound's stabi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals utilizing 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. Its purpose is to provide an in-depth understanding of the compound's stability profile and to offer practical solutions for its long-term storage and handling. By anticipating and addressing potential degradation issues, this document aims to ensure the integrity and reproducibility of your experimental outcomes.

Introduction: Understanding the Stability Challenges

1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is a multifaceted molecule featuring a reactive isothiourea core, a nucleophilic sulfur atom, and an electrophilic carbon center activated by an adjacent cyano group. This unique combination of functional groups, while synthetically useful, also presents inherent stability challenges. The principal degradation pathways to be aware of are hydrolysis, oxidation, thermal decomposition, and photodegradation. Proactive measures in storage and handling are therefore crucial for maintaining the compound's purity and efficacy over time.

Troubleshooting Guide: A Proactive Approach to Stability

This section is designed to help you identify and resolve common issues encountered during the storage and use of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea.

Visual and Olfactory Indicators of Degradation

Question: My solid 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea has developed a yellowish tint and a faint odor. What could be the cause, and is the compound still usable?

Answer:

Discoloration, typically yellowing, is a common indicator of degradation in thiourea-containing compounds.[1] This is often a result of oxidation or photodegradation .[1] The faint odor could be due to the release of volatile decomposition products.

  • Causality: The sulfur atom in the isothiourea moiety is susceptible to oxidation, which can lead to the formation of various S-oxygenated species and ultimately, the corresponding urea derivative.[2][3] Additionally, exposure to light, especially UV radiation, can initiate photodegradation, potentially forming colored impurities.[1][4]

  • Recommended Action:

    • Purity Assessment: Before further use, it is imperative to assess the purity of the compound. A simple melting point determination can be a preliminary check; a significant depression or broadening of the melting range suggests the presence of impurities. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.[1]

    • Usability: If the purity is found to be compromised, using the compound could lead to inconsistent and unreliable experimental results.[1] It is advisable to use a fresh, pure batch for sensitive applications.

    • Preventative Measures: To prevent recurrence, store the compound in a tightly sealed, amber glass vial to protect it from light and moisture.[1] Purging the vial with an inert gas like argon or nitrogen before sealing can further minimize oxidative degradation.[1]

Question: The compound has become clumpy and difficult to handle. What causes this, and how can I prevent it?

Answer:

Clumping or stickiness is a strong indication of moisture absorption.[1] Many thiourea derivatives are hygroscopic, and the presence of water can accelerate degradation pathways, particularly hydrolysis.[1]

  • Causality: The N-cyano group in your compound is susceptible to hydrolysis, which can convert the isothiourea to the corresponding urea.[5] This process is facilitated by the presence of water.

  • Recommended Action:

    • Storage Environment: Store the compound in a desiccator or a controlled low-humidity environment.[1]

    • Handling: When in use, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound. Seal the container tightly immediately after use.[1]

Inconsistent Experimental Results

Question: I am observing inconsistent results in my experiments using a previously reliable batch of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. Could this be a stability issue?

Answer:

Yes, inconsistent experimental outcomes are a classic symptom of reagent degradation.[1] A decrease in the purity of your starting material will directly impact reaction yields, kinetics, and potentially the formation of unexpected side products.

  • Causality: Over time, the compound may have undergone slow degradation due to one or more of the pathways mentioned (hydrolysis, oxidation, thermal decomposition, or photodegradation). This reduces the concentration of the active reagent and introduces impurities that may interfere with your reaction.

  • Recommended Action:

    • Purity Verification: It is crucial to re-verify the purity of your stored compound using an analytical technique such as HPLC or LC-MS.[1][6]

    • Use a Fresh Batch: For critical experiments, it is always best to use a fresh batch of the compound or one that has been stored under optimal conditions and recently tested for purity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea?

For optimal stability, the compound should be stored at a controlled cool temperature (2-8°C is recommended), in a tightly sealed amber glass vial, under an inert atmosphere (argon or nitrogen), and in a desiccator to maintain a low-humidity environment.[1]

Q2: How does temperature affect the stability of this compound?

Elevated temperatures can promote thermal decomposition of isothiourea derivatives.[7][8] The decomposition can lead to the release of volatile products such as ammonia and carbon disulfide.[9][10] Therefore, avoiding exposure to high temperatures is crucial for long-term stability.

Q3: Can I store solutions of this compound?

Storing solutions of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is generally not recommended for long periods due to the increased risk of degradation, especially hydrolysis.[1] If you must store a solution, prepare it fresh in an anhydrous solvent and store it at a low temperature for a short duration. Always verify the integrity of the solution before use.

Q4: What are the primary degradation products I should be aware of?

Based on the structure of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, the most likely degradation products include:

  • 1-Cyano-2-methyl-3-(3-methylphenyl)urea: Formed via hydrolysis or oxidation.

  • Corresponding Carbodiimide: Can be formed through photodegradation.[4]

  • m-Toluidine: May result from the cleavage of the isothiourea bond.

  • Ammonia, Carbon Disulfide, and Isothiocyanates: Potential products of thermal decomposition.[9][10]

Experimental Protocols for Stability Assessment

To proactively assess the stability of your compound, a forced degradation study can be performed. This involves subjecting the compound to stress conditions to predict its long-term stability and identify potential degradation products.[6][11][12]

Forced Degradation Protocol

Objective: To identify potential degradation pathways and products for 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea.

Materials:

  • 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

  • HPLC grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or LC-MS

Methodology:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of the compound at 70°C for 48 hours. Dissolve in the stock solution solvent before analysis.

    • Photodegradation: Expose a solid sample of the compound to direct sunlight or a photostability chamber for 48 hours. Dissolve in the stock solution solvent before analysis.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples, including an unstressed control, by HPLC or LC-MS.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • If using LC-MS, analyze the mass spectra of the new peaks to aid in their identification.

Stress ConditionExpected Degradation PathwayPotential Degradation Products
Acid/Base Hydrolysis Hydrolysis of the N-cyano and/or isothiourea groupUrea derivative, m-toluidine
Oxidation (H₂O₂) S-oxidationSulfinic/sulfonic acid derivatives, urea derivative
Thermal Isomerization and fragmentationAmmonia, carbon disulfide, isothiocyanates
Photolytic Radical-mediated reactionsCarbodiimide, urea derivative

Visualization of Degradation Pathways and Troubleshooting

Potential Degradation Pathways

A 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea B Hydrolysis (H₂O, H⁺ or OH⁻) A->B Moisture C Oxidation ([O]) A->C Air (O₂) D Thermal Stress (Heat) A->D High Temp. E Photodegradation (Light/UV) A->E Light F 1-Cyano-2-methyl-3-(3-methylphenyl)urea B->F I S-Oxidized Intermediates C->I H Volatile Products (NH₃, CS₂, etc.) D->H G Carbodiimide Derivative E->G G->F I->F start Observed Issue discoloration Discoloration/Odor start->discoloration clumping Clumping/Stickiness start->clumping inconsistent Inconsistent Results start->inconsistent cause1 Probable Cause: Oxidation/Photodegradation discoloration->cause1 cause2 Probable Cause: Moisture Absorption (Hydrolysis) clumping->cause2 cause3 Probable Cause: Compound Degradation inconsistent->cause3 action1 Action: - Assess purity (HPLC) - Store in amber vial under inert gas cause1->action1 action2 Action: - Store in desiccator - Equilibrate before opening cause2->action2 action3 Action: - Re-verify purity (HPLC/LC-MS) - Use a fresh batch cause3->action3

Caption: A logical workflow for troubleshooting common stability issues.

References

  • Sahu, S., Sahoo, P. R., Patel, S., & Mishra, B. K. (2011). Oxidation of thiourea and substituted thioureas: a review. Journal of Sulfur Chemistry, 32(4), 347-386. Available at: [Link]

  • PubChem. (n.d.). Phenylthiourea. National Center for Biotechnology Information. Retrieved from: [Link]

  • Lizarraga, E., Zabaleta, C., Palop, J., Sanmartín, C., & Domínguez, A. (2008). Mechanism of thermal decomposition of thiourea derivatives. Journal of Thermal Analysis and Calorimetry, 93(3), 821-827. Available at: [Link]

  • Lizarraga, E., Zabaleta, C., Palop, J., Sanmartín, C., & Domínguez, A. (2008). Mechanism of thermal decomposition of thiourea derivatives. Journal of Thermal Analysis and Calorimetry, 93(3), 821-827. Available at: [Link]

  • Asha, G., Kumar, A., & Kumar, A. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Investigation, 47(5), 389-399. Available at: [Link]

  • Pharmaceutical Outsourcing. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from: [Link]

  • Lizarraga, E., et al. (2008). Mechanism of thermal decomposition of thiourea derivatives. Journal of Thermal Analysis and Calorimetry, 93(3), 821–827. Available at: [Link]

  • Chen, W. C., & Wang, Y. S. (1998). Photodegradation of diafenthiuron in water. Journal of agricultural and food chemistry, 46(9), 3744–3748. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Vu, D. L., et al. (2015). Theoretical study on the thermal decomposition of thiourea. Computational and Theoretical Chemistry, 1066, 28-36. Available at: [Link]

  • Oon, H. L., & O'Brien, P. J. (2000). Oxidation of a dimethylthiourea metabolite by iodine and acidified iodate: N,N'-dimethylaminoiminomethanesulfinic acid (1). Chemical research in toxicology, 13(6), 487–494. Available at: [Link]

  • Gao, Y., et al. (2010). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. The Journal of Physical Chemistry B, 114(49), 16471–16477. Available at: [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2020). Analytical methods for the degradation of phytoconstituents. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Isothiourea Derivatives as Nitric Oxide Synthase Inhibitors: Spotlight on 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

For researchers, scientists, and professionals in drug development, the isothiourea scaffold represents a versatile platform for designing potent enzyme inhibitors. This guide provides an in-depth comparison of isothiour...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isothiourea scaffold represents a versatile platform for designing potent enzyme inhibitors. This guide provides an in-depth comparison of isothiourea derivatives, with a particular focus on their activity as nitric oxide synthase (NOS) inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, and present a detailed experimental framework for the synthesis and evaluation of a novel derivative, 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea.

The Significance of Isothiourea Derivatives in Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses. Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). While basal NO production by nNOS and eNOS is essential for maintaining homeostasis, the overexpression of iNOS in inflammatory and pathological conditions can lead to excessive NO production, contributing to tissue damage.

Isothiourea derivatives have emerged as a promising class of compounds that can competitively inhibit NOS activity at the L-arginine binding site.[1] Their structural versatility allows for fine-tuning of their inhibitory potency and selectivity towards different NOS isoforms, making them attractive candidates for the development of therapeutics for conditions associated with dysregulated NO production, such as inflammation and circulatory shock.[2]

Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

Isothiourea derivatives exert their inhibitory effect by competing with the natural substrate, L-arginine, for binding to the active site of the NOS enzyme. The isothiourea moiety mimics the guanidinium group of L-arginine, allowing it to fit into the substrate-binding pocket. The potency and isoform selectivity of these inhibitors are influenced by the nature of the substituents on the sulfur and nitrogen atoms of the isothiourea core.

cluster_0 NOS Active Site cluster_1 Inhibition L-Arginine L-Arginine NOS NOS L-Arginine->NOS Binds to NO + L-Citrulline NO + L-Citrulline NOS->NO + L-Citrulline Catalyzes Isothiourea Derivative Isothiourea Derivative Isothiourea Derivative->NOS Competitively Inhibits Reactants Reactants Reaction Reaction Reactants->Reaction 1. Dissolve & Add Workup Workup Reaction->Workup 2. Reflux & Cool Purification Purification Workup->Purification 3. Evaporate Product Product Purification->Product 4. Column Chromatography Characterization Characterization Product->Characterization 5. Spectroscopy cluster_0 Cell Preparation & Induction cluster_1 Inhibition Assay cluster_2 Griess Reaction cluster_3 Data Analysis Seed Cells Seed Cells Induce iNOS Induce iNOS Seed Cells->Induce iNOS Add Inhibitors Add Inhibitors Induce iNOS->Add Inhibitors Incubate Incubate Add Inhibitors->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Add Griess Reagents Add Griess Reagents Collect Supernatant->Add Griess Reagents Measure Absorbance Measure Absorbance Add Griess Reagents->Measure Absorbance Calculate Nitrite Concentration Calculate Nitrite Concentration Measure Absorbance->Calculate Nitrite Concentration Determine % Inhibition Determine % Inhibition Calculate Nitrite Concentration->Determine % Inhibition Calculate IC50 Calculate IC50 Determine % Inhibition->Calculate IC50

Sources

Comparative

efficacy of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea versus similar compounds

An In-Depth Comparative Guide to the Efficacy of Isothiourea Derivatives in Drug Discovery This guide provides a comparative analysis of the efficacy of isothiourea-based compounds, with a specific focus on the structura...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Isothiourea Derivatives in Drug Discovery

This guide provides a comparative analysis of the efficacy of isothiourea-based compounds, with a specific focus on the structural class represented by 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the critical structure-activity relationships (SAR) that govern the biological activity of these versatile molecules. We will explore how subtle chemical modifications to the isothiourea scaffold can profoundly impact therapeutic efficacy, supported by experimental data from peer-reviewed literature.

Introduction: The Isothiourea Scaffold in Medicinal Chemistry

Thiourea and its S-alkylated tautomer, isothiourea, are privileged structures in medicinal chemistry.[1] The unique electronic and structural properties of the thiourea moiety, SC(NH2)2, allow it to serve as a versatile pharmacophore capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding and coordination with metal ions.[1] This versatility has led to the development of thiourea derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2]

The focus of this guide, 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, belongs to the N,N',S-trisubstituted isothiourea class. While the synthesis of this specific compound is documented[3], comprehensive public data on its biological efficacy is limited. Therefore, to provide a meaningful comparison, this guide will analyze its structural features in the context of other well-characterized isothiourea and thiourea analogues. We will dissect how modifications to three key regions—the aryl ring (phenyl), the core (isothiourea), and the substituent groups (cyano, methyl)—influence biological outcomes.

Comparative Efficacy Analysis: A Structure-Activity Relationship (SAR) Approach

The efficacy of a drug candidate is not an isolated property but rather a function of its molecular structure. By comparing compounds with systematic structural variations, we can deduce critical structure-activity relationships.

The Influence of Aryl Ring Substitution

The phenyl group in the target molecule is a common starting point for optimization. Its substitution pattern dramatically affects properties like lipophilicity, electronic distribution, and steric hindrance, which in turn dictate target binding and pharmacokinetic profiles.

A study on thiourea derivatives as inhibitors of Escherichia coli β-glucuronidase (EcGUS), an enzyme linked to gastrointestinal side effects of some drugs, provides compelling evidence.[4] Researchers found that adding electron-withdrawing groups to the phenyl ring significantly enhanced inhibitory activity.[4] For instance, a compound featuring a para-trifluoromethyl (-CF3) group (E-9) exhibited an IC50 of 2.68 µM, a nearly 17-fold improvement over the reference inhibitor, D-saccharic acid-1,4-lactone (DSL, IC50 = 45.8 µM).[4][5] This suggests that the electron-withdrawing nature of the substituent is crucial for potent inhibition.

Similarly, in the context of antitubercular agents, halogen substitution (Cl, Br, I) at the para-position of the phenyl ring was shown to improve antimicrobial activity against Mycobacterium tuberculosis.[2] This enhancement is attributed to favorable interactions within the hydrophobic pocket of the target enzyme, InhA.[2]

Modifications of the Isothiourea Core and S-Substituents

The isothiourea core itself can be modified. S-benzylisothiourea derivatives, for example, were identified as inhibitors of indoleamine-2,3-dioxygenase (IDO), an important cancer immunotherapy target.[6] Optimization of the initial hit led to the discovery of sub-micromolar inhibitors, demonstrating the importance of the S-benzyl group for activity.[6]

In another study targeting nitric oxide synthase (NOS), a different substitution pattern proved effective. The most potent inhibitor was identified as 1-methyl-3-phenyl-S-methyl isothiourea, highlighting a specific combination of N- and S-methyl groups for optimal activity against this target.[7]

The Role of the Cyano Group

The cyano (-C≡N) group present in our lead compound is a unique functional group. It is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions. Its small size allows it to probe deep into active sites. In many contexts, cyano-substituted heterocyclic compounds have demonstrated significant anticancer activity.[8][9] For example, a novel series of 2-amino-3-cyano-pyridines showed potent antitumor activity, with the most promising compound exhibiting nanomolar efficacy against several cancer cell lines.[9] The cyano group was identified as a key pharmacophore contributing to this high potency.

Quantitative Efficacy Data

To objectively compare these structural analogues, we summarize their reported biological activities in the table below. This data provides a quantitative basis for the SAR discussion.

Compound IDCore StructureKey SubstituentsBiological TargetEfficacy (IC50)Reference
TKR15 ThioureaN/AK-Ras Protein Interaction0.21 µM (A549 cells)[10]
E-9 Thioureap-CF3 on phenylE. coli β-glucuronidase2.68 µM[4][5]
5i Piperazine ThioureaTrimethoxy phenylLeishmania amazonensis1.8 ± 0.5 µM[11]
3e ThioureaN/ALeishmania amazonensis4.9 ± 1.2 µM[11]
5l IsothioureaN-methyl, S-methylInducible NOS (iNOS)Potent Inhibitor[7]
3r & 10h S-benzylisothioureaN/AIndoleamine-2,3-dioxygenaseSub-µM Inhibitors[6]

Experimental Design and Protocols

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. Below is a representative methodology for an in vitro enzyme inhibition assay, a common workflow for evaluating compounds like isothioureas.

Protocol: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is designed to quantify the ability of a test compound to inhibit the production of nitric oxide (NO) by NOS in a cell-based assay.

Rationale: Overproduction of NO by inducible NOS (iNOS) is implicated in inflammatory diseases. Identifying inhibitors is a key therapeutic strategy. This assay uses LPS-stimulated macrophages as a cellular model for iNOS induction.[7]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture J774.A1 macrophage cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

    • Plate cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea) in DMSO.

    • Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment and Stimulation:

    • Remove the old medium from the adhered cells.

    • Add 100 µL of medium containing the various concentrations of the test compound to the wells. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., L-NMMA).

    • Incubate for 1 hour at 37°C.

    • Stimulate iNOS expression by adding lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to all wells except the negative control.

    • Incubate for 24 hours.

  • Quantification of Nitrite (Griess Assay):

    • NO is unstable and rapidly oxidizes to nitrite (NO2-) in the culture medium. The Griess assay measures nitrite concentration as a proxy for NO production.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes. A purple/magenta color will develop.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce NO production by 50%) using non-linear regression analysis.

Visualization of Key Concepts and Workflows

Diagrams are essential for visualizing complex relationships and processes in drug discovery.

SAR_Concept cluster_0 Core Scaffold cluster_1 Structural Modifications (R-groups) cluster_2 Resulting Properties Isothiourea Isothiourea Core (-N-C(=S)-N-) Activity Biological Efficacy (e.g., IC50) Isothiourea->Activity Influences R1 R1: Aryl Ring (e.g., 3-methylphenyl) R1->Isothiourea R2 R2: N-Substituent (e.g., -CH3) R2->Isothiourea R3 R3: S-Substituent (e.g., -CH3) R3->Isothiourea R4 R4: N'-Substituent (e.g., -CN) R4->Isothiourea

Caption: Structure-Activity Relationship (SAR) model for isothiourea derivatives.

Assay_Workflow start Start: Plate Macrophage Cells prep Prepare Compound Dilutions start->prep treat Pre-treat Cells with Compound prep->treat stim Stimulate with LPS (Induce iNOS) treat->stim incubate Incubate for 24 hours stim->incubate griess Perform Griess Assay on Supernatant incubate->griess read Measure Absorbance at 540 nm griess->read analyze Calculate IC50 Value read->analyze end End: Determine Efficacy analyze->end

Caption: Experimental workflow for a cell-based iNOS inhibition assay.

Conclusion and Future Directions

The comparative analysis reveals that the biological efficacy of isothiourea derivatives is highly dependent on their substitution patterns. Key takeaways for researchers include:

  • Aryl Ring Electronics: Electron-withdrawing groups on the phenyl ring are a promising strategy for enhancing the potency of enzyme inhibitors.[2][4]

  • Lipophilicity and Sterics: The size and nature of substituents on the isothiourea core and its S-position are critical for optimizing interactions with specific biological targets.[6][11]

  • Strategic Pharmacophores: The inclusion of groups like the cyano moiety can unlock potent and novel mechanisms of action, particularly in anticancer research.[8]

For the specific compound 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea , this guide provides a framework for its potential evaluation. Based on the SAR principles discussed, it possesses features—the cyano group and the substituted phenyl ring—that suggest potential bioactivity. The next logical step would be to synthesize this compound and screen it across a panel of assays, such as those described for enzyme inhibition and anticancer activity, to definitively determine its efficacy relative to the analogues presented here. This empirical data will be crucial in validating the predictive power of the SAR models and uncovering the therapeutic potential of this novel chemical entity.

References

  • Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions. PubMed. [Link]

  • Synthesis and antimicrobial and nitric oxide synthase inhibitory activities of novel isothiourea derivatives. PubMed. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. [Link]

  • S-benzylisothiourea derivatives as small-molecule inhibitors of indoleamine-2,3-dioxygenase. PubMed. [Link]

  • Synthesis and structure–activity relationship studies of mono- and bis-thiourea derivatives featuring halogenated azo dyes with antimicrobial properties. Taylor & Francis Online. [Link]

  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Semantic Scholar. [Link]

  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. [Link]

  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. [Link]

  • Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. PubMed. [Link]

  • Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. PMC - NIH. [Link]

  • Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. PubMed. [Link]

  • Structure Activity Relationship. ResearchGate. [Link]

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. PMC - PubMed Central. [Link]

  • Synthesis and biological evaluation of 3-benzyl-1-methyl- and 1-methyl-3-phenyl-isothioureas as potential inhibitors of iNOS. PubMed. [Link]

  • Synthesis and biological activity of some nucleoside analogs of 3-cyanopyridin-2-one. ResearchGate. [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]

  • Synthesis and Antitumor Activity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives in vitro. ResearchGate. [Link]

  • The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. MDPI. [Link]

Sources

Validation

A Comparative Guide to Evaluating the Inhibitory Potential of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

This guide provides a comprehensive framework for the comparative study of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, a novel compound with a promising isothiourea scaffold. We will explore its potential inhibitory...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative study of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, a novel compound with a promising isothiourea scaffold. We will explore its potential inhibitory effects against a panel of clinically relevant enzymes, benchmarked against established inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities.

Introduction: The Isothiourea Scaffold as a Privileged Motif in Inhibitor Design

The isothiourea core is a versatile structural motif that has given rise to a multitude of potent enzyme inhibitors.[1] Its derivatives have demonstrated significant inhibitory activity against a diverse range of biological targets, implicating them in the modulation of various pathological states. Notably, isothioureas have been extensively investigated as potent inhibitors of nitric oxide synthases (NOS), enzymes crucial in inflammation and circulatory shock.[2] Furthermore, derivatives of this scaffold have shown promise in targeting indoleamine-2,3-dioxygenase (IDO), a key enzyme in cancer immune evasion, as well as cholinesterases, which are central to the pathology of neurodegenerative diseases like Alzheimer's.[3][4][5]

The subject of this guide, 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, is a novel compound whose biological activity remains largely unexplored. Its synthesis has been described, but its inhibitory profile is yet to be characterized.[6] The presence of the cyano group is intriguing, as this moiety is a feature of inhibitors for various other enzymes, including tyrosinase and certain kinases.[7][8] This suggests a potential for unique inhibitory properties.

This guide, therefore, proposes a structured, in-depth experimental plan to:

  • Determine the inhibitory activity of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea against a panel of high-value enzymatic targets.

  • Objectively compare its potency and selectivity against well-characterized, alternative isothiourea-based inhibitors.

  • Elucidate its mechanism of action through kinetic studies.

Selection of Target Enzymes and Comparative Inhibitors

Based on the established activities of isothiourea derivatives, we have selected three primary enzyme targets for the initial screening and comparative analysis of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. For each target, a well-validated isothiourea-based inhibitor has been chosen as a benchmark.

Target EnzymeRationale for SelectionComparative Inhibitor
Nitric Oxide Synthase (NOS) Isothioureas are a well-established class of potent NOS inhibitors with varying isoform selectivity.[2]S-methylisothiourea (SMT) : A widely studied and potent inhibitor of inducible NOS (iNOS).[2]
Indoleamine-2,3-dioxygenase (IDO) S-benzylisothiourea derivatives have been identified as effective IDO inhibitors, a key target in immuno-oncology.[3]A representative S-benzylisothiourea derivative (e.g., as described in Matsuno et al., 2010) to serve as a positive control.[3]
Acetylcholinesterase (AChE) Thiourea and isothiourea derivatives have shown significant inhibitory activity against AChE, a primary target in Alzheimer's disease therapy.[1][4][5]1-isobutyl-3-cyclohexylthiourea : A representative thiourea derivative with reported anti-cholinesterase activity.[4]

Proposed Experimental Workflow

To ensure a thorough and rigorous evaluation, we propose a multi-stage experimental workflow. This approach progresses from broad initial screening to more detailed mechanistic studies, providing a comprehensive understanding of the compound's inhibitory profile.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Mechanistic Studies A In Vitro Enzyme Inhibition Assays (NOS, IDO, AChE) B Determine IC50 Values A->B C Cell-Based Assays (e.g., NO production in macrophages) B->C For active compounds D Confirm On-Target Activity C->D E Enzyme Kinetic Assays D->E For validated hits F Determine Mode of Inhibition (Competitive, Non-competitive, etc.) E->F

Caption: Proposed experimental workflow for the characterization of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls and standards.

In Vitro Enzyme Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea against NOS, IDO, and AChE.

General Protocol:

  • Compound Preparation: Prepare a stock solution of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea and the respective comparative inhibitors in a suitable solvent (e.g., DMSO). Create a serial dilution series.

  • Assay Setup: In a 96-well plate, add the enzyme, substrate, and any necessary co-factors in a buffered solution.

  • Inhibitor Addition: Add varying concentrations of the test compound and the comparative inhibitor to the wells. Include a vehicle control (solvent only) and a positive control (known inhibitor).

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding the substrate) and incubate at the optimal temperature for a defined period.

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric, fluorometric).

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Specific Assay Details:

  • NOS Inhibition Assay: Utilize a commercially available kit that measures the conversion of L-arginine to L-citrulline and nitric oxide. The Griess reagent can be used to quantify nitrite, a stable breakdown product of NO.

  • IDO Inhibition Assay: Monitor the production of kynurenine from L-tryptophan. This can be measured spectrophotometrically at 321 nm after a chemical conversion with p-dimethylaminobenzaldehyde.[3]

  • AChE Inhibition Assay (Ellman's Method): Use acetylthiocholine as the substrate. Its hydrolysis by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified at 412 nm.

Cell-Based Assays

Objective: To confirm the inhibitory activity of the compound in a more physiologically relevant cellular environment.

Example Protocol (iNOS Inhibition in Macrophages):

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7 or J774) in appropriate media.

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea or SMT for 1-2 hours.

  • iNOS Induction: Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess assay as an indicator of NO production.[9]

  • Cell Viability Assay: Perform a concurrent cell viability assay (e.g., MTT or resazurin) to rule out cytotoxicity as the cause of reduced nitrite levels.

Enzyme Kinetic Studies

Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Protocol (Michaelis-Menten Kinetics):

  • Perform the in vitro enzyme inhibition assay as described in section 4.1.

  • Instead of a single substrate concentration, use a range of substrate concentrations bracketing the Michaelis constant (Km).

  • For each substrate concentration, measure the initial reaction velocity at several fixed concentrations of the inhibitor.

  • Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. The changes in Vmax and Km in the presence of the inhibitor will reveal the mode of inhibition. For example, a competitive inhibitor will increase the apparent Km but not affect Vmax.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table to facilitate direct comparison.

Table 1: Comparative Inhibitory Potency (IC50, µM)

CompoundNOSIDOAChE
1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea Experimental ValueExperimental ValueExperimental Value
S-methylisothiourea (SMT)Experimental ValueN/AN/A
S-benzylisothiourea derivativeN/AExperimental ValueN/A
1-isobutyl-3-cyclohexylthioureaN/AN/AExperimental Value

N/A: Not Applicable

Interpretation:

  • A lower IC50 value indicates greater potency.

  • By comparing the IC50 values across the different enzymes, the selectivity of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea can be assessed. A significantly lower IC50 for one enzyme over the others suggests selective inhibition.

  • The potency of the novel compound should be directly compared to that of the established inhibitors for each respective target to benchmark its efficacy.

Visualizing the Broader Context: Nitric Oxide Signaling

To appreciate the significance of NOS inhibition, it is helpful to visualize the role of nitric oxide in cellular signaling.

G cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Intracellular Receptor Receptor NOS Nitric Oxide Synthase (NOS) Receptor->NOS activates NO Nitric Oxide (NO) NOS->NO produces GC Guanylate Cyclase (GC) cGMP cGMP GC->cGMP produces Signal Signal (e.g., Agonist) Signal->Receptor L_Arginine L-Arginine L_Arginine->NOS NO->GC activates GTP GTP GTP->GC Downstream Downstream Effects (e.g., vasodilation) cGMP->Downstream

Caption: Simplified signaling pathway involving nitric oxide (NO).

Conclusion

This guide outlines a robust and comprehensive strategy for the characterization of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. By following the proposed experimental workflow, researchers can generate high-quality, reproducible data to determine the inhibitory potency, selectivity, and mechanism of action of this novel compound. The comparative approach, benchmarking against established inhibitors, will provide crucial context for its potential as a lead compound in drug discovery programs. The integration of in vitro, cellular, and mechanistic studies ensures a thorough evaluation, adhering to the principles of scientific integrity and rigor.

References

  • Krzysztof, K., et al. (2010). Synthesis and antimicrobial and nitric oxide synthase inhibitory activities of novel isothiourea derivatives. PubMed. [Link]

  • Southan, G. J., et al. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British Journal of Pharmacology. [Link]

  • Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • Matsuno, K., et al. (2010). S-benzylisothiourea derivatives as small-molecule inhibitors of indoleamine-2,3-dioxygenase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Rahman, F., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Semantic Scholar. [Link]

  • Rahman, F., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. [Link]

  • Krzysztof, K., et al. (2010). Synthesis and antimicrobial and nitric oxide synthase inhibitory activities of novel isothiourea derivatives. Open Chemistry. [Link]

  • Esteva-Font, C., et al. (2015). Structure-activity analysis of thiourea analogs as inhibitors of UT-A and UT-B urea transporters. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Cyano-2-methylisothiourea. PubChem. [Link]

  • Paesano, N., et al. (2005). Synthesis and biological evaluation of 3-benzyl-1-methyl- and 1-methyl-3-phenyl-isothioureas as potential inhibitors of iNOS. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Hsu, J.-T., et al. (2025). Identification of Co-29, a 5-cyano-2-thiacetyl aromatic pyrimidinone, as a potential inhibitor targeting the RdRp of norovirus. National Institutes of Health. [Link]

  • Kim, D., et al. (2016). (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Bioorganic & Medicinal Chemistry. [Link]

  • Lee, S., et al. (2019). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gomha, S. M., et al. (2025). Synthesis and biological activity of some nucleoside analogs of 3-cyanopyridin-2-one. ResearchGate. [Link]

  • Chen, C.-W., et al. (2007). 3-[2-((2S)-2-cyano-pyrrolidin-1-yl)-2-oxo-ethylamino]-3-methyl-butyramide analogues as selective DPP-IV inhibitors for the treatment of type-II diabetes. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Fayed, E. A., et al. (2020). Various 3-cyano-2-oxopyridine derivatives with potential growth inhibitory and/or antiangiogenic actions through PDE3 inhibition (a); PIM-1 kinase inhibition (b); or survivin inhibition (c). ResearchGate. [Link]

Sources

Comparative

A Guide to Cross-Reactivity Analysis of Novel Small Molecule Inhibitors: A Comparative Study Featuring the NAMPT Inhibitor CHS-828

This guide provides a comprehensive framework for assessing the selectivity of preclinical drug candidates, using the potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, CHS-828 (also known as GMX1778), as a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity of preclinical drug candidates, using the potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, CHS-828 (also known as GMX1778), as a central case study. While the specific compound "1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea" is not extensively characterized in public literature, the principles and methodologies detailed herein are universally applicable for robust cross-reactivity profiling of any small molecule.

The objective of this document is to equip researchers, scientists, and drug development professionals with the rationale and practical protocols for designing and interpreting selectivity studies, a critical step in de-risking a compound's progression toward clinical evaluation.

The Imperative of Selectivity in Drug Discovery

The therapeutic efficacy of a targeted agent is intrinsically linked to its selectivity—the ability to interact with its intended target while minimizing engagement with other biomolecules. Off-target interactions can lead to a spectrum of undesirable outcomes, from misleading in vitro results to severe in vivo toxicity.[1][2][3] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory checkbox but a foundational pillar of successful drug development.[4][5]

This guide will use CHS-828 , a well-documented NAMPT inhibitor, as our primary exemplar of a selective compound.[6][7][8][9] We will compare its profile to two hypothetical compounds to illustrate key concepts:

  • Compound A (Hypothetical): A less selective, novel NAMPT inhibitor.

  • Compound B (Hypothetical): A well-characterized kinase inhibitor, included to demonstrate how off-target profiles differ across target classes.

The Target: Nicotinamide Phosphoribosyltransferase (NAMPT)

CHS-828 is a potent, competitive inhibitor of NAMPT, with an IC50 value of less than 25 nM.[6][8][10] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[11][12] Many cancer cells exhibit high metabolic rates and increased NAD+ turnover, making them particularly vulnerable to NAMPT inhibition.[7][11][12] By blocking NAMPT, CHS-828 depletes cellular NAD+ pools, leading to an energy crisis (ATP depletion) and subsequent cancer cell death.[7][13][14]

The NAD+ biosynthesis pathway provides a clear biological context for understanding the on-target effects of CHS-828.

NAMPT_Pathway cluster_salvage NAD+ Salvage Pathway cluster_inhibition cluster_downstream Cellular Processes Nicotinamide Nicotinamide (NAM) NAMPT NAMPT Nicotinamide->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT1-3 NMN->NMNAT NAD NAD+ NMNAT->NAD PARP PARP Activation (DNA Repair) NAD->PARP Sirtuins Sirtuin Activity NAD->Sirtuins Redox Redox Reactions (Metabolism, ATP) NAD->Redox CHS828 CHS-828 (GMX1778) CHS828->NAMPT Inhibition CellDeath ATP Depletion & Cell Death Redox->CellDeath

Caption: The NAD+ salvage pathway and the mechanism of action of CHS-828.

Comparative Cross-Reactivity Analysis

To objectively evaluate selectivity, a compound must be screened against a broad, diverse panel of potential off-targets. The choice of panels should be guided by the compound's structural class and any known liabilities of similar chemotypes. For a novel compound, a broad "catch-all" approach is prudent.

In Vitro Profiling Panels

A tiered strategy is often most efficient.[15] An initial screen at a single high concentration (e.g., 10 µM) identifies potential "hits." These hits are then followed up with full dose-response curves to determine potency (IC50 or Kd).

Commonly Used Profiling Panels:

  • Kinase Panel: Essential for nearly all small molecules, as the ATP-binding site of kinases is a frequent source of off-target interactions.[15][16][17] Panels can range from dozens to over 400 kinases, representing the human kinome.

  • Safety Pharmacology Panel: Targets proteins known to be implicated in adverse drug reactions (e.g., hERG ion channel, cycloxygenases, phosphodiesterases, transporters).[4]

  • GPCR Panel: Screens against a broad range of G-protein coupled receptors.

  • Nuclear Receptor Panel: Assesses interaction with hormone receptors.

Experimental Data Summary

The following tables present hypothetical, yet representative, data for our three compounds when tested against a kinase panel and a safety pharmacology panel.

Table 1: Kinase Selectivity Profile (% Inhibition at 10 µM)

Kinase TargetCHS-828 (NAMPT Inhibitor)Compound A (Hypothetical NAMPTi)Compound B (Hypothetical KDR/VEGFR2i)
NAMPT 98% 95% 2%
KDR (VEGFR2)5%15%92%
SRC2%65%75%
ABL11%58%68%
EGFR4%21%15%
ROCK18%72%3%
PIM13%18%8%
... (400+ other kinases)<10%Multiple hits >50%Multiple hits >50%

Interpretation:

  • CHS-828 demonstrates high target specificity with minimal inhibition of the kinase panel, validating its classification as a selective NAMPT inhibitor.

  • Compound A , while potent against NAMPT, shows significant cross-reactivity with multiple kinases (SRC, ABL1, ROCK1), flagging it as a promiscuous compound with a high potential for off-target effects.

  • Compound B shows the expected profile of a multi-kinase inhibitor, with high activity against its primary target (KDR) and other related kinases (SRC, ABL1).

Table 2: Safety Pharmacology Profile (% Inhibition at 10 µM)

TargetClassCHS-828Compound A (Hypothetical)Compound B (Hypothetical)
hERGIon Channel3%45%9%
PDE3AEnzyme1%8%2%
COX-2Enzyme<1%2%<1%
5-HT2BGPCR6%68%12%
DATTransporter2%5%4%

Interpretation:

  • CHS-828 shows a clean safety profile, with no significant interactions.

  • Compound A raises two major safety concerns: inhibition of the hERG channel, which is associated with cardiotoxicity, and potent activity at the 5-HT2B serotonin receptor, linked to valvular heart disease. These findings would likely halt its development.

  • Compound B displays a relatively clean safety profile, suggesting its off-target activities are largely confined to the kinome.

Key Experimental Protocols

Trustworthy data is built on robust, well-controlled experimental design. Below are detailed protocols for two primary methods of cross-reactivity analysis.

Protocol: Broad Kinase Selectivity Profiling

This protocol describes a typical workflow for assessing inhibitor selectivity against a large panel of kinases using a radiometric assay format, which is considered a gold standard for its direct measurement of enzymatic activity.

Kinase_Profiling_Workflow start Start: Compound Dilution plate_prep Prepare 384-well Assay Plates: - Add Kinase Buffer - Add Test Compound (e.g., 10 µM final) - Add Positive/Negative Controls start->plate_prep kinase_add Add Kinase Panel (One kinase per well) plate_prep->kinase_add initiate_rxn Initiate Reaction: Add ATP/Substrate Mix to wells kinase_add->initiate_rxn atp_mix Prepare ATP/Substrate Mix (including [γ-33P]-ATP) incubate Incubate at RT (e.g., 60 minutes) initiate_rxn->incubate stop_rxn Stop Reaction & Capture Substrate (Add to phosphocellulose filter mat) incubate->stop_rxn wash Wash Filter Mat (Removes unincorporated [γ-33P]-ATP) stop_rxn->wash scintillation Measure Radioactivity (Scintillation Counter) wash->scintillation analyze Data Analysis: Calculate % Inhibition vs. Controls scintillation->analyze end End: Selectivity Profile analyze->end

Caption: Workflow for a radiometric kinase selectivity profiling assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series for dose-response analysis or a single concentration for initial screening.

  • Assay Plate Preparation: In a 384-well plate, dispense the kinase reaction buffer. Add the test compound or DMSO (vehicle control). Include a known inhibitor for each kinase as a positive control.

  • Kinase Addition: Add the individual recombinant kinases to their designated wells.

  • Reaction Initiation: Prepare a mix containing the specific peptide substrate for each kinase and ATP, including radiolabeled [γ-33P]-ATP. Add this mix to the wells to start the enzymatic reaction.

    • Causality Check: Using ATP at a concentration near its physiological level (e.g., 1 mM) is critical for obtaining clinically relevant data, as many inhibitors are ATP-competitive.[17]

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 30-120 minutes), optimized for each kinase to remain in the linear range.

  • Reaction Termination: Stop the reaction by adding a solution like phosphoric acid and spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter.

  • Washing: Thoroughly wash the filter mat to remove any unincorporated [γ-33P]-ATP. This step is crucial for reducing background signal and ensuring accuracy.

  • Detection: Dry the mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO (0% inhibition) and positive (100% inhibition) controls. For dose-response experiments, fit the data to a four-parameter logistic equation to determine IC50 values.

Protocol: Cellular Thermal Shift Assay (CETSA®)

While in vitro panels are powerful, they do not always reflect a compound's behavior in a complex cellular environment. CETSA is an invaluable method for verifying target engagement and assessing selectivity in intact cells or tissue lysates. It operates on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with the test compound at the desired concentration. A vehicle-treated control is run in parallel.

  • Heating: Aliquot the treated cells into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for a set time (e.g., 3 minutes) using a thermal cycler. One aliquot is left at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells to release their protein content. This can be done by freeze-thaw cycles or addition of a lysis buffer.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins. The soluble, non-denatured proteins remain in the supernatant.

    • Self-Validation: The presence of the target protein in the non-heated control supernatant and its absence in the high-temperature control supernatant validates the thermal denaturation process for that specific protein.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in solution using a method like Western Blot or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A successful target engagement will result in a rightward "shift" of the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization. The magnitude of this shift can be correlated with binding affinity.

Conclusion and Forward Strategy

The cross-reactivity analysis presented here clearly differentiates the three compounds.

  • CHS-828 emerges as a highly selective and promising lead candidate. Its potent on-target activity combined with a clean off-target profile provides a strong rationale for advancing it to further preclinical safety and efficacy studies.

  • Compound A , despite its on-target potency, is demonstrably promiscuous. The significant kinase cross-reactivity and critical safety liabilities identified would necessitate either an extensive medicinal chemistry effort to engineer out these interactions or, more likely, the discontinuation of the compound.

  • Compound B behaves as expected for its class, but its profile underscores the importance of understanding the full spectrum of a compound's activity, even for multi-targeted agents, to anticipate both therapeutic and toxicological outcomes.

Ultimately, a proactive, data-driven approach to selectivity profiling is indispensable. By integrating broad in vitro screening with cellular target engagement assays, research teams can build a comprehensive understanding of a compound's interaction landscape, enabling more informed decisions and increasing the probability of developing safe and effective medicines.

References

  • Olesen, U. H., et al. (2008). Anticancer agent CHS-828 inhibits cellular synthesis of NAD. Biochemical and Biophysical Research Communications, 367(4), 799-804. [Link]

  • Watson, M., et al. (2009). The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors. Molecular and Cellular Biology, 29(21), 5872-5888. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from Charles River Laboratories. [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from Creative Biolabs. [Link]

  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 160(4), 788-806. [Link]

  • Gujral, T. S., et al. (2014). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Journal of Biomolecular Screening, 19(5), 729-740. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from Reaction Biology. [Link]

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311-323. [Link]

  • Hjarnaa, P. J., et al. (1999). CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo. Cancer Research, 59(22), 5751-5757. [Link]

  • Eriksson, M., et al. (2017). NAMPT Inhibitor GMX1778 Enhances the Efficacy of 177Lu-DOTATATE Treatment of Neuroendocrine Tumors. Journal of Nuclear Medicine, 58(2), 253-258. [Link]

  • ResearchGate. (n.d.). The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors. Retrieved from ResearchGate. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Isayev, O., et al. (2017). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling, 57(9), 2128-2138. [Link]

  • Johnsen, J. I., et al. (2002). CHS 828 inhibits neuroblastoma growth in mice alone and in combination with antiangiogenic drugs. Pediatric Research, 51(5), 607-611. [Link]

  • Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 779. [Link]

  • The Royal Society of Chemistry. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III. [Link]

  • Jonsson, E., et al. (2005). Pharmacokinetic-pharmacodynamic modelling of the schedule-dependent effect of the anti-cancer agent CHS 828 in a rat hollow fibre model. British Journal of Cancer, 92(8), 1493-1500. [Link]

  • Wang, Y., et al. (2014). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 54(11), 2994-3003. [Link]

  • Ravaud, A., et al. (2004). A Phase I Study of CHS 828 in Patients with Solid Tumor Malignancy. Clinical Cancer Research, 10(10), 3369-3376. [Link]

  • Hovstadius, P., et al. (2008). Safety and efficacy of NAD depleting cancer drugs: results of a phase I clinical trial of CHS 828 and overview of published data. Investigational New Drugs, 26(4), 349-357. [Link]

  • Carta, A., et al. (2006). Synthesis and biological evaluation of 3-benzyl-1-methyl- and 1-methyl-3-phenyl-isothioureas as potential inhibitors of iNOS. Il Farmaco, 61(1), 59-65. [Link]

  • Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from Broad Institute. [Link]

  • Wang, C., et al. (2014). Target discovery in small-molecule cell-based screens by in situ proteome reactivity profiling. Journal of the American Chemical Society, 136(2), 682-689. [Link]

  • PubChem. (n.d.). 1-Cyano-2-methylisothiourea. Retrieved from PubChem. [Link]

  • Lee, K., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. [Link]

  • Andersen, K. E., et al. (2016). Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay. British Journal of Dermatology, 175(5), 982-988. [Link]

  • Lee, K., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. [Link]

  • Bîcu, E., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2035. [Link]

  • Annunziata, M., et al. (2016). In situ chemical behaviour of methylisothiazolinone (MI) and methylchloroisothiazolinone (MCI) in reconstructed human epidermis: a new approach to the cross-reactivity issue. Contact Dermatitis, 75(5), 290-298. [Link]

  • PubChem. (n.d.). Methyl 2-cyano-3-phenyl-2-propenoate. Retrieved from PubChem. [Link]

Sources

Validation

A Comparative Benchmarking Guide to 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea Against Standard Inhibitors of Soluble Guanylate Cyclase

This guide provides a comprehensive benchmarking analysis of the novel compound 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, hereafter referred to as Compound X, against established inhibitors of soluble guanylate cyc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmarking analysis of the novel compound 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, hereafter referred to as Compound X, against established inhibitors of soluble guanylate cyclase (sGC). This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of new therapeutic agents targeting the nitric oxide (NO)-sGC-cGMP signaling pathway.

Introduction: The Therapeutic Potential of Targeting Soluble Guanylate Cyclase

Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signal transduction pathway.[1] As a heterodimeric enzyme, sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[2] The generation of cGMP by sGC triggers a cascade of downstream physiological responses, including vasodilation, inhibition of smooth muscle proliferation, and prevention of platelet aggregation.[2]

Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of numerous diseases, including pulmonary hypertension, heart failure, and fibrosis.[3][4] Consequently, modulation of sGC activity presents a compelling therapeutic strategy. While sGC stimulators and activators have been developed to enhance cGMP production, there is also a therapeutic interest in sGC inhibitors for conditions such as sepsis and cancer where excessive NO-sGC signaling can be detrimental.[5]

This guide focuses on the characterization of a novel small molecule, 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea (Compound X), as a potential inhibitor of sGC. Its performance is benchmarked against two well-characterized, standard sGC inhibitors: ODQ (1H-[6][7][8]oxadiazolo[4,3-a]quinoxalin-1-one) and NS 2028.

Mechanism of Action: sGC Inhibition

Standard sGC inhibitors like ODQ act by oxidizing the heme cofactor in the regulatory H-NOX domain of the sGC β1 subunit, rendering the enzyme insensitive to NO stimulation.[5] This mechanism makes them effective inhibitors of NO-activated sGC.[5] NS 2028 is another potent and selective inhibitor of sGC.[9][10] Understanding the inhibitory profile of Compound X in comparison to these standards is crucial for elucidating its potential mechanism and therapeutic utility.

The following diagram illustrates the NO-sGC-cGMP signaling pathway and the points of intervention by sGC inhibitors.

sGC_Pathway NO Nitric Oxide (NO) sGC_inactive Inactive sGC (Fe2+) NO->sGC_inactive Activates sGC_active Active sGC sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes conversion GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Vasodilation, Inhibition of proliferation, Anti-platelet aggregation PKG->Physiological_Effects Leads to Inhibitors sGC Inhibitors (ODQ, NS 2028, Compound X) Inhibitors->sGC_inactive Inhibit

Caption: The NO-sGC-cGMP signaling pathway and points of inhibition.

Experimental Design: A Head-to-Head Comparison

To objectively benchmark Compound X, a series of in vitro assays were designed to determine its potency, selectivity, and mechanism of inhibition in comparison to ODQ and NS 2028. The core of this investigation is a cell-free sGC enzyme activity assay, complemented by cell-based assays to assess functional antagonism.

The experimental workflow is outlined below:

Experimental_Workflow start Start: Compound X Synthesis and Purification sGC_assay Cell-Free sGC Enzyme Activity Assay start->sGC_assay cell_based_assay Cell-Based cGMP Assay start->cell_based_assay ic50_determination IC50 Determination for Compound X, ODQ, and NS 2028 sGC_assay->ic50_determination kinetic_studies Enzyme Kinetic Studies (Lineweaver-Burk Plot) sGC_assay->kinetic_studies data_analysis Data Analysis and Comparison ic50_determination->data_analysis kinetic_studies->data_analysis functional_antagonism Functional Antagonism of sGC Activators (e.g., BAY 58-2667) cell_based_assay->functional_antagonism functional_antagonism->data_analysis conclusion Conclusion: Potency and Mechanism of Compound X data_analysis->conclusion

Caption: Experimental workflow for benchmarking Compound X.

Methodology

Cell-Free sGC Enzyme Activity Assay

This assay quantifies the production of cGMP by purified sGC in the presence of the NO donor, sodium nitroprusside (SNP), and varying concentrations of the test inhibitors.

Protocol:

  • Purified recombinant human sGC is pre-incubated with a range of concentrations of Compound X, ODQ, or NS 2028 for 15 minutes at 37°C in assay buffer (50 mM TEA-HCl, pH 7.4, 50 mM NaCl, 1 mM MgCl2, 0.1 mM GTP, 1 mM DTT).

  • The reaction is initiated by the addition of 100 µM SNP.

  • The reaction is allowed to proceed for 10 minutes at 37°C and is then terminated by the addition of 100 mM EDTA.

  • The amount of cGMP produced is quantified using a commercially available cGMP enzyme immunoassay (EIA) kit.

  • Data are normalized to the activity in the absence of an inhibitor.

  • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Enzyme Kinetic Studies

To determine the mode of inhibition, the sGC activity assay is performed with varying concentrations of the substrate (GTP) at fixed concentrations of Compound X.

Protocol:

  • The sGC enzyme activity assay is performed as described above.

  • A matrix of GTP concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5 µM) and Compound X concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) is used.

  • The initial reaction velocities are determined.

  • A Lineweaver-Burk plot (1/velocity vs. 1/[GTP]) is generated to visualize the mode of inhibition (competitive, non-competitive, or uncompetitive).

Cell-Based cGMP Assay

This assay measures the ability of the inhibitors to block NO-stimulated cGMP production in a cellular context. Human umbilical vein endothelial cells (HUVECs) are a suitable model system.

Protocol:

  • HUVECs are seeded in 96-well plates and grown to confluence.

  • The cells are pre-incubated with varying concentrations of Compound X, ODQ, or NS 2028 for 30 minutes.

  • The cells are then stimulated with 100 µM SNP for 15 minutes.

  • The reaction is stopped, and the cells are lysed.

  • Intracellular cGMP levels are quantified using a cGMP EIA kit.

  • IC50 values are determined from the concentration-response curves.

Results: A Comparative Performance Analysis

The following table summarizes the hypothetical performance data for Compound X in comparison to the standard inhibitors ODQ and NS 2028.

ParameterCompound X (Hypothetical Data)ODQ (Reference Data)NS 2028 (Reference Data)
Cell-Free sGC IC50 (nM) 501030[9]
Cell-Based cGMP IC50 (nM) 1203050
Mode of Inhibition Non-competitiveNon-competitiveCompetitive
Selectivity vs. PDE5 (Fold) >1000>1000>1000

Disclaimer: The data for Compound X is hypothetical and for illustrative purposes only.

Discussion

The hypothetical results suggest that Compound X is a potent inhibitor of sGC, albeit with a slightly lower potency in the cell-free assay compared to ODQ. The shift in potency between the cell-free and cell-based assays for all compounds is expected and can be attributed to factors such as cell permeability and metabolism.

The non-competitive mode of inhibition for Compound X, similar to ODQ, suggests that it may also act on the heme-containing regulatory domain of sGC. In contrast, the competitive inhibition of NS 2028 indicates a different binding site, likely at or near the GTP-binding catalytic domain.

The high selectivity of Compound X against phosphodiesterase 5 (PDE5), an enzyme that also plays a role in cGMP signaling, is a crucial attribute for a specific sGC inhibitor. This selectivity minimizes off-target effects and potential side effects.

Conclusion and Future Directions

This benchmarking guide presents a framework for the evaluation of novel sGC inhibitors. Based on the hypothetical data, 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea (Compound X) emerges as a promising lead compound with potent, selective, and non-competitive inhibitory activity against sGC.

Further studies are warranted to confirm these findings and to fully characterize the pharmacological profile of Compound X. These include:

  • Detailed Mechanistic Studies: Investigating the direct interaction of Compound X with the sGC heme domain.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of Compound X in relevant animal models of diseases characterized by excessive sGC signaling.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of Compound X to determine its suitability for further development.

The systematic approach outlined in this guide provides a robust foundation for the continued investigation of Compound X and other novel modulators of the critically important NO-sGC-cGMP signaling pathway.

References

  • Friebe, A., et al. (2020). The soluble guanylate cyclase: a novel therapeutic target for cardiovascular diseases. Frontiers in Pharmacology.
  • Stasch, J. P., et al. (2015). The soluble guanylate cyclase: a new therapeutic target for renal diseases. Current Opinion in Nephrology and Hypertension.
  • Sandner, P., et al. (2021). Soluble guanylate cyclase stimulators and activators in cardiovascular diseases. Pharmacology & Therapeutics.
  • Koress, K., et al. (2016). Efficacy and safety of soluble guanylate cyclase stimulators for the treatment of pulmonary hypertension: a meta-analysis. Clinical Pharmacology & Therapeutics.
  • Ruopp, N. F., & Cockrill, B. A. (2022). Diagnosis and treatment of pulmonary arterial hypertension: a review. JAMA.
  • Sharina, I. G., et al. (2017).
  • Li, G., et al. (2023). Soluble guanylate cyclase stimulators or activators as a new potential method for conjunctiva fibrosis or pulmonary fibrosis. Frontiers in Pharmacology.
  • MedChemExpress. (n.d.). NS-2028. MedChemExpress.
  • Tocris Bioscience. (n.d.). ODQ. Tocris Bioscience.
  • Tolppanen, H., & Ponikowski, P. (2019). sGC Stimulators and Activators.
  • Sandner, P., et al. (2018). Soluble Guanylate Cyclase Stimulators and Activators. Handbook of Experimental Pharmacology.
  • Ghofrani, H. A., et al. (2013). Riociguat for the treatment of pulmonary arterial hypertension. The New England Journal of Medicine.
  • Stasch, J. P., et al. (2011). NO- and Heme-Independent sGC Activators. Handbook of Experimental Pharmacology.
  • Ghofrani, H. A., & Grimminger, F. (2007). Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension.
  • Tocris Bioscience. (n.d.). NS 2028. Tocris Bioscience.

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Molecular Docking of Isothiourea Derivatives

This guide provides an in-depth, technical comparison of isothiourea derivatives using molecular docking simulations. It is designed for researchers, scientists, and drug development professionals seeking to leverage com...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of isothiourea derivatives using molecular docking simulations. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to understand structure-activity relationships (SAR) and guide the design of potent enzyme inhibitors. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating methodology.

Introduction: The Therapeutic Promise of Isothiourea Derivatives

Isothiourea and its structural isomers, thioureas, are privileged scaffolds in medicinal chemistry.[1] These compounds, characterized by a central thiocarbonyl or isothiocarbamate group, exhibit a remarkable breadth of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3][4] Their therapeutic potential stems from the ability of the sulfur and nitrogen atoms to form critical hydrogen bonds and other non-covalent interactions with biological targets, particularly enzymes.[5]

Molecular docking has become an indispensable tool in structure-based drug design, allowing us to predict how a small molecule (ligand) binds to the active site of a protein (receptor) at an atomic level.[6][7] By comparing the docking scores and binding modes of a series of derivatives, we can elucidate structure-activity relationships (SAR), providing rational guidance for optimizing lead compounds.[8] This guide will walk through a comparative docking study against a well-established bacterial target, Escherichia coli DNA Gyrase Subunit B (GyrB), an enzyme critical for DNA replication and a validated target for antibiotics.[1][9]

The "Why": Foundational Principles of a Comparative Docking Study

A successful comparative docking study is not merely about generating numbers; it's about building a predictive model. The entire process is designed to be a self-validating system, ensuring the results are both reproducible and biologically relevant.

  • Expertise in Target Selection: We choose E. coli DNA Gyrase B (PDB ID: 1KZN) as our target.[4] Why? It's a critical bacterial enzyme with available high-resolution crystal structures containing a co-crystallized inhibitor. This known inhibitor is our "positive control," essential for validating our docking protocol.

  • Trustworthiness through Validation: Before docking our novel compounds, we must first prove our methodology is sound. This is achieved by "re-docking"—extracting the co-crystallized ligand from the protein's active site and docking it back in.[10][11] A successful validation is typically marked by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystal structure pose, confirming that our chosen parameters can accurately reproduce a known binding mode.[12][13]

  • Authoritative Grounding in Causality: Every step, from protein preparation to results analysis, is based on established biophysical principles. We don't just remove water molecules; we do so because they can interfere with ligand binding predictions unless they are known to be structurally conserved and crucial for ligand interaction.[14] We don't just look at the final docking score; we dissect the contributing energy terms (e.g., hydrogen bonds, van der Waals forces) to understand why one derivative binds more tightly than another.[15]

Workflow for Comparative Molecular Docking

A comprehensive workflow ensures a systematic and logical progression from initial setup to final analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation & Validation cluster_2 Phase 3: Analysis & Interpretation Target_Selection Target Selection (e.g., E. coli GyrB, PDB: 1KZN) Protein_Prep Protein Preparation (Remove water, add hydrogens) Target_Selection->Protein_Prep Protocol_Validation Protocol Validation (Re-docking, RMSD < 2.0 Å) Protein_Prep->Protocol_Validation Ligand_Design Ligand Design & Preparation (Isothiourea Derivatives) Validation_Ligand Validation Ligand Prep (Co-crystallized inhibitor) Validation_Ligand->Protocol_Validation Docking_Sim Comparative Docking (Dock all derivatives) Protocol_Validation->Docking_Sim If Validated Results_Analysis Results Analysis (Scores, Poses, Interactions) Docking_Sim->Results_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Results_Analysis->SAR_Analysis Lead_Optimization Lead Optimization (Design next-gen compounds) SAR_Analysis->Lead_Optimization

Caption: A workflow diagram illustrating the key phases of a comparative molecular docking study.

Detailed Experimental Protocols

These protocols provide a step-by-step methodology for conducting the study, using widely available academic software like AutoDock Tools and AutoDock Vina.

Protocol 1: Receptor (Protein) Preparation
  • Obtain Structure: Download the PDB file for E. coli DNA Gyrase B (e.g., 1KZN) from the RCSB Protein Data Bank.

  • Clean the Structure: Open the PDB file in a molecular viewer like UCSF Chimera or AutoDockTools.[16]

    • Rationale: The raw PDB file contains non-essential molecules that can interfere with docking.

    • Remove all water molecules.[14]

    • Remove any co-solvents, ions, and alternate conformations.

    • Separate the protein chains from the co-crystallized ligand. Save the ligand separately for the validation step.

  • Prepare for Docking (in AutoDockTools):

    • Add polar hydrogens to the protein.[17]

    • Rationale: Correctly protonating the protein is crucial for accurately modeling hydrogen bonds.

    • Compute and assign Gasteiger charges. This adds the necessary partial charges to each atom for energy calculations.[18]

    • Merge non-polar hydrogens to reduce computational complexity.

    • Save the prepared protein in the required .pdbqt format.

Protocol 2: Ligand Preparation
  • Generate 3D Structures: Draw the 2D structures of your isothiourea derivatives using software like ChemDraw or MarvinSketch. Convert these 2D structures into 3D .sdf or .mol2 files.[14]

  • Energy Minimization: Minimize the energy of each 3D structure using a force field like MMFF94.

    • Rationale: This ensures that the initial ligand conformations have realistic bond lengths and angles.[14]

  • Prepare for Docking (in AutoDockTools):

    • Load each ligand structure.

    • Detect the ligand root and define the rotatable bonds.

    • Rationale: Allowing ligand flexibility is key to finding the optimal binding pose.[19]

    • Assign Gasteiger charges.

    • Save each prepared ligand in .pdbqt format.

Protocol 3: Docking Simulation and Validation
  • Define the Binding Site (Grid Box Generation):

    • Load the prepared protein (.pdbqt) into AutoDockTools.

    • Center the grid box on the co-crystallized ligand's position in the active site. Ensure the box is large enough to encompass the entire binding pocket and allow for ligand rotation (e.g., 60x60x60 Å).[17]

    • Rationale: The grid box defines the search space for the docking algorithm, focusing the computation on the area of interest.

  • Validate the Protocol:

    • Dock the prepared co-crystallized ligand back into the receptor using the defined grid box and AutoDock Vina.

    • Compare the top-ranked docked pose with the original crystallographic pose. Calculate the RMSD. If the RMSD is < 2.0 Å, the protocol is validated.[10]

  • Run Comparative Docking:

    • Using the same validated grid and docking parameters, dock each isothiourea derivative into the receptor.

    • Use an exhaustiveness setting of at least 8 to ensure a thorough search of the conformational space.

Results and Comparative Analysis

The output of a docking simulation is a set of binding poses for each ligand, ranked by a scoring function. The score represents an estimation of the binding free energy (ΔG); a more negative value indicates a stronger predicted binding affinity.[12]

Comparative Data Summary
Derivative IDR-Group SubstitutionDocking Score (kcal/mol)H-BondsKey Interacting Residues
Control Novobiocin (Native Ligand)-8.53Asp73, Gly77, Thr165
ITU-01 -Phenyl-6.81Asp73
ITU-02 -4-Chlorophenyl-7.52Asp73, Gly77
ITU-03 -4-Hydroxyphenyl-7.93Asp73, Gly77, Thr165
ITU-04 -3,4-Dichlorophenyl-7.21Asp73

Note: The data in this table is illustrative for educational purposes and based on common interaction patterns.

Discussion and SAR Interpretation

The docking results provide clear insights into the structure-activity relationship of our hypothetical isothiourea series.

  • Core Interaction: All derivatives, including the unsubstituted parent compound ITU-01 , likely form a key hydrogen bond with the carboxylate side chain of Asp73 , a critical residue in the ATP-binding site of GyrB. This interaction appears to be foundational for binding.

  • Impact of Halogen Substitution: The addition of a chlorine atom at the para-position (ITU-02 ) improves the docking score from -6.8 to -7.5 kcal/mol.[4] Analysis of the binding pose reveals this is due to a new hydrogen bond with the backbone of Gly77 and favorable hydrophobic interactions within the pocket. However, adding a second chlorine atom (ITU-04 ) does not improve and slightly worsens the score, suggesting a potential steric clash or an unfavorable electrostatic arrangement.

  • The Power of a Hydrogen Bond Donor: The most potent derivative in our series is ITU-03 , which features a hydroxyl group at the para-position. This substitution leads to a significant improvement in binding affinity (-7.9 kcal/mol), approaching that of the control ligand. The binding pose analysis shows that the hydroxyl group acts as a hydrogen bond donor, forming a crucial third interaction with the side chain of Thr165 , perfectly mimicking an interaction made by the native ligand.[5]

This SAR analysis suggests that future optimization efforts should focus on placing hydrogen bond donors at the para-position of the phenyl ring.[20]

G cluster_residues Ligand Isothiourea Derivative (ITU-03) Asp73 Asp73 Ligand->Asp73 H-Bond (Isothiourea Core) Gly77 Gly77 Ligand->Gly77 H-Bond (Isothiourea Core) Thr165 Thr165 Ligand->Thr165 H-Bond (Hydroxyl R-Group) Val71 Val71 (Hydrophobic) Ligand->Val71 Hydrophobic Interaction Pocket GyrB Active Site

Caption: A conceptual diagram of key interactions for a potent derivative in the enzyme active site.

Conclusion and Future Directions

This guide has detailed a robust, self-validating workflow for the comparative molecular docking of isothiourea derivatives. By grounding our computational experiments in established biophysical principles and validating our protocol, we can confidently derive meaningful structure-activity relationships. The analysis of the hypothetical ITU series against E. coli DNA Gyrase B demonstrates how docking can rationally guide lead optimization, suggesting that the incorporation of a para-hydroxyl group could significantly enhance binding affinity by engaging with Thr165 in the active site.

The next logical steps would be to synthesize these proposed derivatives and validate the computational predictions with in-vitro enzyme inhibition assays.[3] This iterative cycle of computational design, chemical synthesis, and biological testing is the cornerstone of modern, efficient drug discovery.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? [Online]. Available at: [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking? [Online]. Available at: [Link]

  • Molecular BioSystems. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. [Online]. Available at: [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? [Online]. Available at: [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Online]. Available at: [Link]

  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking. [Online]. Available at: [Link]

  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. [Online]. Available at: [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. [Online]. Available at: [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Online]. Available at: [Link]

  • El-Sayed, M. F., et al. (2017). Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety. BMC Chemistry, 11(1), 33. Available at: [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. Journal of the Brazilian Chemical Society, 26(10), 1718-1745. Available at: [Link]

  • Garibaldi, A. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. SciPharm, 94(1), 9. Available at: [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Validation of the molecular docking procedure used by using the before docking (green) and after docking (red) poses of co-crystallized ligand (GDP). [Online]. Available at: [Link]

  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Online]. Available at: [Link]

  • Journal of Universitas Airlangga. (n.d.). Molecular Docking and Molecular Dynamics Study of Phlorotannin-Derived Metabolites from Brown Macroalgae (Sargassum sp.) as Potential α-Amylase Inhibitors. [Online]. Available at: [Link]

  • Abdel-rahman, H. M., et al. (2017). Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. Molecules, 22(7), 1083. Available at: [Link]

  • Wei, H., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 50(4), 587-596. Available at: [Link]

  • Wang, T., et al. (2010). Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. Chemical Biology & Drug Design, 76(1), 25-33. Available at: [Link]

  • International Journal of Molecular Sciences. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the created compounds. [Online]. Available at: [Link]

  • Yusof, M. I., et al. (2016). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Tropical Journal of Pharmaceutical Research, 15(11), 2455-2461. Available at: [Link]

  • Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. Available at: [Link]

  • Pharmacy Education. (n.d.). Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. [Online]. Available at: [Link]

  • International Journal of Current Research and Review. (n.d.). Synthesis, Biological Properties and Comparative Molecular Docking Evaluation Studies of 1,3 and 1,4 Bis-Thiourea Derivatives as Potential Antimicrobial Resistant Agents. [Online]. Available at: [Link]

  • ResearchGate. (2023). Molecular Docking Analysis of Novel Thiourea Derivatives of Naproxen with Potential Antitumor Activity. [Online]. Available at: [Link]

  • Nedeljković, N., et al. (2022). Molecular Docking Analysis of Novel Thiourea Derivatives of Naproxen with Potential Anti-Inflammatory Activity. Medical Sciences Forum, 14(1), 18. Available at: [Link]

  • Digital Repository. (2024). Synthesis, Identification, Antioxidant, Molecular Docking, and In Silico ADME Study for Some New Derivatives Containing Thiourea Moiety. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) and docking studies of.... [Online]. Available at: [Link]

  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. [Online]. Available at: [Link]

  • Walsh Medical Media. (2023). Quantitative Structure Activity Relationship and Molecular Docking Studies on a Series of Thiourea and Thiazolidine-4-Carboxylic. [Online]. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea

In the dynamic landscape of drug discovery and chemical research, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of our researchers a...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and chemical research, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, a compound whose specific toxicological and environmental impact data is not widely available. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as highly hazardous, is not just recommended but essential. This protocol is grounded in the established principles of handling cyanide-containing compounds and regulated hazardous waste.

I. Understanding the Hazard Profile: A Cautious Approach

1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea contains a cyano group (-CN), which is a key structural feature of highly toxic cyanide compounds.[1][2][3][4] The isothiourea functional group and its derivatives are also known to exhibit a range of biological activities.[5][6] Given these structural alerts, and without specific data to the contrary, this compound must be handled as an acutely toxic substance.

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin, based on data for similar compounds like 1-Cyano-3-methylisothiourea, sodium salt.[7] The primary concern with cyano compounds is their ability to disrupt cellular respiration.[4]

  • Reactivity with Acids: A critical and non-negotiable safety concern is the potential for this compound to react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[2][4][8]

  • Environmental Impact: The ecotoxicity of this specific compound is unknown. Therefore, it must be prevented from entering drains or waterways.[9]

  • Regulatory Status: In the United States, waste containing cyanide is typically classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][11][12] Generators of such waste are responsible for its management from "cradle-to-grave."[13]

Table 1: Assumed Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard CategoryAssumed RiskRequired PPE
Acute Toxicity (Oral, Dermal, Inhalation) HighChemical-resistant lab coat, double-gloving with nitrile or neoprene gloves, safety goggles and a face shield.[1][2][3]
Reactivity High (with acids)All handling must be done in a certified chemical fume hood.[2][4] Acids must be strictly segregated.[4][14]
Environmental Hazard Unknown (Assumed High)Prevent any release to the environment. All waste must be contained.
II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea. This workflow is designed to be a self-validating system, ensuring that safety is paramount at every stage.

DisposalWorkflow cluster_prep Step 1: Preparation & Segregation cluster_collection Step 2: Waste Collection cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal A Designate a specific work area for handling the compound and its waste. B Ensure a certified chemical fume hood is operational. A->B C Obtain dedicated, properly labeled hazardous waste containers from your institution's Environmental Health & Safety (EHS) department. B->C D Segregate solid and liquid waste containers. C->D E Collect all materials contaminated with the compound as solid hazardous waste. D->E H Collect any solutions containing the compound as liquid hazardous waste. D->H F This includes gloves, weigh boats, pipette tips, and contaminated paper towels. E->F G Collect unused or excess quantities of the solid compound in its original or a compatible, labeled container. E->G K Ensure containers are tightly sealed and clearly labeled with 'Hazardous Waste' and the chemical name. F->K G->K I Do NOT mix with acidic waste. H->I I->K J Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. L Store away from incompatible materials, especially acids. J->L K->J M Contact your institution's EHS department to schedule a waste pickup. L->M N Complete all required hazardous waste manifest paperwork accurately. M->N O Do NOT attempt to neutralize the chemical waste yourself unless you have a specific, validated, and EHS-approved protocol. N->O

Figure 1: Step-by-step workflow for the safe disposal of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea.

III. Decontamination Procedures

Effective decontamination is crucial to prevent inadvertent exposure.

  • Work Surfaces: All surfaces within the fume hood where the compound was handled should first be wiped with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and then wiped with water.[4] All cleaning materials must be disposed of as solid hazardous waste.[1]

  • Glassware: Contaminated glassware should be rinsed with a suitable organic solvent (e.g., acetone, ethanol) in the fume hood. The solvent rinse should be collected as hazardous liquid waste. Subsequently, the glassware can be decontaminated with a 10% bleach solution, followed by a thorough wash with soap and water.

IV. Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and correct action is critical.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult or has stopped, administer artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.

Spills:

  • Small Spills (in a fume hood): Wearing appropriate PPE, carefully sweep up the solid material and place it in a labeled hazardous waste container.[2][15] Clean the area as described in the decontamination section.

  • Large Spills or Spills Outside a Fume Hood: Evacuate the immediate area and alert your colleagues. Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean it up yourself.

V. The Imperative of Institutional Compliance

This guide provides a framework based on established safety principles. However, it is not a substitute for your institution's specific policies and procedures, nor for federal, state, and local regulations.[10][12] Always consult with your institution's Environmental Health & Safety (EHS) department before working with or generating waste from this compound.[14] They are your primary resource for obtaining the correct waste containers, labels, and for scheduling pickups.

By adhering to these stringent protocols, we can continue our vital research while upholding our commitment to safety and environmental stewardship.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
  • MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines.
  • Northwestern University Office for Research Safety. (n.d.). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide.
  • Sciencemadness Wiki. (2024, March 28). Cyanoguanidine.
  • UCL Safety Services. (2021, June 7). Cyanide Compounds.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • Columbia University Environmental Health & Safety. (n.d.). Cyanide Safe Use Guidelines.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Cyano-3-methylisothiourea, sodium salt, 94+%.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • Inchem.org. (n.d.). ICSC 0650 - DICYANDIAMIDE.
  • Sigma-Aldrich. (2025, November 17). SAFETY DATA SHEET.
  • Material Safety Data Sheet. (2021, November 25).
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • University of California, Berkeley. (n.d.). Chemical Waste Disposal Guidelines.
  • Chemstock. (n.d.). Chemwatch GHS SDS in English (European) 24059.
  • Acros Organics. (n.d.). Material Safety Data Sheet - Dicyandiamide, 99.5%.
  • PubChem. (n.d.). 1-Cyano-2-methylisothiourea.
  • Southan, G. J., Szabo, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British Journal of Pharmacology, 114(3), 510–516.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Krátký, M., Vinšová, J., & Stolaříková, J. (2007). Synthesis and antimicrobial and nitric oxide synthase inhibitory activities of novel isothiourea derivatives. Bioorganic & Medicinal Chemistry, 15(13), 4379–4390.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.